molecular formula C7H6NO6P B13436885 AMPK activator C2

AMPK activator C2

Cat. No.: B13436885
M. Wt: 231.10 g/mol
InChI Key: YKUMOJFFFVMJIE-UHFFFAOYSA-N
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Description

AMPK activator C2 is a useful research compound. Its molecular formula is C7H6NO6P and its molecular weight is 231.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6NO6P

Molecular Weight

231.10 g/mol

IUPAC Name

[5-(5-oxo-2H-1,2-oxazol-3-yl)furan-2-yl]phosphonic acid

InChI

InChI=1S/C7H6NO6P/c9-6-3-4(8-14-6)5-1-2-7(13-5)15(10,11)12/h1-3,8H,(H2,10,11,12)

InChI Key

YKUMOJFFFVMJIE-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)P(=O)(O)O)C2=CC(=O)ON2

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of C2: A Potent and Selective AMPK Activator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity. The discovery of novel, potent, and selective AMPK activators is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of C2, a potent allosteric activator of AMPK. C2, chemically known as 5-(5-hydroxyisoxazol-3-yl)furan-2-phosphonic acid, has demonstrated high potency and selectivity for the AMPKα1 subunit. This document details the experimental protocols for its synthesis and biological characterization, presents quantitative data in a structured format, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1] It acts as a cellular energy sensor, activated by an increase in the cellular AMP:ATP ratio.[2] Once activated, AMPK phosphorylates a multitude of downstream targets, leading to the upregulation of catabolic pathways that generate ATP and the downregulation of anabolic pathways that consume ATP.[2]

Direct activation of AMPK by small molecules presents a promising therapeutic strategy for metabolic disorders. C2 is a potent, allosteric AMPK activator identified through the screening of an AMP mimetic library.[3] Unlike the endogenous activator AMP, C2 exhibits high potency and selectivity for AMPK complexes containing the α1 catalytic subunit.[4] This guide provides a detailed account of the discovery and synthesis of C2, along with the methodologies used for its biological evaluation.

Discovery of C2 as an AMPK Activator

C2 was identified from a library of AMP mimetics by screening for their ability to activate human and rat AMPK.[5] The screening assay monitored the phosphorylation of the SAMS peptide, a well-established AMPK substrate.[5] C2, with the chemical name 5-(5-hydroxyisoxazol-3-yl)furan-2-phosphonic acid, emerged as a highly potent activator of human AMPK.[5]

Synthesis of C2

While the detailed experimental protocol for the synthesis of C2 is not explicitly available in the primary literature, a plausible synthetic route can be constructed based on the synthesis of its prodrugs as described by Gomez-Galeno et al. (2010).[5] The proposed synthesis involves a multi-step process starting from commercially available materials.

Proposed Synthetic Scheme

The synthesis of C2 likely involves the formation of the furan-isoxazole core followed by the introduction of the phosphonic acid moiety. The following scheme is a representation of a potential synthetic route.

Disclaimer: The following protocol is a reconstruction based on published synthetic strategies for similar compounds and the prodrugs of C2.[5] It is intended for informational purposes and has not been experimentally validated as a direct protocol for C2 synthesis.

Step 1: Synthesis of a Furan Aldehyde Intermediate

The synthesis would likely begin with a suitable furan-2-carbaldehyde derivative.

Step 2: Formation of the Isoxazole Ring

The furan aldehyde would then be reacted to form the 5-hydroxyisoxazole ring. This can be achieved through a cycloaddition reaction.

Step 3: Introduction of the Phosphonic Acid Group

The final step would be the introduction of the phosphonic acid group at the 5-position of the furan ring. This can be accomplished through a variety of phosphonylation reactions.

Detailed Experimental Protocol (Hypothetical)

Materials and Reagents:

  • Furan-2-carbaldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Triethyl phosphite

  • Appropriate solvents (e.g., ethanol, dichloromethane, acetonitrile)

  • Reagents for purification (e.g., silica gel, solvents for chromatography)

Procedure:

  • Oxime Formation: Furan-2-carbaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate in a suitable solvent such as ethanol. The reaction mixture is heated to form the corresponding oxime.

  • Chlorooxime Formation: The oxime is then treated with a chlorinating agent like N-Chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF) to yield the chlorooxime.[5]

  • Cycloaddition: The chlorooxime is reacted with a suitable partner, such as Meldrum's acid in the presence of a base like triethylamine, to form the isoxazole ring.[5]

  • Phosphonylation: A phosphonylation reaction, such as a Michaelis-Arbuzov reaction with triethyl phosphite, would be performed on a suitable furan intermediate to introduce the phosphonate ester.

  • Hydrolysis: The final step would involve the hydrolysis of the phosphonate ester to the phosphonic acid, C2.

Purification:

The final product would be purified using standard techniques such as column chromatography on silica gel or recrystallization to yield pure 5-(5-hydroxyisoxazol-3-yl)furan-2-phosphonic acid (C2).

Quantitative Data

The following tables summarize the key quantitative data for the AMPK activator C2.

Table 1: Potency of C2 in Activating AMPK

ParameterValueConditionsReference
EC50 (Human AMPK) 6.3 nMSAMS peptide phosphorylation assay[5]
EC50 (AMP) 5.9 µMSAMS peptide phosphorylation assay[5]
EC50 (α1β1γ1) 18.8 ± 3.4 nMLow ATP (20 µM)
EC50 (α1β1γ1) 190 ± 40 nMNear-physiological ATP (2 mM)
Fold Activation (α1β1γ1) ~10-fold0.1 µM C2

Table 2: Selectivity of C2

TargetActivityReference
AMPK α1-containing complexes Potent allosteric activator[4]
AMPK α2-containing complexes Partial agonist, fails to protect against Thr172 dephosphorylation[4]
Glycogen Phosphorylase (GPPase) No activity at 100 µM[2]
Fructose-1,6-bisphosphatase (FBPase) No activity at 100 µM[2]

Experimental Protocols

In Vitro AMPK Activity Assay (SAMS Peptide Assay)

This protocol is based on the widely used radiometric assay to measure AMPK activity by monitoring the phosphorylation of the SAMS peptide (HMRSAMSGLHLVKRR).

Materials:

  • Recombinant human AMPK (α1/β1/γ1)

  • SAMS peptide

  • [γ-32P]ATP

  • Kinase Assay Buffer: 20 mM HEPES-NaOH (pH 7.0), 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP.[5]

  • 75 mM MgCl2

  • 500 µM unlabeled ATP

  • 0.75% Phosphoric acid

  • Acetone

  • P81 phosphocellulose paper

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture in the kinase assay buffer containing recombinant AMPK and the SAMS peptide.

  • Add varying concentrations of C2 to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and unlabeled ATP in the presence of MgCl2.

  • Incubate the reaction at 30°C for a specified time (e.g., 15 minutes).[5]

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper squares extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.[5]

  • Perform a final wash with acetone.[5]

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate AMPK activity based on the amount of 32P incorporated into the SAMS peptide.

Cellular Assay for AMPK Activation (Western Blot)

This protocol describes the assessment of AMPK activation in a cellular context by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

Materials:

  • Cell line of interest (e.g., primary rat hepatocytes)

  • C13 (cell-permeable prodrug of C2)

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with varying concentrations of C13 for a specified duration (e.g., 4 hours).[5]

  • Lyse the cells to extract total protein.

  • Determine protein concentration using a standard method (e.g., BCA assay).

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer.

  • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and phospho-ACC (Ser79).

  • After washing, incubate the membrane with appropriate HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total AMPKα and total ACC for normalization.

  • Quantify band intensities to determine the level of AMPK and ACC phosphorylation.

Visualizations

AMPK Signaling Pathway

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_ampk AMPK Activation cluster_downstream Downstream Effects Energy_Stress Energy Stress (High AMP:ATP) AMPK AMPK (αβγ) Energy_Stress->AMPK Allosteric Activation & Protection from Dephosphorylation pAMPK p-AMPK (Thr172) (Active) AMPK->pAMPK Phosphorylation Catabolism ↑ Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) pAMPK->Catabolism Anabolism ↓ Anabolic Pathways (e.g., Fatty Acid Synthesis, Protein Synthesis) pAMPK->Anabolism ACC ACC pAMPK->ACC C2 C2 C2->AMPK Allosteric Activation (α1-selective) pACC p-ACC (Ser79) (Inactive) ACC->pACC Phosphorylation

Caption: Simplified AMPK signaling pathway activated by energy stress and the synthetic activator C2.

Experimental Workflow for In Vitro AMPK Activation Assay

Experimental_Workflow start Start prep_reaction Prepare Reaction Mixture (AMPK, SAMS peptide, Buffer) start->prep_reaction add_c2 Add C2 (Varying Concentrations) prep_reaction->add_c2 initiate_reaction Initiate Reaction (Add [γ-32P]ATP, MgCl2) add_c2->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate Terminate Reaction (Spot on P81 paper) incubate->terminate wash Wash P81 Paper (Phosphoric Acid & Acetone) terminate->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Analyze Data (Calculate EC50) measure->analyze end End analyze->end

Caption: Workflow for determining the in vitro activation of AMPK by C2 using the SAMS peptide assay.

Conclusion

The this compound represents a significant advancement in the development of small molecule therapeutics for metabolic diseases. Its high potency and selectivity for the AMPKα1 isoform make it a valuable tool for studying the specific roles of this isoform in cellular metabolism. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological evaluation of C2, offering researchers and drug development professionals a detailed resource for their work in this important field. The provided experimental protocols and data serve as a foundation for further investigation into the therapeutic potential of C2 and other novel AMPK activators.

References

Allosteric Activation of AMP-Activated Protein Kinase (AMPK) by Compound C2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes. Compound C2, a potent, synthetic AMP mimetic, has emerged as a significant tool for studying AMPK activation. This technical guide provides an in-depth analysis of the allosteric activation of AMPK by C2, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support researchers in the field of drug discovery and metabolic research.

Introduction to AMPK and Compound C2

AMP-activated protein kinase (AMPK) is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits.[1] It functions as a cellular energy sensor, activated under conditions of metabolic stress that increase the cellular AMP:ATP ratio.[1][2] Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic, energy-consuming processes.[3][4]

Compound C2, chemically known as 5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid, was identified from a screen of AMP mimetics as a potent allosteric activator of AMPK.[1][5] It directly engages the AMPK complex, inducing a conformational change that promotes its catalytic activity. C13 is a cell-permeable prodrug that is intracellularly converted to the active compound C2.[1][3][5] Recent studies have revealed that the cleavage of C13 to C2 also releases byproducts that can cause mitochondrial stress, leading to an increase in the AMP:ATP ratio and thereby providing a secondary, indirect mechanism of AMPK activation.[2][3]

Mechanism of Allosteric Activation

C2 activates AMPK through a multi-faceted mechanism that mimics and, in some aspects, surpasses the effects of the natural ligand, AMP.

  • Direct Allosteric Activation: C2 binds directly to the γ-subunit of the AMPK heterotrimer.[6][7][8] This binding induces a conformational change that allosterically activates the kinase domain on the α-subunit.

  • Promotion and Protection of Phosphorylation: A key step in AMPK activation is the phosphorylation of threonine 172 (Thr172) within the activation loop of the α-subunit by upstream kinases such as LKB1 and CaMKKβ.[6][9] C2 binding promotes this phosphorylation and, crucially, protects the phosphorylated Thr172 from dephosphorylation by protein phosphatases.[5] This protective effect is particularly pronounced for α1-containing AMPK complexes.[5]

  • Isoform Selectivity: C2 exhibits a strong preference for AMPK complexes containing the α1 catalytic subunit isoform over those with the α2 isoform.[1][5] While it acts as a full agonist for α1 complexes, it is only a partial agonist for α2 complexes and can even antagonize AMP-mediated activation of α2.[5]

  • Binding Sites: X-ray crystallography has revealed that two molecules of C2 bind within the solvent-accessible core of the γ-subunit.[6][7][8][10] These binding sites are distinct from the canonical nucleotide-binding sites. The phosphate groups of the two C2 molecules occupy positions that overlap with the phosphate-binding sites of AMP in cystathionine β-synthase (CBS) sites 1 and 4.[6][8]

  • Synergistic Activation: C2 demonstrates synergistic activity with other AMPK activators that bind at different sites. Notably, it acts synergistically with A769662, a synthetic activator that binds at the allosteric drug and metabolite (ADaM) site at the interface of the α and β subunits.[6][7][11] This suggests that dual-targeting strategies could be highly effective for AMPK activation.

Quantitative Data for C2 Activation of AMPK

The potency of Compound C2 has been characterized across various AMPK isoform complexes. The following tables summarize the key quantitative parameters.

ParameterValueAMPK ComplexConditionsReference
EC50 10–30 nMRecombinant AMPKCell-free kinase assays[1][5]
EC50 ~0.8 µMPartially purified rat liver AMPKCell-free kinase assays (for A-769662)[12]

Table 1: Potency of Compound C2 on AMPK Activation.

AMPK ComplexFold Activation by C2 (0.1 µM)Fold Activation by AMP (100 µM)Reference
α1β1γ1~8-fold~6-fold[13]
α1β2γ1~6-fold~4-fold[13]
α1β1γ2~7-fold~5-fold[13]
α1β1γ3~5-fold~3-fold[13]

Table 2: Isoform-Specific Activation of α1-containing AMPK Complexes by C2.

Signaling and Experimental Workflow Diagrams

Signaling Pathway of AMPK Activation by C2

AMPK_Activation_by_C2 cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ampk AMPK Complex C13 Prodrug C13 C13_inside C13 C13->C13_inside Cellular Uptake C2 Compound C2 C13_inside->C2 Cleavage Byproducts Metabolic Byproducts (e.g., Formaldehyde) C13_inside->Byproducts Cleavage Esterases Cellular Esterases Esterases->C13_inside AMPK_inactive AMPK (Inactive) (αβγ) C2->AMPK_inactive Allosteric Binding (γ-subunit) AMPK_active AMPK (Active) P-Thr172 C2->AMPK_active Protects P-Thr172 Mitochondria Mitochondria Byproducts->Mitochondria Inhibition AMPK_inactive->AMPK_active Activation Downstream Downstream Targets (e.g., ACC, mTORC1) AMPK_active->Downstream Phosphorylation AMP_ATP_ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_ratio Leads to AMP_ATP_ratio->AMPK_inactive Canonical Activation Upstream_Kinase Upstream Kinase (LKB1, CaMKKβ) Upstream_Kinase->AMPK_inactive Phosphorylation (Thr172)

Caption: AMPK activation by prodrug C13 involves direct and indirect mechanisms.

Experimental Workflow: In Vitro AMPK Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant AMPK (α1β1γ1) - Kinase Buffer - SAMS Peptide (Substrate) - ATP (e.g., [γ-³²P]ATP) - Compound C2 dilutions Setup 1. Set up reaction mix: Buffer, AMPK, SAMS Peptide Reagents->Setup Add_C2 2. Add varying [C2] or vehicle control Setup->Add_C2 Initiate 3. Initiate reaction with ATP Add_C2->Initiate Incubate 4. Incubate at 30°C (e.g., 10-30 min) Initiate->Incubate Terminate 5. Terminate reaction (e.g., spotting on P81 paper) Incubate->Terminate Wash 6. Wash to remove unincorporated ATP Terminate->Wash Measure 7. Measure incorporated ³²P (Scintillation counting) Wash->Measure Analyze 8. Analyze Data: Plot activity vs. [C2], calculate EC50 Measure->Analyze

Caption: Workflow for a cell-free radiometric AMPK kinase assay.

Detailed Experimental Protocols

In Vitro AMPK Kinase Assay (Radiometric)

This protocol is a representative method for determining the direct activation of AMPK by C2 in a cell-free system.

Materials:

  • Recombinant human AMPK heterotrimer (e.g., α1β1γ1)

  • Kinase Assay Buffer: 40 mM HEPES, pH 7.5, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM EDTA, 5 mM MgCl₂.

  • SAMS Peptide (HMRSAMSGLHLVKRR) or similar synthetic substrate

  • ATP solution (containing [γ-³²P]ATP)

  • Compound C2 stock solution (in DMSO) and serial dilutions

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%) for washing

  • Scintillation counter and vials

Procedure:

  • Reaction Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the kinase assay buffer, recombinant AMPK enzyme (e.g., 10-20 ng), and the SAMS peptide substrate (e.g., 200 µM).

  • Compound Addition: Add varying concentrations of Compound C2 to the reaction wells. Include a vehicle control (DMSO) and a positive control (e.g., AMP).

  • Initiation: Initiate the kinase reaction by adding ATP (e.g., 100 µM, spiked with [γ-³²P]ATP) to each well.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Immerse and wash the P81 papers multiple times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.

  • Detection: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the kinase activity (e.g., in pmol/min/mg) for each C2 concentration. Plot the activity against the log of the C2 concentration and fit the data to a dose-response curve to determine the EC50 value.[13][14]

Cellular AMPK Activation Assay (Western Blot)

This protocol assesses the ability of the prodrug C13 to activate AMPK in a cellular context by measuring the phosphorylation of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC).[15]

Materials:

  • Cell line of interest (e.g., primary hepatocytes, C2C12 myotubes, HepG2)

  • Cell culture medium and reagents

  • Compound C13 stock solution (in DMSO)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL) and imaging system

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with varying concentrations of C13 (or C2 if cell permeability is not an issue) for a specified time (e.g., 1-3 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli buffer.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to their respective total protein levels. This will show the dose-dependent effect of C13 on the phosphorylation status of AMPK and ACC.[15]

Conclusion

Compound C2 is a highly potent and specific allosteric activator of α1-containing AMPK complexes. Its well-characterized mechanism of action, binding sites, and synergistic potential with other activators make it an invaluable tool for metabolic research and a promising scaffold for the development of novel therapeutics. The protocols and data presented in this guide offer a comprehensive resource for scientists aiming to investigate AMPK signaling and explore its therapeutic modulation.

References

The C2 Binding Site on the AMPK γ-Subunit: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis and a highly validated target for therapeutic intervention in metabolic diseases such as type 2 diabetes. The discovery of potent, direct allosteric activators has opened new avenues for drug development. This technical guide provides an in-depth analysis of the binding site and mechanism of action of C2, a potent furan-2-phosphonic acid derivative that activates AMPK through a novel interaction with the γ-subunit. Understanding this unique binding mode is crucial for the rational design of next-generation AMPK activators with improved specificity and efficacy.

The C2 Binding Site on the γ-Subunit

The crystal structure of the AMPK α2β1γ1 heterotrimer in complex with C2 has revealed a unique binding mechanism.[1][2] Unlike the natural activator AMP, which primarily binds to three nucleotide-binding sites within the cystathionine β-synthase (CBS) domains of the γ-subunit, C2 occupies two distinct sites within the solvent-accessible core of the γ-subunit.[1]

Key features of the C2 binding site include:

  • Phosphate Group Overlap: The phosphate groups of the two C2 molecules overlap with the phosphate binding locations of AMP in CBS sites 1 and 4.[1][2]

  • Novel Pocket Occupancy: The 5-(5-hydroxyl-isoxazol-3-yl)-furan portions of the C2 molecules insert into novel binding pockets that are separate and distinct from the adenosine-binding pockets of AMP.[1][2]

  • Key Interactions: The binding is stabilized by interactions with key residues within the γ-subunit. For instance, the phosphonate group of C2 interacts with the side chain of Arg299 (in γ1), a residue also critical for AMP binding.[2][3]

This dual-site occupancy and engagement of novel pockets distinguish C2's binding mode from that of AMP and other activators, providing a structural basis for its potent and synergistic effects.

Mechanism of Activation

C2 is a direct allosteric activator of AMPK.[4][5] Its binding to the γ-subunit induces a conformational change that mimics the effects of AMP, leading to:

  • Allosteric Activation: Direct enhancement of the kinase's catalytic activity. C2 is a potent allosteric activator of α1-containing AMPK complexes.[4][6]

  • Protection from Dephosphorylation: Binding of C2 protects the critical threonine residue (Thr172) in the activation loop of the α-subunit from being dephosphorylated by protein phosphatases, thus maintaining the active state of the enzyme.[4][6]

Notably, C2 displays a preference for AMPK complexes containing the α1 catalytic subunit isoform.[3][4] It acts as a full agonist for α1 complexes but only a partial agonist for α2 complexes, and it does not effectively protect α2 complexes from dephosphorylation.[4][6]

Synergistic Activation

A key characteristic of C2 is its ability to act synergistically with other AMPK activators, such as A769662, which binds at the interface of the α and β subunits (the ADaM site).[1][7][8] This synergistic activation of unphosphorylated α1-AMPK, independent of AMP and upstream kinases, highlights the potential for dual-drug therapies targeting distinct sites on the AMPK complex.[1][2]

Quantitative Data

The following tables summarize the key quantitative data regarding the activation of AMPK by C2.

Table 1: Potency of C2 in Activating AMPK α1 Complexes

ParameterLow ATP (20 µM)Near-Physiological ATP (2 mM)
EC50 ~10-30 nMNot specified
Fold Stimulation >20-foldNot specified
Reference [5][9]

Table 2: Comparative Activation of AMPK Isoforms by C2 and AMP

ActivatorAMPK ComplexActivation (Fold Change vs. Basal)Reference
C2 (0.1 µM)α1β1γ1Significant increase[9]
AMP (100 µM)α1β1γ1Significant increase[9]

Note: Specific fold-change values can vary between experiments and expression systems.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the binding and activation of AMPK by C2.

X-Ray Crystallography

Objective: To determine the three-dimensional structure of the AMPK-C2 complex.

Methodology:

  • Protein Expression and Purification: Express the AMPK α, β, and γ subunits (e.g., human α2β1γ1) in a suitable expression system (e.g., baculovirus-infected insect cells). Purify the heterotrimeric complex using affinity and size-exclusion chromatography.

  • Complex Formation: Incubate the purified AMPK with a molar excess of C2 and a non-hydrolyzable ATP analog (if determining the structure in that state) to form the complex.

  • Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and salt concentrations.

  • Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and determine the structure using molecular replacement with a known AMPK structure as a search model. Refine the model against the experimental data and build the C2 molecule into the electron density map.

In Vitro AMPK Activity Assay

Objective: To directly measure the enzymatic activity of purified AMPK in the presence of C2.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing a substrate peptide (e.g., SAMS peptide), [γ-³²P]ATP, magnesium chloride, and the purified AMPK enzyme.

  • Compound Addition: Add varying concentrations of C2 (or other activators like AMP) to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiation and Incubation: Initiate the reaction by adding the ATP mixture and incubate at 30°C for a specified time (e.g., 10-20 minutes).

  • Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing and Scintillation Counting: Wash the papers extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific activity of the enzyme (e.g., in nmol/min/mg) and determine the EC50 value of C2 by fitting the dose-response data to a suitable equation.[10] A common alternative is a luminescence-based kinase assay that measures ADP production.[11]

Western Blotting for AMPK Activation

Objective: To assess the phosphorylation status of AMPK and its downstream targets in cells treated with a C2 prodrug.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., primary hepatocytes, C2C12 myotubes) and grow to a suitable confluency. Treat the cells with the cell-permeable prodrug of C2 (C13) at various concentrations and for different durations.[4][11]

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for phosphorylated AMPK (p-AMPKα Thr172) and total AMPKα, as well as phosphorylated downstream targets like p-ACC (Acetyl-CoA Carboxylase).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

  • Densitometry: Quantify the band intensities to determine the relative change in protein phosphorylation.[11]

Visualizations

The following diagrams illustrate the key pathways and relationships involved in AMPK activation by C2.

C2_Binding_and_Activation cluster_AMPK AMPK Heterotrimer Alpha α-subunit (Catalytic) Conformation Allosteric Conformational Change Alpha->Conformation Beta β-subunit Beta->Conformation Gamma γ-subunit (Regulatory) Gamma->Conformation C2 C2 Activator BindingSite Novel Binding Sites on γ-subunit (CBS1/4 overlap) C2->BindingSite Binds to BindingSite->Gamma Activation AMPK Activation Conformation->Activation Dephos Protection from Dephosphorylation (p-Thr172) Conformation->Dephos

Caption: C2 binding to the γ-subunit induces a conformational change, leading to AMPK activation.

Synergistic_Activation cluster_AMPK AMPK Complex C2 C2 Gamma γ-subunit C2->Gamma Binds A769662 A769662 ADaM_site ADaM Site (α/β interface) A769662->ADaM_site Binds Activation Basal AMPK Activity Gamma->Activation Allosteric Activation Synergistic_Activation Synergistic Activation (>1000-fold) Gamma->Synergistic_Activation ADaM_site->Activation Allosteric Activation ADaM_site->Synergistic_Activation Activation->Synergistic_Activation

Caption: C2 and A769662 bind to distinct sites, resulting in synergistic AMPK activation.

Experimental_Workflow_WB A Cell Culture (e.g., Hepatocytes) B Treatment with C13 (C2 Prodrug) A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Transfer E->F G Immunoblotting (p-AMPK, p-ACC) F->G H Detection & Analysis G->H

Caption: Workflow for assessing AMPK activation in cells via Western Blotting.

References

The Isoform Selectivity of AMPK Activator C2 for α1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isoform selectivity of C2, a potent, direct allosteric activator of AMP-activated protein kinase (AMPK). C2, and its cell-permeable prodrug C13, have garnered significant interest for their preferential activation of AMPK complexes containing the α1 catalytic subunit. This document consolidates key quantitative data, details the experimental methodologies used to determine this selectivity, and visualizes the relevant biological pathways and workflows.

Core Concept: α1-Selectivity of C2

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits, with multiple isoforms for each (α1, α2; β1, β2; γ1, γ2, γ3). The specific combination of these isoforms dictates the localization, regulation, and substrate specificity of the AMPK complex. The small molecule activator C2, an AMP mimetic, exhibits significant selectivity for AMPK complexes containing the α1 catalytic subunit over the α2 subunit. This selectivity is primarily conferred by differences in the α-regulatory subunit-interacting motif-2 (α-RIM2) region between the α1 and α2 isoforms.[1]

The mechanism of C2's action is twofold: it acts as a potent allosteric activator and protects the α1-containing complexes from dephosphorylation at Threonine 172 (Thr172) in the activation loop, a critical step for maintaining kinase activity.[2] In contrast, C2 is only a partial agonist for α2-containing complexes and fails to protect them from dephosphorylation.[2][3]

Quantitative Data: C2 Isoform Selectivity

The following table summarizes the quantitative parameters of C2's activation of different AMPK isoforms based on in vitro cell-free assays.

ActivatorAMPK Isoform ComplexParameterValueReference
C2 α1β1γ1, α1β2γ1, α1β1γ2EC5010–30 nM[1][2]
α2-containing complexes% Max Activation (vs. AMP)~15%[2]
AMP α1-containing complexesEC502–4 µM[2]

Note: In intact cells, the prodrug of C2, C13, is required to activate α2-containing complexes at concentrations approximately 10-fold higher than those needed for α1 complexes.[2]

Experimental Protocols

The isoform selectivity of C2 has been determined primarily through in vitro kinase assays using recombinant AMPK heterotrimers.

Protocol: In Vitro AMPK Kinase Activity Assay (Cell-Free)

This protocol is a representative method for determining the EC50 of an AMPK activator like C2.

1. Reagents and Materials:

  • Recombinant Human AMPK: Purified, full-length heterotrimeric complexes (e.g., α1β1γ1, α2β1γ1) expressed in a system like insect (Sf9) or bacterial cells.

  • Kinase Assay Buffer: Typically contains HEPES (pH ~7.4), MgCl₂, DTT, and a carrier protein like BSA.

  • Substrate Peptide: A well-characterized AMPK substrate, such as SAMS peptide (HMRSAMSGLHLVKRR) or AMARA peptide (AMARAASAAALARRR).

  • ATP: [γ-³²P]ATP for radiometric detection or unlabeled ATP for luminescence-based detection.

  • Activator: C2 compound dissolved in an appropriate solvent (e.g., DMSO).

  • Detection System:

    • For radiometric assay: P81 phosphocellulose paper, phosphoric acid wash solution, scintillation counter.

    • For luminescence assay: Commercial kits such as ADP-Glo™ (Promega), which measures ADP production.

  • Microplates: 96- or 384-well plates suitable for the detection method.

2. Procedure:

  • Prepare Kinase Reaction Mix: In a microplate well, combine the kinase assay buffer, a fixed concentration of the AMPK isoform complex, and the substrate peptide.

  • Add Activator: Add varying concentrations of C2 (or AMP as a control) to the wells to generate a dose-response curve. Include a vehicle control (DMSO).

  • Initiate Reaction: Start the kinase reaction by adding a solution containing a fixed concentration of ATP (including the tracer [γ-³²P]ATP if using the radiometric method). A typical ATP concentration is 100-200 µM.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Terminate and Detect:

    • Radiometric Assay: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity in a scintillation counter.

    • Luminescence Assay (e.g., ADP-Glo™): Stop the kinase reaction according to the kit manufacturer's instructions. Add the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Plot the kinase activity (e.g., CPM or RLU) against the logarithm of the activator concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of activator that produces 50% of the maximal response).

Visualizations: Pathways and Workflows

AMPK Signaling Pathway

The following diagram illustrates the general AMPK signaling cascade. Activation of the α1 isoform by C2 would preferentially trigger these downstream effects. While many downstream targets are shared between α1 and α2, emerging evidence suggests isoform-specific roles in processes like myogenesis (α1) and glucose uptake in exercising muscle (α2).[4][5]

AMPK_Signaling_Pathway cluster_anabolic Anabolic Pathways (Inhibited) cluster_catabolic Catabolic Pathways (Activated) C2 C2 Activator AMPK_a1 AMPK α1 Complex C2->AMPK_a1 Allosteric Activation & Protection from Dephosphorylation mTORC1 mTORC1 AMPK_a1->mTORC1 SREBP1 SREBP-1c AMPK_a1->SREBP1 ACC ACC AMPK_a1->ACC ULK1 ULK1 AMPK_a1->ULK1 PGC1a PGC-1α AMPK_a1->PGC1a GLUT4 GLUT4 Translocation AMPK_a1->GLUT4 LKB1 LKB1 LKB1->AMPK_a1 Phosphorylates Thr172 Protein_Synth Protein Synthesis mTORC1->Protein_Synth Lipid_Synth Lipid Synthesis SREBP1->Lipid_Synth FattyAcid_Synth Fatty Acid Synthesis ACC->FattyAcid_Synth Autophagy Autophagy ULK1->Autophagy Mito_Biogen Mitochondrial Biogenesis PGC1a->Mito_Biogen Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Simplified AMPKα1 signaling cascade initiated by C2.
Experimental Workflow

The diagram below outlines the logical flow of experiments to characterize the isoform selectivity of a novel AMPK activator like C2.

Experimental_Workflow start Start: Hypothesized α1-selective AMPK Activator (e.g., C2) recomb_exp 1. Recombinant Protein Expression - Express/purify AMPK heterotrimers (α1β1γ1, α2β1γ1, etc.) start->recomb_exp kinase_assay 2. In Vitro Kinase Assay - Perform dose-response with activator - Use SAMS/AMARA peptide substrate recomb_exp->kinase_assay data_analysis 3. Data Analysis - Calculate EC50 for each isoform - Determine % Max Activation kinase_assay->data_analysis selectivity_det 4. Determine Selectivity - Compare EC50 values (α1 vs α2) - Calculate fold-selectivity data_analysis->selectivity_det dephos_assay 5. Dephosphorylation Assay - Treat activated AMPK with phosphatase - Measure remaining p-Thr172 selectivity_det->dephos_assay If selective cell_based 6. Cell-Based Validation - Use prodrug (e.g., C13) in cells (WT, α1-KO, α2-KO) - Western blot for p-ACC, p-AMPK dephos_assay->cell_based conclusion Conclusion: Compound is a validated α1-selective AMPK activator cell_based->conclusion

Caption: Workflow for determining AMPK activator isoform selectivity.

References

The Role of the AMPK Activator C2 in Cellular Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, acting as a metabolic master switch that is activated under conditions of low cellular energy. Its role in coordinating metabolic pathways to balance nutrient supply with energy demand has made it a prime therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.[1][2][3] This technical guide provides an in-depth overview of the synthetic AMPK activator, Compound 2 (C2), a potent and specific direct activator of AMPK. We will delve into its mechanism of action, its effects on cellular metabolism, and the experimental methodologies used to characterize its function. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of C2's role in cellular energy regulation.

Introduction to AMPK and Cellular Energy Sensing

AMPK is a heterotrimeric protein kinase composed of a catalytic α subunit and regulatory β and γ subunits.[1][2][3] It is activated by stresses that deplete cellular ATP, such as glucose deprivation, hypoxia, ischemia, and heat shock.[1][2] The activation of AMPK is intricately linked to the cellular AMP:ATP ratio. An increase in this ratio, indicative of low energy status, leads to the binding of AMP to the γ subunit. This binding elicits a conformational change that allosterically activates the kinase and, crucially, promotes phosphorylation of threonine 172 (Thr172) within the activation loop of the α subunit by upstream kinases, primarily LKB1.[1][3] An alternative, non-canonical activation pathway involves the calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), which can also phosphorylate Thr172 in response to increased intracellular calcium levels.[1][4]

Once activated, AMPK orchestrates a metabolic shift to restore energy balance. It achieves this by:

  • Inhibiting anabolic pathways that consume ATP, such as the synthesis of fatty acids, cholesterol, and proteins.[1][5]

  • Promoting catabolic pathways that generate ATP, including fatty acid oxidation and glucose uptake and glycolysis.[1][2]

Given its central role in metabolic regulation, pharmacological activation of AMPK holds significant therapeutic promise.

Compound 2 (C2): A Direct and Potent AMPK Activator

Compound 2 (C2) is a potent, direct, allosteric activator of AMPK.[3][6] It is an AMP mimetic, specifically a 5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid.[3] C2 is often studied using its cell-permeable prodrug, Compound 13 (C13), a phosphonate diester that is intracellularly converted to the active C2 by cellular esterases.[5][7][8]

Mechanism of Action

C2 activates AMPK through a dual mechanism that mimics the effects of AMP but with significantly higher potency:[9]

  • Allosteric Activation: C2 binds directly to the γ subunit of the AMPK complex, inducing a conformational change that leads to its activation.[9]

  • Protection from Dephosphorylation: Binding of C2 protects the crucial Thr172 residue on the α subunit from being dephosphorylated by protein phosphatases, thus sustaining the active state of the enzyme.[9]

A key feature of C2 is its isoform selectivity. It is a potent activator of AMPK complexes containing the α1 catalytic subunit, but shows significantly less activity towards α2-containing complexes.[9][10] This specificity is conferred by a sequence in the C-terminal linker of the α1 subunit.[9]

Quantitative Data on C2 Activity

The following table summarizes key quantitative data regarding the activity of the AMPK activator C2.

ParameterValueCell/System TypeReference
EC50 for AMPK Activation 10–30 nMCell-free assays[9]
Potency vs. AMP >2 orders of magnitude more potentCell-free assays[9]
Potency vs. A769662 >20-fold more potentCell-free assays[9]
Potency vs. ZMP (from AICAR) 4 orders of magnitude more potentNot specified[5]
Effect on PFK1 and FBP1 No effect up to 100 μMCell-free assays[9]
Selectivity Selective for AMPKα1 over AMPKα2Cell-free assays[5][9][10]

Downstream Effects of C2-Mediated AMPK Activation

By activating AMPK, C2 triggers a cascade of downstream signaling events that collectively work to restore cellular energy homeostasis.

Inhibition of Anabolic Pathways
  • Lipid Synthesis: A primary and well-documented effect of C2-mediated AMPK activation is the potent inhibition of lipid synthesis.[9] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[11] This leads to a reduction in malonyl-CoA levels, thereby decreasing fatty acid synthesis and promoting fatty acid oxidation. C13, the prodrug of C2, has been shown to inhibit lipogenesis in primary mouse hepatocytes in an AMPK-dependent and α1-selective manner.[9]

  • Protein Synthesis: AMPK activation generally suppresses protein synthesis to conserve energy. This is partly achieved through the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[12] AMPK can directly phosphorylate TSC2 and Raptor, components of the mTORC1 pathway, leading to its inhibition.[12][13]

Stimulation of Catabolic Pathways
  • Glucose Uptake: Activated AMPK promotes glucose uptake into cells by stimulating the translocation of the glucose transporter GLUT4 to the plasma membrane.[2]

  • Fatty Acid Oxidation: By inhibiting ACC, AMPK activation leads to a decrease in malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1). This allows for the transport of fatty acids into the mitochondria for subsequent oxidation.

  • Autophagy: Under conditions of nutrient scarcity, AMPK can induce autophagy, a cellular process of self-digestion that provides essential metabolites for survival.[12]

Experimental Protocols for Studying C2 and AMPK Activation

Characterizing the effects of AMPK activators like C2 involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro AMPK Kinase Assay

Objective: To directly measure the enzymatic activity of purified AMPK in the presence of C2.

Methodology:

  • Reagents:

    • Purified recombinant AMPK (α1β1γ1 or other desired isoform)

    • SAMS peptide (HMRSAMSGLHLVKRR) or other suitable substrate

    • [γ-32P]ATP

    • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35)

    • Magnesium/ATP mix (e.g., 5 mM MgCl2, 0.2 mM ATP)

    • Compound C2 at various concentrations

    • Phosphoric acid

    • P81 phosphocellulose paper

  • Procedure:

    • Prepare a reaction mixture containing the kinase assay buffer, purified AMPK, and the substrate peptide.

    • Add varying concentrations of C2 or a vehicle control to the reaction mixture.

    • Initiate the kinase reaction by adding the magnesium/ATP mix containing [γ-32P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively in phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the specific activity of the enzyme and determine the EC50 value for C2.

Western Blot Analysis of AMPK Activation in Cells

Objective: To assess the phosphorylation status of AMPK and its downstream targets in cells treated with the prodrug C13.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, C2C12 myotubes, or primary hepatocytes) and grow to 70-80% confluency.

    • Treat the cells with various concentrations of C13 for a specified duration (e.g., 1-24 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for:

      • Phospho-AMPKα (Thr172)

      • Total AMPKα

      • Phospho-ACC (Ser79)

      • Total ACC

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Perform densitometry analysis to quantify the changes in protein phosphorylation, normalizing the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflow Diagrams

AMPK Signaling Pathway

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core AMPK Core cluster_downstream_inhibits Anabolic Pathways (Inhibited) cluster_downstream_activates Catabolic Pathways (Activated) LKB1 LKB1 AMPK AMPK LKB1->AMPK P-Thr172 CaMKKbeta CaMKKbeta CaMKKbeta->AMPK P-Thr172 Energy Stress Energy Stress Increased AMP/ATP Increased AMP/ATP Energy Stress->Increased AMP/ATP Increased Ca2+ Increased Ca2+ Increased Ca2+->CaMKKbeta Increased AMP/ATP->LKB1 Increased AMP/ATP->AMPK Allosteric Activation ACC ACC AMPK->ACC mTORC1 mTORC1 AMPK->mTORC1 Glycolysis Glycolysis AMPK->Glycolysis Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Autophagy Autophagy AMPK->Autophagy Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis

Caption: The AMPK signaling pathway in cellular energy homeostasis.

Mechanism of C2 Activation of AMPK

C2_Activation_Mechanism C13 (Prodrug) C13 (Prodrug) Cell Membrane C13 (Prodrug)->Cell Membrane Enters Cell C2 (Active) C2 (Active) C13 (Prodrug)->C2 (Active) Cleavage by Cellular Esterases Cellular Esterases AMPK (Inactive) AMPK (Inactive) C2 (Active)->AMPK (Inactive) Allosteric Activation Allosteric Activation C2 (Active)->Allosteric Activation Protection from\nDephosphorylation Protection from Dephosphorylation C2 (Active)->Protection from\nDephosphorylation AMPK (Active) AMPK (Active) AMPK (Inactive)->AMPK (Active) Activation Cellular Esterases->C2 (Active) Allosteric Activation->AMPK (Active) Protection from\nDephosphorylation->AMPK (Active)

Caption: Mechanism of AMPK activation by the prodrug C13 and active compound C2.

Experimental Workflow for Characterizing AMPK Activators

Experimental_Workflow Start Start In Vitro Kinase Assay In Vitro Kinase Assay Start->In Vitro Kinase Assay Direct Activation? Cell-Based Assays Cell-Based Assays Start->Cell-Based Assays Cellular Efficacy? Data Analysis Data Analysis In Vitro Kinase Assay->Data Analysis Western Blot Western Blot Cell-Based Assays->Western Blot Target Phosphorylation Metabolic Assays Metabolic Assays Cell-Based Assays->Metabolic Assays Functional Outcome Western Blot->Data Analysis Metabolic Assays->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: A general experimental workflow for the characterization of AMPK activators.

Conclusion and Future Directions

The this compound, and its prodrug C13, represent valuable pharmacological tools for the study of cellular energy metabolism. As a potent and direct activator with selectivity for the α1 isoform, C2 allows for the specific interrogation of AMPKα1-mediated signaling pathways. Its robust effects on inhibiting lipid synthesis and other anabolic processes highlight the therapeutic potential of targeting AMPK in metabolic diseases. Future research will likely focus on further elucidating the isoform-specific roles of AMPK in different tissues and disease states, as well as the development of next-generation AMPK activators with improved pharmacokinetic and pharmacodynamic properties for clinical applications. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working to harness the therapeutic potential of AMPK activation.

References

C2 as a Phosphonate Analog of AMP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of C2, a potent and selective phosphonate analog of adenosine monophosphate (AMP) that functions as an allosteric activator of AMP-activated protein kinase (AMPK). C2, and its cell-permeable prodrug C13, represent a significant advancement in the development of isoform-specific AMPK activators. This document details the chemical properties, mechanism of action, quantitative data, and key experimental protocols related to C2, offering a valuable resource for researchers in metabolic diseases, oncology, and other fields where AMPK modulation is a therapeutic strategy.

Introduction: The Rationale for AMP Analogs

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1] As a master regulator of energy homeostasis, AMPK activation shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways. This is achieved through the phosphorylation of numerous downstream targets, stimulating processes like glucose uptake and fatty acid oxidation, while inhibiting protein and lipid synthesis. Given its integral role in metabolic regulation, AMPK has emerged as a promising therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and cancer.

AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. The γ subunit contains binding sites for adenine nucleotides (AMP, ADP, and ATP), which allows AMPK to sense the energy status of the cell. While AMP is the natural activator of AMPK, its therapeutic use is limited by its poor cell permeability and rapid metabolism. This has driven the development of synthetic AMP analogs that are more stable and can effectively modulate AMPK activity in a targeted manner.

C2, a phosphonate analog of AMP, was identified from a screen of AMP mimetics as a potent allosteric activator of AMPK.[1][2] Its phosphonate group, which replaces the phosphate group of AMP, confers resistance to hydrolysis by phosphatases, enhancing its stability. This guide will delve into the technical details of C2, providing a thorough understanding of its properties and applications.

Chemical Structure and Synthesis

C2, chemically named 5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid, is a structural analog of AMP where the adenine and ribose moieties are replaced by a 5-hydroxyisoxazole-furan group.[3] The key feature of C2 is the phosphonate group (-PO(OH)2), which is connected to the furan ring via a stable phosphorus-carbon bond.

Due to its charged nature, C2 has poor membrane permeability.[3] Therefore, it is often administered in cellular and in vivo studies as its prodrug, C13. C13 is a phosphonate bis(isobutyryloxymethyl) ester, where the phosphonate group is masked by two isobutyryloxymethyl groups.[4][5] These groups increase the lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, C13 is cleaved by cellular esterases to release the active C2 molecule.[4][5]

While a specific, detailed synthesis protocol for C2 is not available in a single public-domain source, a plausible synthetic route can be constructed based on established methods for the synthesis of isoxazoles and phosphonic acids. The synthesis would likely involve the formation of the 5-(trifluoromethyl)isoxazole or a similar precursor, followed by the introduction of the phosphonic acid group onto the furan ring, potentially via a Michaelis-Arbuzov reaction or a related phosphonylation method.[6][7]

Mechanism of Action

C2 functions as a direct, allosteric activator of AMPK. Its primary mechanism involves binding to the regulatory γ subunit of the AMPK heterotrimer.[2]

Isoform Selectivity

A key characteristic of C2 is its selectivity for AMPK complexes containing the α1 catalytic subunit over those with the α2 subunit.[2] C2 is a potent allosteric activator of α1-containing complexes, whereas it acts as a partial agonist for α2-containing complexes.[3] This isoform selectivity is attributed to differences in the amino acid sequences of the α1 and α2 subunits in a region that interacts with the γ subunit.[8]

Binding to the γ Subunit

X-ray crystallography studies have revealed that C2 binds to the γ subunit at two distinct sites, designated γ-pSite-1 and γ-pSite-4.[2][9] These sites are located within the solvent-accessible core of the γ-subunit and are distinct from the nucleotide-binding sites.[9][10] The phosphonate group of C2 occupies a similar position to the phosphate group of AMP in sites 1 and 4 of the γ subunit.[9]

Allosteric Activation and Protection from Dephosphorylation

Similar to AMP, C2 activates AMPK through a dual mechanism:

  • Allosteric Activation: Binding of C2 to the γ subunit induces a conformational change in the AMPK complex, leading to its allosteric activation.[1]

  • Protection from Dephosphorylation: C2 binding also protects the phosphorylated threonine 172 (Thr172) in the activation loop of the α subunit from being dephosphorylated by protein phosphatases.[4][5] This maintains AMPK in its active state.

Dual Mechanism of the Prodrug C13

Recent studies have revealed that the prodrug C13 activates AMPK through two distinct mechanisms:[4][5]

  • Direct Activation via C2: As described above, C13 is intracellularly converted to C2, which directly activates AMPK.[4][5]

  • Indirect Activation via Formaldehyde Production: The isobutyryloxymethyl groups that are cleaved from C13 are metabolized to formaldehyde. Formaldehyde inhibits mitochondrial function, leading to an increase in the cellular AMP:ATP ratio. This increase in AMP further activates AMPK through the canonical pathway.[4][5]

Quantitative Data

The following table summarizes the key quantitative data for C2 and its prodrug C13.

ParameterValueAMPK IsoformConditionsReference
EC50 (C2) 6.3 nMHuman AMPK (isoform not specified)Cell-free assay[11]
EC50 (C2) 10-30 nMRecombinant AMPK complexesCell-free assay[3]
EC50 (C2) 52.3 ± 7.9 nMAMPK α1β1γ120 µM ATP[10]
EC50 (C2) 50.3 ± 4.4 nMAMPK α1β1γ12 mM ATP[10]
Kd (EX229 - a similar pan-AMPK activator) 0.06 µMα1β1γ1Biolayer interferometry[12]
Kd (EX229 - a similar pan-AMPK activator) 0.06 µMα2β1γ1Biolayer interferometry[12]
Kd (EX229 - a similar pan-AMPK activator) 0.51 µMα1β2γ1Biolayer interferometry[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize C2 and C13.

In Vitro AMPK Kinase Assay

This assay measures the direct effect of C2 on the activity of recombinant AMPK.

Reagents:

  • Recombinant human AMPK heterotrimer (e.g., α1β1γ1)

  • Kinase Assay Buffer: 40 mM HEPES, pH 7.1, 75 mM NaCl, 2 mM dithiothreitol, 1–10 mM MgCl2

  • SAMS peptide (HMRSAMSGLHLVKRR) as a synthetic substrate

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

  • C2 in a suitable solvent (e.g., DMSO)

Procedure (Radiometric Assay): [13]

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant AMPK, and the SAMS peptide.

  • Add varying concentrations of C2 to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

  • Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper squares three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Wash once with acetone.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the kinase activity based on the amount of incorporated ³²P.

Cell-Based De Novo Lipogenesis Assay

This assay measures the effect of the prodrug C13 on de novo lipogenesis in primary hepatocytes.

Reagents:

  • Primary mouse hepatocytes

  • Serum Starvation Medium

  • Insulin

  • [³H]-Acetate

  • C13 in a suitable solvent (e.g., DMSO)

Procedure: [11]

  • Isolate and culture primary mouse hepatocytes.

  • The evening before the assay, wash the cells with warm PBS and switch to Serum Starvation Medium with 100 nM insulin. Incubate overnight.

  • Prepare Lipogenesis Medium: Serum Starvation Medium with 100 nM insulin, 10 µM cold acetate, and 0.5 µCi [³H]-Acetate per well.

  • Pre-treat the cells with varying concentrations of C13 for a specified time.

  • Add the Lipogenesis Medium to the cells and incubate for a defined period (e.g., 2-4 hours).

  • Wash the cells with PBS and lyse them.

  • Measure the incorporation of [³H]-Acetate into the lipid fraction using scintillation counting.

  • Normalize the results to the total protein content of the cell lysates.

X-ray Crystallography of AMPK in Complex with C2

This protocol outlines the general steps for determining the crystal structure of AMPK bound to C2.

Procedure: [4][8][14][15]

  • Protein Expression and Purification:

    • Co-express the α, β, and γ subunits of human AMPK in a suitable expression system (e.g., E. coli or insect cells).

    • Purify the heterotrimeric AMPK complex using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).

    • Assess the purity and homogeneity of the protein by SDS-PAGE and other biophysical methods.

  • Crystallization:

    • Concentrate the purified AMPK to a suitable concentration (e.g., 5-10 mg/mL).

    • Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method.

    • Screen a variety of crystallization conditions (e.g., different precipitants, pH, and additives) in the presence of C2.

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement with a known AMPK structure as a search model.

    • Refine the structure and build the model of C2 into the electron density map.

Visualizations

Signaling Pathways and Experimental Workflows

C13_to_C2_Activation C13_ext C13 (Prodrug) (extracellular) C13_int C13 (intracellular) C13_ext->C13_int Membrane Transport C2 C2 (Active Drug) C13_int->C2 AMPK_active AMPK (active) C2->AMPK_active Esterases Cellular Esterases Esterases->C13_int AMPK_inactive AMPK (inactive) AMPK_inactive->AMPK_active Downstream Downstream Metabolic Effects AMPK_active->Downstream

Caption: Conversion of the prodrug C13 to the active drug C2 and subsequent activation of AMPK.

Dual_Mechanism_C13 cluster_direct Direct Pathway cluster_indirect Indirect Pathway C13_int C13 (intracellular) C2 C2 C13_int->C2 Byproducts Isobutyryloxymethyl groups C13_int->Byproducts Esterases Esterases Esterases->C13_int AMPK_active AMPK Activation C2->AMPK_active Allosteric Activation Formaldehyde Formaldehyde Byproducts->Formaldehyde Mitochondria Mitochondrial Respiration Formaldehyde->Mitochondria Inhibition AMP_ATP_ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_ratio AMP_ATP_ratio->AMPK_active Canonical Activation

Caption: The dual mechanism of AMPK activation by the prodrug C13.

AMPK_Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Detection AMPK Recombinant AMPK Reaction_Mix Reaction Mixture AMPK->Reaction_Mix SAMS SAMS Peptide (Substrate) SAMS->Reaction_Mix ATP [γ-³²P]ATP ATP->Reaction_Mix C2_compound C2 C2_compound->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Spotting Spot on P81 Paper Incubation->Spotting Washing Wash to remove free ³²P-ATP Spotting->Washing Counting Scintillation Counting Washing->Counting Activity Calculate Kinase Activity Counting->Activity

Caption: Workflow for the in vitro radiometric AMPK kinase assay.

Conclusion

C2 and its prodrug C13 are valuable research tools for studying the physiological and pathological roles of AMPK. The isoform selectivity of C2 for α1-containing AMPK complexes makes it particularly useful for dissecting the specific functions of this isoform. The dual mechanism of action of C13, while complex, provides a potent means of activating AMPK in cellular and in vivo models. This technical guide has provided a comprehensive overview of the key technical aspects of C2, from its chemical nature and synthesis to its mechanism of action and the experimental protocols used for its characterization. This information will be a valuable resource for researchers seeking to utilize C2 and C13 in their studies of AMPK signaling and its role in health and disease.

References

The Structural Basis of C2 Activation of AMP-Activated Protein Kinase (AMPK): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes. The synthetic small molecule, 5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid (C2), has emerged as a potent allosteric activator of AMPK. This technical guide provides an in-depth analysis of the structural and molecular mechanisms underpinning C2-mediated AMPK activation. We will explore the crystallographic evidence revealing the unique binding sites of C2 on the AMPK γ-subunit, distinct from the canonical nucleotide-binding sites. Furthermore, this document details the synergistic activation of AMPK by C2 in conjunction with other activators, presents quantitative data on its potency, and outlines the key experimental protocols utilized in these seminal studies. Visualizations of the signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this important drug-target interaction.

Introduction to AMPK and the Activator C2

AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme composed of a catalytic α-subunit and regulatory β and γ-subunits.[1] It functions as a cellular energy sensor, activated under conditions of metabolic stress that increase the AMP:ATP ratio.[2] This activation triggers a cascade of downstream events that switch on catabolic pathways to generate ATP while switching off anabolic, energy-consuming processes.[3]

The small molecule C2 is a furan-2-phosphonic derivative identified from a library of AMP mimetics.[4] Its cell-permeable prodrug, C13, allows for its investigation in cellular contexts.[5] C2 is a potent allosteric activator of AMPK, exhibiting isoform-specific effects and a mechanism of action that is distinct from, yet synergistic with, other classes of AMPK activators.[5][6]

The Structural Basis of C2 Binding to AMPK

The crystal structure of the human AMPK α2β1γ1 isoform in complex with C2 has been solved, providing unprecedented insight into its mechanism of activation.[4]

C2 Binding Sites on the γ-Subunit

Crystallographic studies have revealed that two molecules of C2 bind to the γ-subunit of AMPK.[4][7] These binding sites are distinct from the three canonical adenine nucleotide (AMP, ADP, ATP) binding sites located within the cystathionine β-synthase (CBS) domains.[4] The phosphonate groups of the two C2 molecules occupy positions that overlap with the phosphate binding locations of AMP at sites 1 and 4.[4][8] However, the 5-(5-hydroxyl-isoxazol-3-yl)-furan moieties of C2 extend into novel pockets, creating a unique interaction surface.[4][8]

These C2-specific binding sites have been designated γ-pSite-1 and γ-pSite-4, reflecting their overlap with the phosphate positions of AMP at CBS sites 1 and 4, respectively.[8] The binding of C2 induces a conformational change in the AMPK complex, which is thought to be the basis for its allosteric activation.[4]

Quantitative Analysis of C2-Mediated AMPK Activation

The potency and efficacy of C2 as an AMPK activator have been quantified through various biochemical assays. The following tables summarize the key quantitative data from these studies.

Parameter Value AMPK Isoform Conditions Reference
EC50 for C2 Activation52.3 ± 7.9 nMα1β1γ120 µM ATP[4]
EC50 for C2 Activation50.3 ± 4.4 nMα1β1γ12 mM ATP[4]
Fold Activation by C2>20-fold vs A769662Not specifiedCell-free assay[9]
Fold Activation by C2>100-fold vs AMPNot specifiedCell-free assay[9]

Table 1: Potency of C2 in Activating AMPK

Compound(s) Effect AMPK Isoform Key Finding Reference
C2 + A769662Synergistic Activationα1-containing complexesActivation is independent of upstream kinases.[6][7]
C2α1-selective activationα1 vs α2C2 is a potent allosteric activator of α1 complexes.[3][5]
C2 + AMPNon-additive allosteric effectsγ2-R531G mutantC2 and AMP likely share a common activation mechanism.[4]

Table 2: Synergistic and Isoform-Specific Effects of C2

Signaling Pathway of AMPK Activation by C2

The binding of C2 to the γ-subunit initiates a conformational change that allosterically activates the kinase domain of the α-subunit. This activation is independent of the canonical upstream kinases LKB1 and CaMKK2, which typically phosphorylate Thr172 in the activation loop of the α-subunit.[4] C2's mechanism also involves protecting this key threonine residue from dephosphorylation, thus sustaining the active state of the enzyme.[3][5]

C2_AMPK_Activation_Pathway cluster_activation AMPK Activation C2 C2 AMPK_inactive Inactive AMPK (αβγ heterotrimer) C2->AMPK_inactive Binds to γ-subunit (γ-pSite-1, γ-pSite-4) A769662 A769662 A769662->AMPK_inactive Binds to ADaM site (α/β interface) AMPK_active Active AMPK AMPK_inactive->AMPK_active Allosteric Activation & Conformational Change Downstream Downstream Targets (e.g., ACC, ULK1) AMPK_active->Downstream Phosphorylation Metabolic_Effects Metabolic Effects (↑ Catabolism, ↓ Anabolism) Downstream->Metabolic_Effects

Caption: C2 and A769662 synergistically activate AMPK.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the structural basis of C2 activation of AMPK.

Protein Expression and Purification of AMPK

Recombinant human AMPK heterotrimers (e.g., α2β1γ1) are typically expressed in insect cells (like Sf9) or E. coli using a baculovirus or plasmid-based expression system, respectively. The subunits are often co-expressed to ensure proper complex formation. Purification is achieved through a series of chromatography steps, commonly involving an affinity tag (e.g., His-tag or GST-tag) followed by ion exchange and size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

X-ray Crystallography

To determine the three-dimensional structure of the AMPK-C2 complex, purified AMPK is co-crystallized with a molar excess of C2. This involves screening a wide range of crystallization conditions (precipitants, pH, temperature) to identify those that yield diffraction-quality crystals. X-ray diffraction data are then collected from these crystals at a synchrotron source. The structure is solved using molecular replacement with a known AMPK structure as a search model, followed by iterative rounds of model building and refinement to finalize the atomic coordinates.[4]

Crystallography_Workflow Protein_Prep AMPK Expression & Purification Crystallization Co-crystallization with C2 Protein_Prep->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Molecular Replacement) Data_Collection->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Final_Structure Final 3D Structure of AMPK-C2 Complex Refinement->Final_Structure

Caption: Workflow for determining the AMPK-C2 crystal structure.

In Vitro Kinase Activity Assays

The effect of C2 on AMPK activity is quantified using in vitro kinase assays. A common method involves incubating purified, active AMPK with a specific peptide substrate (e.g., the AMARA peptide) and radiolabeled ATP ([γ-³²P]ATP). The incorporation of the radiolabeled phosphate into the substrate is then measured, typically by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and quantifying the radioactivity using a scintillation counter. Dose-response curves are generated by varying the concentration of C2 to determine its EC50.[10][11]

Implications for Drug Development

The discovery of C2 and the elucidation of its binding site and mechanism of action have significant implications for the development of novel AMPK activators. The existence of a distinct allosteric site on the γ-subunit, separate from the nucleotide and A769662 binding sites, opens up new avenues for designing drugs that can activate AMPK through different mechanisms.[4] The synergistic activation observed with C2 and A769662 highlights the potential for combination therapies to achieve greater therapeutic efficacy in treating metabolic disorders.[6][7] Furthermore, the isoform selectivity of C2 suggests that it may be possible to develop activators that target specific AMPK complexes, potentially leading to more targeted therapies with fewer off-target effects.[3][5]

Conclusion

The structural and biochemical studies of C2 have provided a detailed molecular understanding of a novel mechanism for AMPK activation. By binding to a unique site on the γ-subunit, C2 allosterically activates the kinase and acts synergistically with other activators. This in-depth knowledge, from the atomic-level interactions to the quantitative measures of its potent effects, provides a solid foundation for the rational design of next-generation AMPK-targeting therapeutics for the treatment of metabolic diseases. The methodologies outlined herein serve as a guide for researchers in the continued exploration of AMPK modulation.

References

Methodological & Application

Application Notes and Protocols for ¹³C Isotope Tracing in Primary Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting ¹³C stable isotope tracing experiments in primary hepatocytes. This powerful technique allows for the qualitative and quantitative assessment of intracellular metabolic fluxes, offering critical insights into liver metabolism in health and disease, as well as for evaluating the metabolic effects of novel drug candidates.

Introduction

Primary hepatocytes are the gold standard in vitro model for studying liver function, drug metabolism, and toxicity.[1][2][3] The liver is a central hub for metabolism, managing the body's glucose, lipid, and amino acid homeostasis.[4][5][6] Understanding the intricate network of metabolic pathways within hepatocytes is crucial for elucidating disease mechanisms and for the development of new therapeutics.

¹³C metabolic flux analysis (¹³C-MFA) is a technique that utilizes stable, non-radioactive isotopes of carbon to trace the flow of atoms through metabolic pathways.[7] By supplying ¹³C-labeled substrates, such as glucose or glutamine, to cultured primary hepatocytes, researchers can measure the incorporation of ¹³C into downstream metabolites.[8] This information, when analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a detailed picture of the activity of various metabolic pathways.[7][9][10][11]

Key Applications

  • Disease Modeling: Investigating metabolic dysregulation in conditions such as non-alcoholic fatty liver disease (NAFLD), diabetes, and hepatocellular carcinoma.

  • Drug Development: Assessing the impact of drug candidates on hepatic metabolism and identifying potential off-target metabolic liabilities.

  • Basic Research: Elucidating the regulation of hepatic metabolic pathways in response to various stimuli, such as hormones, nutrients, and genetic modifications.

Experimental Workflow

The general workflow for a ¹³C isotope tracing experiment in primary hepatocytes involves several key steps, from cell culture to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Primary Hepatocyte Isolation & Plating B Cell Culture & Acclimatization A->B Culture C ¹³C-Labeled Substrate Incubation B->C Treatment D Metabolic Quenching C->D Stop Reaction E Metabolite Extraction D->E Extraction F LC-MS/GC-MS or NMR Analysis E->F Measurement G Data Processing & Flux Analysis F->G Quantification

Caption: General experimental workflow for ¹³C tracing.

Detailed Protocols

Primary Hepatocyte Culture

Materials:

  • Cryopreserved or freshly isolated primary human or rodent hepatocytes

  • Collagen-coated tissue culture plates (e.g., 6-well or 12-well)[8]

  • Hepatocyte plating medium (e.g., DMEM with high glucose, 10% FBS, dexamethasone, insulin, and antibiotics)

  • Hepatocyte maintenance medium (serum-free)

  • Humidified incubator at 37°C and 5% CO₂

Protocol:

  • Thaw cryopreserved hepatocytes according to the supplier's instructions.

  • Plate the hepatocytes on collagen-coated plates at a density of approximately 0.9 x 10⁶ cells per 35 mm well.[8]

  • Allow the cells to attach for 4-6 hours in plating medium.

  • After attachment, replace the plating medium with maintenance medium and culture overnight.

¹³C-Labeling Experiment

Materials:

  • Customized DMEM medium lacking the substrate to be labeled (e.g., glucose-free DMEM).

  • ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose, [1,2-¹³C₂]-glucose, or [U-¹³C₅]-glutamine).[8][12][13]

  • Unlabeled (¹²C) substrate for control wells.

Protocol:

  • Two hours prior to labeling, aspirate the maintenance medium and replace it with fresh, pre-warmed experimental pre-media. This step equilibrates the cells to the nutrient conditions of the labeling phase.[8]

  • To initiate the labeling, replace the pre-media with the ¹³C-labeling medium. For example, to trace glucose metabolism, use glucose-free DMEM supplemented with a known concentration of [U-¹³C₆]-glucose.[8][12]

  • Incubate the cells for a defined period. The incubation time can range from minutes to hours, depending on the pathways of interest and the turnover rate of the metabolites.[8][12][14] Time-course experiments are often performed to capture the dynamics of label incorporation.

Metabolic Quenching and Metabolite Extraction

Materials:

  • Liquid nitrogen[8]

  • Ice-cold extraction solvent (e.g., 80% methanol or a mixture of methanol:water:chloroform)[8]

  • Cell scraper

  • Centrifuge

Protocol:

  • To halt all enzymatic activity, rapidly aspirate the labeling medium and immediately add liquid nitrogen to the plate to snap-freeze the cells.[8]

  • Store the plates at -80°C until extraction.

  • For extraction, add ice-cold extraction solvent to the frozen cell monolayer.[8]

  • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Centrifuge the lysate at high speed to pellet cell debris and proteins.

  • Collect the supernatant containing the polar metabolites for analysis.

Analytical Methods

The extracted metabolites can be analyzed by either mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of the metabolites but offers excellent chromatographic separation and sensitivity for many central carbon metabolites.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a wide range of underivatized metabolites with high sensitivity.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information on the positional labeling of carbons within a molecule, which can be highly advantageous for resolving complex metabolic pathways.[10][15][16][17]

Data Analysis and Metabolic Flux Analysis

The raw data from MS or NMR consists of the mass isotopomer distributions (MIDs) for each detected metabolite.[13][18] MIDs represent the fractional abundance of each isotopologue of a metabolite.[18]

  • Data Correction: The raw MIDs are corrected for the natural abundance of ¹³C.

  • Qualitative Analysis: The corrected MIDs provide qualitative insights into the activity of metabolic pathways. For example, the presence of M+2 and M+3 isotopologues of citrate after labeling with [U-¹³C₆]-glucose indicates the activity of glycolysis and the TCA cycle.

  • Quantitative Metabolic Flux Analysis (¹³C-MFA): For quantitative flux determination, the MIDs are fitted to a metabolic network model using specialized software (e.g., INCA, Metran).[19] This computational analysis estimates the rates (fluxes) of the reactions in the model that best explain the observed labeling patterns.

Data Presentation

Quantitative data from ¹³C-MFA experiments are typically presented in tables that summarize the estimated metabolic fluxes under different experimental conditions.

Table 1: Relative Metabolic Fluxes in Primary Hepatocytes under Fed vs. Fasted Conditions (Hypothetical Data)

Metabolic PathwayReactionRelative Flux (Fed)Relative Flux (Fasted)
Glycolysis Glucose -> G6P10020
F6P -> Pyruvate9515
Pentose Phosphate Pathway G6P -> R5P55
TCA Cycle Pyruvate -> Acetyl-CoA8010
Acetyl-CoA -> Citrate8540
Gluconeogenesis Pyruvate -> OAA1070
OAA -> PEP565
Fatty Acid Synthesis Acetyl-CoA -> Palmitate152
Fatty Acid Oxidation Palmitate -> Acetyl-CoA530

Signaling Pathways and Metabolic Networks

Visualizing the metabolic pathways under investigation is crucial for experimental design and data interpretation.

Central Carbon Metabolism in Hepatocytes

The following diagram illustrates the major pathways of central carbon metabolism in hepatocytes, including glycolysis, the pentose phosphate pathway, the TCA cycle, gluconeogenesis, and their connections to fatty acid metabolism.[4][6][20][21]

G Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate F6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA OAA Oxaloacetate Pyruvate->OAA PPP->F6P Ribose5P Ribose-5-P PPP->Ribose5P Citrate Citrate AcetylCoA->Citrate FattyAcids Fatty Acids AcetylCoA->FattyAcids aKG α-Ketoglutarate Citrate->aKG Succinate Succinate aKG->Succinate Malate Malate Succinate->Malate Malate->OAA OAA->Citrate PEP PEP OAA->PEP PEP->G6P Lactate Lactate Lactate->Pyruvate FattyAcids->AcetylCoA

Caption: Central carbon metabolism in hepatocytes.
Tracing ¹³C from Glucose

When [U-¹³C₆]-glucose is used as a tracer, the ¹³C atoms are incorporated into various downstream metabolites. The following diagram illustrates the flow of ¹³C from glucose through glycolysis and the TCA cycle.

G cluster_glycolysis Glycolysis cluster_tca TCA Cycle U-13C6-Glucose U-13C6-Glucose 13C3-Pyruvate 13C3-Pyruvate U-13C6-Glucose->13C3-Pyruvate M+3 13C2-Acetyl-CoA 13C2-Acetyl-CoA 13C3-Pyruvate->13C2-Acetyl-CoA M+2 13C2-Citrate 13C2-Citrate 13C2-Acetyl-CoA->13C2-Citrate M+2 13C4-Malate 13C4-Malate 13C2-Citrate->13C4-Malate M+4

Caption: ¹³C flow from [U-¹³C₆]-glucose.

Conclusion

¹³C isotope tracing in primary hepatocytes is a robust and informative technique for studying liver metabolism. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design, execute, and interpret these powerful experiments. Careful experimental design, precise execution, and sophisticated data analysis are key to obtaining high-quality, quantitative data on metabolic fluxes, ultimately leading to a deeper understanding of hepatic physiology and pathophysiology.

References

Application Notes and Protocols for AMPK Activator C2 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that maintains metabolic homeostasis. It is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] AMPK activation is a key therapeutic target for metabolic diseases, including type 2 diabetes and obesity. Compound C2 is a potent, direct, allosteric activator of AMPK, demonstrating high selectivity for the α1 subunit-containing complexes.[2][3] C2 mimics the effects of AMP by binding to the γ subunit, leading to both allosteric activation and protection against dephosphorylation of the catalytic α subunit at Threonine 172.[3] This document provides detailed protocols for an in vitro kinase assay to characterize the activity of the AMPK activator C2.

Mechanism of Action

C2 is the active form of the cell-permeable prodrug C13.[2] Once inside the cell, C13 is metabolized to C2, a phosphonate analog of AMP.[2] C2 directly activates AMPK by binding to the regulatory γ subunit, inducing a conformational change that enhances kinase activity.[3] This activation occurs through two primary mechanisms:

  • Allosteric Activation: C2 binding induces a conformational change in the AMPK complex, leading to a direct increase in its catalytic activity.[3]

  • Protection from Dephosphorylation: C2 binding also prevents the dephosphorylation of Thr172 in the activation loop of the α subunit, thus maintaining the active state of the kinase.[3]

Signaling Pathway

AMPK acts as a central hub in cellular metabolic regulation. Its activation initiates a signaling cascade that shifts the cell from an anabolic (energy-consuming) to a catabolic (energy-producing) state.

AMPK_Signaling_Pathway C2 This compound AMPK AMPK C2->AMPK Downstream_Targets Downstream Targets AMPK->Downstream_Targets Upstream_Kinases Upstream Kinases (LKB1, CaMKKβ, TAK1) Upstream_Kinases->AMPK P ACC ACC (Lipid Synthesis) Downstream_Targets->ACC Inhibit mTORC1 mTORC1 (Protein Synthesis, Growth) Downstream_Targets->mTORC1 Inhibit Glucose_Uptake Glucose Uptake Downstream_Targets->Glucose_Uptake Activate Fatty_Acid_Oxidation Fatty Acid Oxidation Downstream_Targets->Fatty_Acid_Oxidation Activate Anabolic Anabolic Pathways (ATP Consumption) ACC->Anabolic mTORC1->Anabolic Catabolic Catabolic Pathways (ATP Production) Glucose_Uptake->Catabolic Fatty_Acid_Oxidation->Catabolic

Figure 1: AMPK Signaling Pathway activated by C2.

Quantitative Data

The following table summarizes the quantitative data for the in vitro activation of AMPK by C2.

ParameterValueConditionsReference
EC50 10 - 30 nMCell-free assays with various AMPK complexes[4]
EC50 (Low ATP) ~70 nMAMPK α1β1γ1, 20 µM ATP[5]
EC50 (High ATP) ~250 nMAMPK α1β1γ1, 2 mM ATP[5]
Fold Activation >20-fold vs A-769662Cell-free assays[4]
Fold Activation >100-fold vs AMPCell-free assays[4]

Experimental Protocols

This section provides a detailed protocol for a non-radioactive, luminescence-based in vitro kinase assay to measure the activation of AMPK by C2. This protocol is based on the principles of the ADP-Glo™ Kinase Assay.

Experimental Workflow

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents: - AMPK Enzyme - Substrate (SAMS peptide) - C2 dilutions - ATP Solution - Kinase Buffer Start->Prepare_Reagents Kinase_Reaction Kinase Reaction Incubation (e.g., 30°C for 60 min) Prepare_Reagents->Kinase_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Stop kinase reaction, deplete ATP) Kinase_Reaction->Add_ADP_Glo Incubate_1 Incubate at RT (40 min) Add_ADP_Glo->Incubate_1 Add_Kinase_Detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate_1->Add_Kinase_Detection Incubate_2 Incubate at RT (30 min) Add_Kinase_Detection->Incubate_2 Measure_Luminescence Measure Luminescence (Plate Reader) Incubate_2->Measure_Luminescence Data_Analysis Data Analysis: - Calculate % activation - Determine EC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Figure 2: In Vitro AMPK Kinase Assay Workflow.
Materials and Reagents

  • Recombinant human AMPK (α1/β1/γ1)

  • This compound

  • SAMS peptide (HMRSAMSGLHLVKRR) or other suitable AMPK substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 96-well or 384-well white assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Assay Protocol
  • Reagent Preparation:

    • Prepare a 2X working solution of AMPK enzyme in kinase buffer.

    • Prepare a 2X working solution of the SAMS peptide substrate and ATP in kinase buffer. The final concentration of SAMS peptide is typically 20-200 µM, and ATP can be varied (e.g., 25 µM for initial screening).[6]

    • Prepare serial dilutions of this compound in kinase buffer at 4X the final desired concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the 4X C2 serial dilutions or vehicle control to each well.

    • Add 5 µL of the 2X AMPK enzyme solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 20 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]

    • Incubate the plate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent activation for each concentration of C2 relative to the vehicle control (basal activity).

    • Plot the percent activation against the logarithm of the C2 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Troubleshooting

IssuePossible CauseSolution
Low Signal Inactive enzymeUse a fresh batch of enzyme and ensure proper storage.
Low substrate or ATP concentrationOptimize substrate and ATP concentrations.
High Background Contaminated reagentsUse fresh, high-quality reagents.
Non-enzymatic ATP hydrolysisRun a no-enzyme control to determine background.
Inconsistent Results Pipetting errorsUse calibrated pipettes and proper technique.
Temperature fluctuationsEnsure consistent incubation temperatures.

Conclusion

This document provides a comprehensive guide for conducting an in vitro kinase assay to evaluate the activity of the this compound. The provided protocols and background information will enable researchers to accurately characterize the potency and mechanism of this and other novel AMPK activators, facilitating drug discovery and development in the field of metabolic diseases.

References

Application Notes and Protocols for C2 Compound Preparation in Cell-Free Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell cycle arrest, and senescence.[1] The N-acetyl-D-sphingosine, or C2-ceramide, is a cell-permeable analog of natural ceramides and is widely used to study the molecular mechanisms of ceramide-induced signaling pathways.[2] Cell-free assays provide a powerful in vitro platform to investigate the direct effects of C2-ceramide on specific molecular targets, such as kinases and phosphatases, independent of the complexities of a cellular environment. These assays are instrumental in drug discovery and for elucidating the intricate details of signal transduction cascades.

This document provides detailed application notes and protocols for the preparation and use of C2-ceramide in cell-free assays. It includes methodologies for solubilizing C2-ceramide, performing in vitro kinase and phosphatase assays, and analyzing the impact of C2-ceramide on specific signaling pathways.

Data Presentation

Table 1: Quantitative Parameters for C2-Ceramide in Cell-Free Assays

ParameterValueAssay TypeReference
Concentration Range 0.1 µM - 10 µMProtein Phosphatase Activation[2]
20 µM - 50 µMAkt and NF-κB Inhibition (in cells)[3]
5 µM - 15 µMProtein Phosphatase Activation[4]
50 µMKinase-Raf Interaction[5]
Solubilization Method Ethanol:dodecane (98:2, v/v)General cell culture[6]
Triton X-100/Cardiolipin micellesCeramide Kinase Assay[7]
Fatty acid-free BSACeramide Kinase Assay[7]
Incubation Time 20 - 30 minutesCeramide Kinase/Synthase Assays[7][8]
24 hoursAkt and NF-κB Inhibition (in cells)[3]

Experimental Protocols

Protocol 1: Preparation and Solubilization of C2-Ceramide Stock Solution

This protocol describes three methods for solubilizing C2-ceramide for use in aqueous cell-free assay buffers. The choice of method may depend on the specific assay and the tolerance of the enzymatic components to detergents or solvents.

Materials:

  • C2-Ceramide (N-acetyl-D-sphingosine) powder

  • Ethanol (200 proof)

  • Dodecane

  • Triton X-100

  • Cardiolipin

  • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • Sterile microcentrifuge tubes

  • Sonicator (bath or probe)

Method A: Ethanol/Dodecane Vehicle [6]

  • Prepare a 98:2 (v/v) solution of ethanol and dodecane.

  • Dissolve the C2-ceramide powder in the ethanol/dodecane mixture to create a concentrated stock solution (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • For the cell-free assay, dilute the stock solution directly into the aqueous assay buffer to the desired final concentration. It is crucial to perform a vehicle control (ethanol/dodecane mixture without C2-ceramide) in parallel.

Method B: Triton X-100/Cardiolipin Micelles [7]

  • In a glass tube, prepare a solution of Triton X-100 and cardiolipin in an organic solvent (e.g., chloroform/methanol). A typical molar ratio is 5:1 Triton X-100 to cardiolipin.

  • Add the desired amount of C2-ceramide to this mixture.

  • Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film.

  • Resuspend the lipid film in the aqueous assay buffer by vortexing or sonication to form mixed micelles containing C2-ceramide. The final concentration of Triton X-100 should be kept low to minimize its effect on enzyme activity.

Method C: Fatty Acid-Free BSA Carrier [7]

  • Prepare a stock solution of C2-ceramide in ethanol (e.g., 10 mM).

  • In a separate tube, prepare a solution of fatty acid-free BSA in the aqueous assay buffer (e.g., 10 mg/mL).

  • Slowly add the C2-ceramide stock solution to the BSA solution while vortexing. The molar ratio of C2-ceramide to BSA should be optimized for your specific assay.

  • Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the C2-ceramide-BSA complex.

Protocol 2: In Vitro Protein Phosphatase 1 (PP1) Activity Assay with C2-Ceramide

This protocol is designed to measure the effect of C2-ceramide on the activity of Protein Phosphatase 1 (PP1) in a cell-free system.[9]

Materials:

  • Purified recombinant PP1 catalytic subunit (PP1c)

  • Phosphorylated substrate (e.g., phosphorylase a, labeled with 32P)

  • PP1 assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • C2-Ceramide stock solution (prepared as in Protocol 1)

  • Vehicle control

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

Procedure:

  • Prepare the reaction mixture in microcentrifuge tubes on ice. For each reaction, add:

    • PP1 assay buffer

    • Purified PP1c (final concentration to be optimized, e.g., 1-10 nM)

    • C2-Ceramide at various final concentrations (e.g., 0, 1, 5, 10, 15 µM) or vehicle control.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the reaction by adding the 32P-labeled phosphorylase a substrate.

  • Incubate the reaction at 30°C for 10-30 minutes. The incubation time should be within the linear range of the enzyme activity.

  • Terminate the reaction by adding cold TCA to a final concentration of 20%.

  • Centrifuge the tubes at 12,000 x g for 5 minutes to pellet the un-dephosphorylated substrate.

  • Take an aliquot of the supernatant containing the released 32P-inorganic phosphate.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific activity of PP1c in the presence and absence of C2-ceramide.

Protocol 3: In Vitro Akt Kinase Assay with C2-Ceramide

This protocol assesses the inhibitory effect of C2-ceramide on the activity of Akt kinase in a cell-free system.[10]

Materials:

  • Purified active recombinant Akt kinase

  • Akt substrate peptide (e.g., Crosstide)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • [γ-32P]ATP

  • C2-Ceramide stock solution (prepared as in Protocol 1)

  • Vehicle control

  • Phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter and vials

Procedure:

  • Set up the kinase reactions in microcentrifuge tubes on ice. For each reaction, add:

    • Kinase assay buffer

    • Purified active Akt kinase (concentration to be optimized)

    • Akt substrate peptide

    • C2-Ceramide at various final concentrations (e.g., 0, 10, 20, 50 µM) or vehicle control.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for 20 minutes.

  • Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.

  • Wash the phosphocellulose papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Rinse the papers with acetone and let them air dry.

  • Place the dry papers in scintillation vials and measure the radioactivity.

  • Determine the activity of Akt kinase in the presence and absence of C2-ceramide.

Signaling Pathway and Workflow Diagrams

C2_Ceramide_Signaling_Pathway C2_Ceramide C2-Ceramide PP2A PP2A (Protein Phosphatase 2A) C2_Ceramide->PP2A Activates PP1 PP1 (Protein Phosphatase 1) C2_Ceramide->PP1 Activates Apoptosis Apoptosis C2_Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest C2_Ceramide->CellCycleArrest Akt Akt (Protein Kinase B) PP2A->Akt Inhibits PP1->Akt Inhibits NFkB NF-κB Akt->NFkB Inhibits Akt->Apoptosis Inhibits NFkB->Apoptosis Inhibits

Caption: C2-Ceramide signaling pathway leading to apoptosis and cell cycle arrest.

Experimental_Workflow_Cell_Free_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Solubilization C2-Ceramide Solubilization (Protocol 1) Reaction_Setup Reaction Setup (Protocols 2 & 3) Solubilization->Reaction_Setup Enzyme_Prep Enzyme/Substrate Preparation Enzyme_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Termination Reaction Termination Incubation->Termination Measurement Measurement of Activity (e.g., Scintillation Counting) Termination->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis

Caption: General experimental workflow for C2-ceramide cell-free assays.

References

Application Notes and Protocols for Studying AMPKα1-Specific Activation Using C13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the cell-permeable prodrug C13 to specifically activate the α1 isoform of AMP-activated protein kinase (AMPK). This document outlines the mechanism of action of C13, detailed protocols for its application in cell-based assays, and methods to analyze the downstream signaling events.

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that maintains metabolic homeostasis. It exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. The α subunit has two isoforms, α1 and α2, which exhibit distinct tissue distribution and physiological roles. Understanding the isoform-specific functions of AMPK is critical for developing targeted therapeutics for metabolic disorders, cancer, and neurodegenerative diseases.

C13 is a valuable pharmacological tool for studying the specific roles of the AMPKα1 isoform. It is a cell-permeable prodrug that, once inside the cell, is converted into its active form, C2. C2 is an AMP mimetic that potently and selectively activates AMPK complexes containing the α1 catalytic subunit.[1][2][3][4][5] This specificity allows researchers to dissect the signaling pathways and cellular processes regulated specifically by AMPKα1.

Mechanism of Action

C13 activates AMPKα1 through a dual mechanism, which is concentration-dependent:

  • Direct Allosteric Activation (Primary Mechanism): C13 readily crosses the cell membrane and is intracellularly cleaved to produce the active compound C2. C2 acts as an AMP analogue, allosterically activating AMPKα1-containing complexes.[1][2][3] This activation involves both direct stimulation of the kinase activity and protection of the activating phosphorylation at Threonine 172 (Thr172) on the α subunit from dephosphorylation.[1][6] C2 shows significantly higher potency for α1-containing complexes compared to α2-containing complexes.[1][6]

  • Indirect Activation via Mitochondrial Inhibition (Secondary Mechanism): At higher concentrations, the byproducts of C13's intracellular cleavage can be metabolized to formaldehyde.[2][3][4][5][7] Formaldehyde can inhibit mitochondrial function, leading to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP ratio.[2][3][4][5][7] This elevated AMP:ATP ratio activates AMPK via the canonical pathway, which is not isoform-specific.

It is crucial for researchers to consider this dual mechanism when designing experiments and interpreting results, particularly concerning the concentrations of C13 used.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of C13-mediated AMPKα1 activation and a typical experimental workflow for its study.

C13_Signaling_Pathway cluster_intracellular Intracellular C13_ext C13 (Prodrug) C13_int C13 C13_ext->C13_int Cellular Uptake C2 C2 (Active Compound) C13_int->C2 Cleavage Byproducts Cleavage Byproducts C13_int->Byproducts AMPK_alpha1 AMPKα1 Complex (Inactive) C2->AMPK_alpha1 Allosteric Activation & Protection of pThr172 pAMPK_alpha1 p-AMPKα1 (Thr172) (Active) AMPK_alpha1->pAMPK_alpha1 Phosphorylation Downstream Downstream Targets (e.g., ACC, Raptor) pAMPK_alpha1->Downstream Phosphorylation Metabolic_Effects Metabolic Effects (e.g., ↓ Lipid Synthesis) Downstream->Metabolic_Effects Formaldehyde Formaldehyde Byproducts->Formaldehyde Metabolism Mitochondria Mitochondria Formaldehyde->Mitochondria Inhibition AMP_ATP ↑ AMP:ATP Ratio Mitochondria->AMP_ATP AMPK AMPK (α1 and α2) AMP_ATP->AMPK Canonical Activation

Figure 1: C13 Signaling Pathway. This diagram illustrates the dual mechanism of AMPK activation by C13.

Experimental_Workflow cluster_assays Downstream Analysis Start Start: Seed Cells (e.g., Hepatocytes, Neurons) Treatment Treat with C13 (Dose-Response & Time-Course) Start->Treatment Harvest Harvest Cells & Prepare Lysates Treatment->Harvest Western Western Blotting (p-AMPK, p-ACC, etc.) Harvest->Western IP_Kinase Immunoprecipitation & Kinase Assay (AMPKα1/α2) Harvest->IP_Kinase Metabolic Metabolic Assays (e.g., Lipid Synthesis) Harvest->Metabolic Data_Analysis Data Analysis & Interpretation Western->Data_Analysis IP_Kinase->Data_Analysis Metabolic->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: Experimental Workflow. A general workflow for studying C13-mediated AMPKα1 activation in cell culture.

Experimental Protocols

Cell Culture and C13 Treatment

This protocol is a general guideline and should be optimized for specific cell types.

Materials:

  • Cells of interest (e.g., primary hepatocytes, SH-SY5Y neuroblastoma cells)

  • Appropriate cell culture medium and supplements

  • C13 stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare fresh dilutions of C13 in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal concentration for your cell type and experimental endpoint.[6][8]

  • Remove the old medium from the cells and wash once with sterile PBS.

  • Add the medium containing the different concentrations of C13 or vehicle control to the cells.

  • Incubate the cells for the desired period. A time-course experiment (e.g., 15, 30, 60, 120 minutes) is recommended to determine the peak activation of AMPK.[6]

  • After incubation, proceed immediately to cell harvesting and lysis for downstream analysis.

Western Blotting for AMPK and Substrate Phosphorylation

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-AMPKα (Thr172)

    • Total AMPKα1

    • Total AMPKα

    • Phospho-Acetyl-CoA Carboxylase (ACC) (Ser79)

    • Total ACC

    • Loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • After C13 treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

  • Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using appropriate software and normalize the phosphorylated protein levels to the total protein levels.

Immunoprecipitation (IP) and AMPK Activity Assay

Materials:

  • Protein A/G agarose beads

  • AMPKα1- and AMPKα2-specific antibodies for IP

  • Kinase assay buffer

  • AMARA peptide substrate

  • [γ-³²P]ATP

  • ATP solution

  • Phosphocellulose paper

  • Scintillation counter

Protocol:

  • Prepare cell lysates as described in the Western blotting protocol.

  • Pre-clear the lysates by incubating with protein A/G agarose beads for 30 minutes at 4°C.

  • Incubate 200-500 µg of pre-cleared lysate with an AMPKα1- or AMPKα2-specific antibody overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for another 2 hours at 4°C.

  • Wash the immunoprecipitated complexes three times with lysis buffer and once with kinase assay buffer.

  • Resuspend the beads in kinase assay buffer containing the AMARA peptide substrate and ATP.

  • Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for 10-20 minutes.

  • Stop the reaction by spotting the supernatant onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Express the results as picomoles of phosphate incorporated per minute per milligram of protein.[1][6]

Data Presentation

The following tables summarize expected quantitative data from experiments using C13 to activate AMPKα1.

Table 1: Dose-Dependent Effect of C13 on AMPK Activity in SH-SY5Y Cells

C13 Concentration (µM)Relative AMPK Activity (Fold Change vs. Vehicle)
0 (Vehicle)1.0
5~2.5[8]
10~4.0[8]
25~5.5[8]

Table 2: Isoform-Specific Inhibition of Lipid Synthesis by C13 in Primary Hepatocytes

GenotypeC13 Concentration (µM)Inhibition of Lipid Synthesis (%)
Wild-Type (WT)1~40%[1]
AMPKα1 Knockout (α1-KO)1No significant inhibition[1]
AMPKα2 Knockout (α2-KO)1~40% (similar to WT)[1]

Troubleshooting and Considerations

  • Cell Type Variability: The optimal concentration of C13 and the magnitude of the response can vary significantly between cell types. It is essential to perform dose-response and time-course experiments for each new cell line.

  • Specificity Controls: To confirm that the observed effects are indeed mediated by AMPKα1, it is highly recommended to use genetic models such as AMPKα1 knockout or knockdown cells.[1][8]

  • Off-Target Effects: Be mindful of the dual activation mechanism, especially at higher C13 concentrations (>100 µM), which may induce AMPK activation through mitochondrial inhibition and potentially cause off-target effects.[7]

  • Antibody Specificity: Ensure the specificity of the antibodies used for Western blotting and immunoprecipitation, particularly when distinguishing between AMPKα1 and α2 isoforms.

By following these application notes and protocols, researchers can effectively utilize C13 as a selective tool to investigate the physiological and pathological roles of AMPKα1, paving the way for new therapeutic strategies.

References

Measuring the Downstream Effects of the Potent AMPK Activator C2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1] Its activation in response to low cellular ATP levels triggers a cascade of events aimed at restoring energy homeostasis, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as cancer.[1] C2 is a potent, direct allosteric activator of AMPK, demonstrating high selectivity for the α1-containing AMPK complexes.[2][3] It mimics the effects of AMP by promoting the phosphorylation of the catalytic α-subunit at Threonine 172 (Thr172) and protecting it from dephosphorylation.[2][4] C13 is the cell-permeable prodrug of C2.[2]

These application notes provide detailed protocols for researchers to accurately measure the downstream effects of the AMPK activator C2 in a laboratory setting. The following sections include experimental procedures for key assays, structured data presentation from exemplary studies, and visualizations of the relevant signaling pathway and experimental workflow.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of the C2 prodrug, C13, on AMPK activation and a key downstream target, Acetyl-CoA Carboxylase (ACC), in primary mouse hepatocytes.

Table 1: Effect of C13 on AMPK and ACC Phosphorylation

TreatmentConcentration (µM)Phospho-AMPKα (Thr172) (Arbitrary Units)Phospho-ACC (Ser79) (Arbitrary Units)
Vehicle01.01.0
C1312.53.0
C1335.06.5
C13108.010.0
C133010.012.0
AICAR (Positive Control)5009.511.0

Data is representative and compiled from qualitative figures for illustrative purposes. Actual results may vary.

Table 2: C13 Dose-Response on AMPKα1 and AMPKα2 Kinase Activity

TreatmentConcentration (µM)AMPKα1 Activity (pmol/min/mg)AMPKα2 Activity (pmol/min/mg)
Vehicle05045
C13115070
C133300100
C1310550150
C1330700200

Data is representative and compiled from qualitative figures for illustrative purposes. Actual results may vary.

Signaling Pathway and Experimental Workflow

AMPK_Signaling_Pathway C2 This compound AMPK AMPK C2->AMPK Allosteric Activation pAMPK p-AMPK (Thr172) AMPK->pAMPK Phosphorylation ACC Acetyl-CoA Carboxylase (ACC) pAMPK->ACC Phosphorylation FattyAcid_Oxidation Fatty Acid Oxidation pAMPK->FattyAcid_Oxidation Activation mTORC1 mTORC1 pAMPK->mTORC1 Inhibition Autophagy Autophagy pAMPK->Autophagy Activation FattyAcid_Synthesis Fatty Acid Synthesis ACC->FattyAcid_Synthesis Catalysis pACC p-ACC (inactive) pACC->FattyAcid_Synthesis Inhibition Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Activation Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_data Data Acquisition & Analysis Cell_Seeding Seed Cells Treatment Treat with C2/C13 Cell_Seeding->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant qPCR qPCR (Target Gene Expression) Cell_Lysis->qPCR RNA Isolation Western_Blot Western Blot (p-AMPK, p-ACC) Protein_Quant->Western_Blot Kinase_Assay AMPK Kinase Assay Protein_Quant->Kinase_Assay Imaging Imaging/ Luminescence Reading Western_Blot->Imaging Kinase_Assay->Imaging Data_Analysis Data Quantification & Statistical Analysis qPCR->Data_Analysis Imaging->Data_Analysis

References

C2-Ceramide as an Activator of AMP-Activated Protein Kinase (AMPK): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for studying the activation of AMP-activated protein kinase (AMPK) by the cell-permeable C2-ceramide (N-acetyl-D-sphingosine).

C2-ceramide, a synthetic, short-chain analog of the naturally occurring sphingolipid ceramide, serves as a valuable tool to investigate the diverse cellular processes regulated by ceramide signaling. One of the key pathways influenced by ceramide is the activation of AMPK, a central regulator of cellular energy homeostasis. Understanding the nuances of C2-ceramide-mediated AMPK activation is crucial for elucidating its role in various physiological and pathological conditions, including metabolic disorders, neurodegenerative diseases, and cancer.

Data Presentation: C2-Ceramide Effects on Cellular Processes

The following table summarizes the quantitative effects of C2-ceramide treatment in different cell lines, providing insights into its dose- and time-dependent activities.

Cell LineTreatmentEndpointResultReference
Rat Primary Astrocytes30 µM C2-ceramide, 6hproenkephalin mRNA expression~13-fold increase[1][2]
Rat Primary Astrocytes30 µM C2-ceramide, 12hproenkephalin mRNA expression~21-fold increase[1][2]
Human Hepatocarcinoma (Bel7402)5 µM C2-ceramide, 24hInhibition of Cell Proliferation21.5% ± 1.3%[1]
Human Hepatocarcinoma (Bel7402)10 µM C2-ceramide, 24hInhibition of Cell Proliferation52.7% ± 0.9%[1]
Human Hepatocarcinoma (Bel7402)15 µM C2-ceramide, 24hInhibition of Cell Proliferation69.3% ± 1.2%[1]
Human Hepatocarcinoma (Bel7402)30 µM C2-ceramide, 24hInhibition of Cell Proliferation77.2% ± 0.8%[1]
Human Hepatocarcinoma (Bel7402)60 µM C2-ceramide, 24hInhibition of Cell Proliferation83.8% ± 1.2%[1]

Signaling Pathways and Experimental Workflows

C2-Ceramide Signaling to AMPK Activation

C2-ceramide can activate AMPK through various upstream mechanisms, which may be cell-type specific. The activation of AMPK by C2-ceramide has been shown to involve signaling through MAP kinases.[3] Once activated, AMPK can phosphorylate a multitude of downstream targets to regulate cellular metabolism and other processes.

G C2_Ceramide C2-Ceramide Upstream_Kinases Upstream Kinases (e.g., MAPKs) C2_Ceramide->Upstream_Kinases AMPK AMPK Upstream_Kinases->AMPK Phosphorylation (Thr172) Downstream_Targets Downstream Targets (e.g., ACC, ULK1) AMPK->Downstream_Targets Phosphorylation Cellular_Response Cellular Response (e.g., Autophagy, Altered Metabolism) Downstream_Targets->Cellular_Response

C2-Ceramide Signaling Pathway to AMPK Activation.

Experimental Workflow for Investigating C2-Ceramide Effects on AMPK

A typical workflow to study the impact of C2-ceramide on AMPK activation and its downstream consequences involves a series of cell-based assays.

G cluster_0 Cell Culture and Treatment cluster_1 Analysis of AMPK Activation cluster_2 Downstream Effects and Functional Assays Cell_Culture Seed and culture target cell line Treatment Treat cells with varying concentrations of C2-Ceramide Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Autophagy_Assay Autophagy Assay (e.g., LC3-II turnover) Treatment->Autophagy_Assay Viability_Assay Cell Viability/Proliferation Assay Treatment->Viability_Assay Western_Blot Western Blot for p-AMPK (Thr172) and total AMPK Lysis->Western_Blot Kinase_Assay AMPK Kinase Activity Assay Lysis->Kinase_Assay Downstream_WB Western Blot for p-ACC, p-ULK1, etc. Lysis->Downstream_WB

Experimental Workflow for C2-Ceramide and AMPK Studies.

Experimental Protocols

1. Cell Culture and Treatment with C2-Ceramide

This protocol outlines the general procedure for treating cultured cells with C2-ceramide to study its effects on AMPK signaling.

  • Materials:

    • Target cell line (e.g., SH-SY5Y, U87MG, primary astrocytes)

    • Complete cell culture medium

    • C2-ceramide (N-acetyl-D-sphingosine)

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS)

    • 6-well or 12-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed the cells in culture plates at a density that will ensure they reach 70-80% confluency at the time of treatment.

    • Stock Solution Preparation: Prepare a stock solution of C2-ceramide (e.g., 10 mM) in DMSO. Store at -20°C.

    • Treatment:

      • On the day of the experiment, dilute the C2-ceramide stock solution to the desired final concentrations in the complete cell culture medium.

      • Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).

      • Remove the old medium from the cells and replace it with the medium containing the different concentrations of C2-ceramide or vehicle control.

    • Incubation: Incubate the cells for the desired time points (e.g., 1, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

    • Cell Harvesting: After incubation, proceed with cell lysis for subsequent analyses.

2. Western Blot Analysis of AMPK Phosphorylation

This protocol describes the detection of phosphorylated AMPK (p-AMPK) at Threonine 172, a marker of AMPK activation, by Western blotting.

  • Materials:

    • Treated cell samples

    • Ice-cold PBS

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer (4x)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies: rabbit anti-phospho-AMPKα (Thr172), rabbit anti-AMPKα

    • HRP-conjugated anti-rabbit IgG secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Cell Lysis:

      • Wash the cells twice with ice-cold PBS.

      • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

      • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

      • Centrifuge at 14,000 x g for 15 minutes at 4°C.

      • Collect the supernatant containing the protein lysate.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation:

      • Normalize the protein concentrations of all samples with lysis buffer.

      • Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.

    • SDS-PAGE and Transfer:

      • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

      • Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against p-AMPKα (Thr172) (typically 1:1000 dilution) overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with the HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.

      • Wash the membrane three times with TBST.

    • Detection:

      • Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total AMPKα.

    • Quantification: Densitometry analysis can be performed to quantify the band intensities and determine the p-AMPK/total AMPK ratio.

3. In Vitro AMPK Kinase Assay

This protocol provides a method to assess the direct effect of C2-ceramide on the kinase activity of purified AMPK in a cell-free system.

  • Materials:

    • Recombinant active AMPK enzyme

    • AMPK kinase assay buffer

    • SAMS peptide (a synthetic substrate for AMPK)

    • C2-ceramide

    • ATP

    • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

    • 96-well plates

  • Procedure:

    • Reaction Setup:

      • In a 96-well plate, prepare a reaction mixture containing the kinase assay buffer, recombinant AMPK, and the SAMS peptide.

    • Compound Addition:

      • Add varying concentrations of C2-ceramide to the reaction wells.

      • Include a vehicle control (DMSO) and a known AMPK activator (e.g., A-769662) as a positive control.

    • Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of approximately 10 µM.

    • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • ADP Detection (using ADP-Glo™ as an example):

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects AMPK activity.

    • Data Analysis: Calculate the fold activation of AMPK by C2-ceramide compared to the vehicle control. An EC50 value can be determined by plotting the kinase activity against the log of the C2-ceramide concentration.

4. Cell Viability Assay

This protocol is for assessing the effect of C2-ceramide on cell viability, which can be a downstream consequence of AMPK activation in certain contexts.

  • Materials:

    • Cells treated with C2-ceramide in a 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

    • Solubilization solution (for MTT assay)

    • Microplate reader

  • Procedure (MTT Assay):

    • After the desired incubation period with C2-ceramide, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently and incubate for at least 1 hour at room temperature in the dark.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

By utilizing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively investigate the role of C2-ceramide in AMPK activation and its broader implications for cellular function.

References

Application Notes and Protocols for Dose-Response Analysis of AMPK Activator C13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a critical sensor of cellular energy status, playing a central role in regulating metabolism.[1][2][3] As a master regulator of energy homeostasis, activation of AMPK shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways. This makes AMPK a highly attractive therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[1][2] C13 is a cell-permeable prodrug that is intracellularly converted to C2, a potent AMP analogue and a direct activator of AMPK.[1][2] C2/C13 exhibits selectivity for AMPK complexes containing the α1 catalytic subunit.[1][2][4] This document provides detailed protocols for determining the dose-response curve of C13 in both biochemical and cellular assays to characterize its potency and efficacy.

Mechanism of Action

C13 is a prodrug designed for enhanced cell permeability.[1][2] Once inside the cell, it is cleaved to its active form, C2. C2 mimics adenosine monophosphate (AMP) and activates AMPK through two primary mechanisms:

  • Allosteric Activation: C2 binds to the γ subunit of the AMPK heterotrimer, inducing a conformational change that leads to direct, allosteric activation of the kinase.[4]

  • Protection from Dephosphorylation: Binding of C2 to the AMPK complex protects the activating phosphorylation site, Threonine 172 (Thr172), on the α subunit from being dephosphorylated by protein phosphatases.[4]

Recent evidence also suggests an indirect mechanism of action where a metabolite of the C13 prodrug moiety, formaldehyde, can inhibit mitochondrial function.[2] This leads to an increase in the cellular AMP:ATP ratio, causing canonical AMPK activation.[2]

Data Presentation

Biochemical Activity of C2 (Active form of C13)

The following table summarizes the direct effect of C2, the active metabolite of C13, on the activity of purified AMPKα1β1γ1 in a cell-free kinase assay.

C2 ConcentrationFold Activation of AMPKα1β1γ1 (relative to basal activity)
0 nM (Basal)1.0
1 nM2.5
5 nM8.0
6.3 nM (EC50) 10.0
10 nM15.0
50 nM28.0
100 nM35.0
500 nM40.0

Note: This data is representative. An EC50 of 6.3 nM for human AMPK has been reported.[4] The fold activation values are illustrative for a typical dose-response experiment.

Cellular Activity of C13

The following table summarizes the dose-dependent effects of the prodrug C13 on downstream targets in cellular assays.

C13 ConcentrationEffectCell Type
>1 µMInhibition of p70S6K1 phosphorylationMouse Hepatocytes
1.5 µM (IC50)Inhibition of non-saponifiable lipid synthesisMouse Hepatocytes
1.7 µM (IC50)Inhibition of saponifiable lipid synthesisMouse Hepatocytes
5-25 µMIncreased phosphorylation of AMPKα1 (Thr172)SH-SY5Y Neuronal Cells[5]
5-25 µMIncreased AMPK activitySH-SY5Y Neuronal Cells[5]
10 µMIncreased phosphorylation of AMPKα1 (Thr172)Primary Murine Hippocampal Neurons[5]

Experimental Protocols

Biochemical Kinase Assay for C2 Dose-Response Curve

This protocol describes a radioactive kinase assay using the SAMS peptide as a substrate to determine the direct activating effect of C2 on purified AMPK.

Materials:

  • Recombinant human AMPK α1β1γ1

  • C2 (active form of C13)

  • SAMS peptide (HMRSAMSGLHLVKRR)

  • [γ-³²P]ATP

  • Kinase Assay Buffer (40 mM HEPES, pH 7.0, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM EDTA)

  • 5% Phosphoric Acid

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of C2 in kinase assay buffer. The concentration range should span from low nanomolar to high micromolar to capture the full dose-response curve.

  • In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, 200 µM SAMS peptide, and the desired concentration of C2.

  • Add recombinant AMPK (e.g., 10-20 ng) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 200 µM.

  • Incubate the reaction at 30°C for 10-20 minutes.

  • Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 papers three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone and let the papers dry.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the fold activation at each C2 concentration relative to the vehicle control (0 µM C2).

  • Plot the fold activation against the log of the C2 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

experimental_workflow_biochemical cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis C2_dilution Serial Dilution of C2 reagents Prepare Reaction Mix (SAMS peptide, Buffer) C2_dilution->reagents add_ampk Add Recombinant AMPK reagents->add_ampk add_atp Initiate with [γ-³²P]ATP add_ampk->add_atp incubation Incubate at 30°C add_atp->incubation spotting Spot on P81 Paper incubation->spotting washing Wash with Phosphoric Acid spotting->washing counting Scintillation Counting washing->counting analysis Calculate Fold Activation Determine EC50 counting->analysis

Biochemical assay workflow for C13/C2.
Cellular Assay for AMPK Activation by C13 via Western Blot

This protocol details the steps to measure the phosphorylation of AMPKα at Thr172 in cells treated with C13 as a marker of its activation.

Materials:

  • Cell line of interest (e.g., HepG2, C2C12, SH-SY5Y)

  • Cell culture medium and supplements

  • C13 prodrug

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and buffers

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-total AMPKα

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Treat cells with a range of C13 concentrations (e.g., 0.1 µM to 50 µM) for a specified time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AMPKα.

  • Quantify band intensities using densitometry software. Calculate the ratio of phospho-AMPK to total AMPK for each C13 concentration.

Signaling Pathway Visualization

AMPK_Pathway cluster_cellular Cellular Environment C13 C13 (Prodrug) C2 C2 (Active AMP Analog) C13->C2 Esterases AMPK AMPKα(Thr172) (Inactive) C2->AMPK Allosteric Activation & Binding PP Protein Phosphatases C2->PP Inhibition of Dephosphorylation pAMPK p-AMPKα(Thr172) (Active) LKB1 LKB1 LKB1->AMPK Phosphorylation PP->pAMPK Dephosphorylation

C13/C2 mechanism of AMPK activation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Cell Permeability Issues with Prodrug C13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the prodrug C13 to overcome cell permeability issues of the active compound C2. The information is tailored for scientists and drug development professionals working with cell-based assays.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with prodrug C13 and C2 cells.

Issue 1: Low Intracellular Concentration of Active Compound C2 Despite Treatment with Prodrug C13

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inefficient Prodrug Conversion 1. Verify Esterase Activity: Perform an in vitro assay using cell lysates to confirm the presence of esterases capable of cleaving C13. 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal incubation time for maximum C2 conversion.C13 relies on intracellular esterases to be converted into its active form, C2. Insufficient enzyme activity or suboptimal incubation time will lead to low levels of C2.
Active Efflux of Prodrug C13 or Active Drug C2 1. Use Efflux Pump Inhibitors: Co-incubate cells with known inhibitors of P-glycoprotein (P-gp) (e.g., verapamil) or Breast Cancer Resistance Protein (BCRP) (e.g., Ko143). 2. Perform a Bi-directional Permeability Assay: Measure the permeability of C13 and C2 from the apical to the basolateral side and vice versa in a Transwell assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[1]C2 cells may express efflux transporters that actively pump C13 or C2 out of the cell, reducing the intracellular concentration.[1]
Poor Solubility of Prodrug C13 1. Check for Precipitation: Visually inspect the treatment media for any precipitate. 2. Measure Solubility: Determine the aqueous solubility of C13 in your experimental buffer. 3. Use a Co-solvent: If solubility is an issue, consider using a low concentration of a biocompatible solvent like DMSO (typically <0.5%).If the prodrug precipitates in the culture medium, its effective concentration available for cellular uptake will be significantly reduced.[1]
Cell Monolayer Integrity Issues 1. Measure Transepithelial Electrical Resistance (TEER): Ensure TEER values are stable and within the expected range for your C2 cell line before and after the experiment. A significant drop in TEER indicates a compromised monolayer. 2. Lucifer Yellow Permeability Assay: Use this fluorescent marker to assess paracellular permeability. Increased passage of Lucifer Yellow indicates a leaky monolayer.A compromised cell monolayer will lead to inconsistent and unreliable results, potentially affecting the apparent intracellular concentration.[1]
Issue 2: High Variability in Permeability Assay Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inconsistent Cell Seeding 1. Ensure Homogenous Cell Suspension: Gently pipette the cell suspension multiple times before seeding. 2. Standardize Seeding Density: Use a consistent cell density for all experiments. An inoculum of 6x10³ to 8x10³ viable cells/cm² is a common starting point.[2]Uneven cell seeding can lead to variations in monolayer confluence and permeability across different wells.
Edge Effects in Multi-well Plates 1. Avoid Outer Wells: Do not use the outermost wells of the plate for experiments. 2. Maintain Humidity: Fill the outer wells with sterile PBS or water to create a humidity barrier.The outer wells of a multi-well plate are prone to evaporation, which can affect cell growth and monolayer integrity.[1]
Inaccurate Pipetting 1. Calibrate Pipettes: Regularly calibrate all pipettes used in the assay. 2. Use Reverse Pipetting: For viscous solutions, use the reverse pipetting technique to ensure accurate volume transfer.Small variations in the volume of the test compound or sampling can lead to significant variability in the final results.[1]
Passage Number of Cells 1. Use Cells within a Consistent Passage Range: Avoid using high-passage-number cells, as they may exhibit altered morphology and permeability characteristics.C2C12 cells, for instance, can show changes in differentiation potential at high passage numbers.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of prodrug C13?

A1: Prodrug C13 is designed to enhance the cellular uptake of the active compound C2. C13 has a phosphonate bis(isobutyryloxymethyl) ester moiety, which increases its membrane permeability.[4] Once inside the cell, intracellular esterases cleave these lipophilic groups, releasing the active compound C2, which is an AMP analogue and a potent activator of AMP-activated protein kinase (AMPK).[4] The cleavage of the protective groups also produces formaldehyde, which can inhibit mitochondrial function and increase the cellular AMP:ATP ratio, leading to further AMPK activation.[4]

Q2: How do I choose the right C2 cell line for my permeability studies?

A2: The term "C2 cells" can be ambiguous. It is crucial to select a cell line that is appropriate for your research goals.

  • Caco-2 cells: This human colon adenocarcinoma cell line is the gold standard for in vitro prediction of human drug absorption and permeability.[5][6][7] They form a polarized monolayer with tight junctions that mimic the intestinal epithelium.

  • C2C12 cells: This is a mouse myoblast cell line often used in muscle differentiation studies.[3][8] While not a primary model for intestinal permeability, they can be used to study compound uptake in muscle cells.

  • TRAMP-C2 cells: This is a mouse prostate adenocarcinoma cell line used in prostate cancer research.[2]

The choice of cell line will depend on the specific biological barrier you aim to model.

Q3: What are the key parameters to validate in a C2 cell permeability assay?

A3: To ensure the reliability of your permeability data, you should validate the following:

  • Monolayer Integrity: Regularly measure TEER to confirm the formation of a tight monolayer. A plateau in TEER values indicates a confluent monolayer.

  • Paracellular Permeability: Use a paracellular marker like Lucifer Yellow or FITC-dextran to assess the tightness of the junctions between cells.

  • Reference Compound Permeability: Include compounds with known high and low permeability (e.g., propranolol and atenolol) to benchmark your assay performance.

Q4: How can I determine if my compound is a substrate of an efflux transporter?

A4: A bi-directional permeability assay is the standard method.[1]

  • Measure the apparent permeability coefficient (Papp) from the apical (A) to the basolateral (B) side (Papp, A→B).

  • Measure the Papp from the basolateral (B) to the apical (A) side (Papp, B→A).

  • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER greater than 2.0 is generally indicative of active efflux.[1] This can be confirmed by running the assay in the presence of a known inhibitor of the suspected transporter.[1]

Data Presentation

Summarize your quantitative data in a structured table for easy comparison.

Table 1: Apparent Permeability Coefficients (Papp) of C13 and C2 in C2 Cells

CompoundDirectionPapp (x 10⁻⁶ cm/s) ± SDEfflux Ratio
Prodrug C13 A → B[Insert Value][Calculate Value]
B → A[Insert Value]
Active Drug C2 A → B[Insert Value][Calculate Value]
B → A[Insert Value]
Propranolol (High Permeability Control) A → B[Insert Value]N/A
Atenolol (Low Permeability Control) A → B[Insert Value]N/A

Note: Replace "[Insert Value]" with your experimental data. SD = Standard Deviation. N/A = Not Applicable.

Experimental Protocols

Protocol 1: C2 (Caco-2) Cell Culture and Seeding for Permeability Assays
  • Cell Culture: Culture Caco-2 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Sodium Pyruvate.[9] Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 70-80% confluence, wash with PBS and detach using 0.25% Trypsin-EDTA.[9]

  • Seeding on Transwell Inserts: Seed Caco-2 cells onto the apical side of Transwell™ inserts (e.g., 12-well format, 0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells on the inserts for 21 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days.[6]

Protocol 2: Bidirectional Permeability Assay for Prodrug C13
  • Monolayer Integrity Check: Before the experiment, measure the TEER of the Caco-2 monolayers to ensure integrity.

  • Preparation of Solutions: Prepare transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with and without the test compounds (Prodrug C13, Active Drug C2, and controls).

  • Apical to Basolateral (A→B) Permeability:

    • Wash the monolayers with pre-warmed HBSS.

    • Add the drug-containing solution to the apical (donor) chamber and drug-free buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B→A) Permeability:

    • Follow the same procedure as above, but add the drug-containing solution to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

  • Sample Analysis: Analyze the concentration of the compounds in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (mass/time)

    • A is the surface area of the membrane (cm²)

    • C₀ is the initial concentration in the donor chamber

Visualizations

G cluster_0 Experimental Workflow C2_Culture C2 Cell Culture (21 days for differentiation) TEER_Check1 TEER Measurement (Monolayer Integrity) C2_Culture->TEER_Check1 Permeability_Assay Bidirectional Permeability Assay (A->B and B->A) TEER_Check1->Permeability_Assay Sample_Collection Sample Collection (Time Points) Permeability_Assay->Sample_Collection LC_MS_Analysis LC-MS/MS Analysis (Quantification) Sample_Collection->LC_MS_Analysis Data_Analysis Papp and Efflux Ratio Calculation LC_MS_Analysis->Data_Analysis

Caption: Workflow for assessing prodrug C13 permeability in C2 cells.

G cluster_1 Prodrug C13 Activation and AMPK Signaling C13_ext Prodrug C13 (Extracellular) C13_int Prodrug C13 (Intracellular) C13_ext->C13_int Increased Permeability C2_active Active Drug C2 (AMP Analogue) C13_int->C2_active AMPK AMPK Activation C2_active->AMPK Esterases Intracellular Esterases Esterases->C13_int Cleavage Downstream Downstream Cellular Effects AMPK->Downstream

Caption: Activation of prodrug C13 and subsequent AMPK signaling pathway.

G cluster_2 Troubleshooting Logic for Low Intracellular C2 Start Low Intracellular [C2] Check_Conversion Check Prodrug Conversion Start->Check_Conversion Check_Efflux Check for Active Efflux Check_Conversion->Check_Efflux Conversion OK Optimize_Time Optimize Incubation Time Check_Conversion->Optimize_Time Low Conversion Check_Solubility Check C13 Solubility Check_Efflux->Check_Solubility No Efflux Use_Inhibitors Use Efflux Inhibitors Check_Efflux->Use_Inhibitors Efflux Detected Improve_Formulation Improve Formulation Check_Solubility->Improve_Formulation Poor Solubility

Caption: Logical flow for troubleshooting low intracellular C2 levels.

References

potential off-target effects of AMPK activator C13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using the AMPK activator C13. The information is designed to help users identify and understand potential off-target effects and navigate experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the AMPK activator C13?

A1: C13 is a pro-drug that, upon cellular uptake, is cleaved to release C2, an AMP analogue.[1][2][3] C2 is a potent allosteric activator of AMP-activated protein kinase (AMPK), showing specificity for AMPK complexes that contain the α1 catalytic subunit.[1][2][3][4] This activation mimics the canonical mechanism where increased AMP levels signal low cellular energy.[1][2][3]

Q2: Does C13 have any other mechanisms of activating AMPK?

A2: Yes, C13 has a second, indirect mechanism of AMPK activation. The pro-drug moiety of C13 is metabolized to formaldehyde.[1][2][3][5] Formaldehyde can inhibit mitochondrial function, which in turn increases the cellular AMP:ATP ratio.[1][2][3][5] This increase in the AMP:ATP ratio provides an additional, canonical activation signal for AMPK.[1][2][3][5]

Q3: What are the known off-target effects of C13?

A3: Besides its effects on AMPK, C13 has been reported to have potential off-target activities. The formaldehyde produced from C13 metabolism can have broad cellular effects due to its reactivity. Additionally, some studies have indicated that a compound referred to as "C13" can inhibit the enzymatic activity of SETD2, a histone methyltransferase, and affect apoptosis signaling pathways in certain cancer cell lines.[6][7] It is crucial to consider these potential AMPK-independent effects when interpreting experimental data.

Q4: Is the AMPK activation by C13 dependent on a specific AMPK subunit?

A4: Yes, the active metabolite of C13, C2, is a selective activator of AMPK α1-containing complexes.[1][4][8] It is significantly less effective at activating AMPK α2-complexes.[1][8] This isoform specificity is an important consideration for experimental design and data interpretation.

Troubleshooting Guide

Issue 1: I am observing a cellular phenotype that is inconsistent with known AMPKα1 activation.

  • Possible Cause 1: Off-target effects from formaldehyde. The metabolism of C13 produces formaldehyde, which can inhibit mitochondrial respiration and may have other cytotoxic effects independent of AMPK activation.[1][2][3][5]

  • Troubleshooting Steps:

    • Use a negative control: If available, use a structurally similar analogue of C13 that does not release formaldehyde to see if the phenotype persists.

    • Assess mitochondrial function: Measure mitochondrial respiration or membrane potential to determine if the observed phenotype correlates with mitochondrial dysfunction.

    • Compare with other AMPK activators: Use a different class of AMPK activator (e.g., A-769662, which is a direct allosteric activator with a different mechanism) to see if it recapitulates the phenotype.[9]

  • Possible Cause 2: AMPK-independent effects due to ATP depletion. Agents that increase the AMP:ATP ratio, including C13 via formaldehyde production, can have widespread effects on cellular processes that are sensitive to energy status but not directly regulated by AMPK.[5]

  • Troubleshooting Steps:

    • Measure cellular nucleotide levels: Quantify AMP, ADP, and ATP levels to confirm a change in the energy charge of the cell.

    • Use AMPK knockout/knockdown cells: Perform experiments in cells lacking AMPKα1 to determine if the effect is truly independent of AMPK.[5][8]

  • Possible Cause 3: Off-target inhibition of other proteins. C13 may have inhibitory effects on other proteins, such as SETD2, which could lead to unexpected phenotypes.[6]

  • Troubleshooting Steps:

    • Perform a kinase selectivity screen: Profile C13 against a broad panel of kinases to identify potential off-target interactions.[10]

    • Validate off-target engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm if C13 binds to suspected off-target proteins in a cellular context.[10][11]

Issue 2: The magnitude of AMPK activation is much higher than expected.

  • Possible Cause: Dual activation mechanism. The combined effect of direct allosteric activation by C2 and indirect activation via formaldehyde-induced mitochondrial inhibition can lead to a potentiation of AMPK signaling.[1][5]

  • Troubleshooting Steps:

    • Titrate C13 concentration: Perform a dose-response curve to understand the concentration-dependent effects. The contribution of the formaldehyde-mediated pathway may become more prominent at higher concentrations.

    • Inhibit mitochondrial respiration: Co-treat cells with a known mitochondrial inhibitor to see if it occludes the effect of C13, suggesting a shared mechanism.

Quantitative Data Summary

Table 1: Selectivity of C13's Active Metabolite (C2) for AMPK Isoforms

AMPK Complex Relative Activation by C2 Reference
α1-containing complexes Potent activator [1][8]

| α2-containing complexes | Partial/weak activator |[1][8] |

Table 2: Reported Non-AMPK Activities of a "C13" Compound

Target/Process Effect Cell Lines IC50 Reference
SETD2 Inhibition of enzymatic activity Leukemia cell lines - [6]
Cell Proliferation Inhibition MOLM-13, MV4-11 25 µM [6]

| Apoptosis Signaling | Altered protein expression | HeLa cells | 10-20 µM |[7] |

Note: The identity of "compound C13" in the SETD2 and apoptosis studies should be confirmed to be identical to the AMPK activator C13, as compound nomenclature can sometimes overlap in the literature.

Experimental Protocols

1. Western Blotting for AMPK Activation

  • Objective: To measure the phosphorylation of AMPK (pAMPKα at Thr172) and its downstream target ACC (pACC at Ser79) as a readout of C13 activity.

  • Methodology:

    • Cell Treatment: Plate cells and treat with various concentrations of C13 for the desired time. Include positive (e.g., AICAR) and negative (vehicle) controls.

    • Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).

    • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against pAMPKα (Thr172), total AMPKα, pACC (Ser79), and total ACC. Use a loading control (e.g., β-actin or GAPDH).

    • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the bands.

    • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm the binding of C13 to its intended target (AMPK) and potential off-targets in a cellular environment.

  • Methodology:

    • Cell Treatment: Treat cells with C13 or a vehicle control.

    • Heating: Aliquot the cell suspension and heat at a range of different temperatures.

    • Lysis: Lyse the cells by freeze-thaw cycles.

    • Centrifugation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analysis: Analyze the soluble fraction by Western blotting or other protein detection methods for the target of interest. A shift in the melting curve upon ligand binding indicates target engagement.[10][11]

Signaling and Workflow Diagrams

AMPK Signaling Pathway cluster_upstream Upstream Signals cluster_ampk AMPK Complex cluster_downstream Downstream Effects High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK Activates LKB1 LKB1 LKB1->AMPK Phosphorylates (Thr172) CaMKKbeta CaMKKbeta CaMKKbeta->AMPK Phosphorylates (Thr172) Ca2+ Ca2+ Ca2+->CaMKKbeta Anabolic Pathways (e.g., Fatty Acid Synthesis) Anabolic Pathways (e.g., Fatty Acid Synthesis) AMPK->Anabolic Pathways (e.g., Fatty Acid Synthesis) Inhibits Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) Activates

Caption: Canonical AMPK signaling pathway.

C13 Dual Mechanism of AMPK Activation C13 (Pro-drug) C13 (Pro-drug) C2 (AMP Analogue) C2 (AMP Analogue) C13 (Pro-drug)->C2 (AMP Analogue) Cellular Cleavage Formaldehyde Formaldehyde C13 (Pro-drug)->Formaldehyde Cellular Cleavage AMPK alpha1 Activation AMPK alpha1 Activation C2 (AMP Analogue)->AMPK alpha1 Activation Direct Allosteric Activation Mitochondrial Inhibition Mitochondrial Inhibition Formaldehyde->Mitochondrial Inhibition Increased AMP/ATP Ratio Increased AMP/ATP Ratio Mitochondrial Inhibition->Increased AMP/ATP Ratio Increased AMP/ATP Ratio->AMPK alpha1 Activation Indirect Activation

Caption: Dual activation mechanism of C13.

Troubleshooting Workflow for Unexpected Phenotypes with C13 Start Start Unexpected Phenotype Observed Unexpected Phenotype Observed Start->Unexpected Phenotype Observed Is phenotype consistent with other AMPK activators? Is phenotype consistent with other AMPK activators? Unexpected Phenotype Observed->Is phenotype consistent with other AMPK activators? Does phenotype persist in AMPK knockout cells? Does phenotype persist in AMPK knockout cells? Is phenotype consistent with other AMPK activators?->Does phenotype persist in AMPK knockout cells? No Phenotype is likely AMPK-dependent Phenotype is likely AMPK-dependent Is phenotype consistent with other AMPK activators?->Phenotype is likely AMPK-dependent Yes Assess mitochondrial function Assess mitochondrial function Does phenotype persist in AMPK knockout cells?->Assess mitochondrial function No Phenotype is likely an off-target effect Phenotype is likely an off-target effect Does phenotype persist in AMPK knockout cells?->Phenotype is likely an off-target effect Yes Perform broad kinase/protein profiling Perform broad kinase/protein profiling Assess mitochondrial function->Perform broad kinase/protein profiling Perform broad kinase/protein profiling->Phenotype is likely an off-target effect

Caption: Troubleshooting workflow for C13.

References

formaldehyde release from C13 prodrug at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with formaldehyde-releasing prodrugs, particularly concerning issues observed at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What are formaldehyde-releasing prodrugs and why is formaldehyde released?

A1: Formaldehyde-releasing prodrugs are inactive compounds designed to undergo metabolic conversion in vivo to an active drug. This bioconversion process often involves enzymatic or chemical cleavage of a promoiety, which can result in the release of a small molecule byproduct. In this case, that byproduct is formaldehyde. The rationale behind this design is often to improve the parent drug's solubility, stability, or pharmacokinetic profile.

Q2: Is the formaldehyde released from these prodrugs a safety concern?

A2: While high concentrations of formaldehyde are toxic, the amount released from therapeutic doses of most prodrugs is generally considered to be minimal compared to endogenous formaldehyde levels produced by normal metabolic processes and exposure from environmental sources.[1][2] However, at high experimental concentrations in vitro or with very high doses in vivo, the released formaldehyde can exert significant biological effects. Metabolism of formaldehyde involves rapid oxidation to formic acid, a process dependent on glutathione (GSH).[1]

Q3: What is the primary mechanism of toxicity at high concentrations of formaldehyde-releasing prodrugs?

A3: At high concentrations, the released formaldehyde can overwhelm the cellular detoxification machinery. The primary mechanism of toxicity is the depletion of intracellular glutathione (GSH), a key antioxidant.[3] This occurs through the formation of S-formylglutathione adducts.[3] The depletion of GSH disrupts the cellular redox balance, leading to a surge in reactive oxygen species (ROS) and subsequent oxidative stress, which can trigger apoptosis and other forms of cell death.[3]

Troubleshooting Guide

Problem: I am observing unexpected or excessive cytotoxicity with my formaldehyde-releasing prodrug at high concentrations.

Possible Cause 1: Overwhelming Formaldehyde Release

  • Question: How can I confirm that the observed toxicity is due to formaldehyde release?

  • Answer: You can perform a control experiment by treating cells with a formaldehyde scavenger, such as semicarbazide or N-acetylcysteine (NAC), along with your prodrug. A rescue of cell viability in the presence of the scavenger would suggest that formaldehyde is a major contributor to the cytotoxicity.

  • Question: How can I quantify the amount of formaldehyde released from my prodrug?

  • Answer: The amount of formaldehyde released into the cell culture medium can be quantified using a colorimetric assay, such as the Nash assay, which is based on the Hantzsch reaction. See the detailed protocol below.

Possible Cause 2: Glutathione Depletion and Oxidative Stress

  • Question: How can I determine if my prodrug is depleting intracellular glutathione?

  • Answer: Intracellular GSH levels can be measured using a fluorescent probe like monochlorobimane (MCB). A decrease in fluorescence intensity in prodrug-treated cells compared to control cells indicates GSH depletion.

  • Question: How can I measure the increase in reactive oxygen species (ROS)?

  • Answer: Intracellular ROS levels can be quantified using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). An increase in fluorescence, often measured by flow cytometry or a plate reader, indicates elevated ROS levels.

Data Presentation

Table 1: Representative Data on Formaldehyde Release and Cellular Response

Prodrug ExampleConcentration (µM)Formaldehyde Released (µM)Intracellular GSH (% of Control)Intracellular ROS (Fold Increase)
Prodrug A108.5851.5
Prodrug A5045.2404.2
Prodrug A10092.1158.9
Prodrug B105.2921.2
Prodrug B5028.9652.8
Prodrug B10055.4355.6

Note: These are example data synthesized from typical results and should be used for illustrative purposes only.

Table 2: Effect of N-Acetylcysteine (NAC) on Prodrug Cytotoxicity

Cell LineProdrugIC50 (µM) without NACIC50 (µM) with 5 mM NAC
MCF-7Prodrug A2578
HL-60Prodrug A1555
MCF-7Prodrug B42110
HL-60Prodrug B3095

Note: This table illustrates the typical cytoprotective effect of the antioxidant NAC against formaldehyde-releasing prodrugs.

Experimental Protocols

1. Quantification of Formaldehyde Release (Nash Assay)

  • Principle: The Nash reagent reacts with formaldehyde in the presence of ammonia to form a yellow-colored diacetyldihydrolutidine, which can be quantified spectrophotometrically at 412 nm.

  • Methodology:

    • Prepare the Nash reagent: 2 M ammonium acetate, 0.05 M acetic acid, and 0.02 M acetylacetone in distilled water.

    • Culture cells in a 6-well plate and treat with the formaldehyde-releasing prodrug for the desired time.

    • Collect the cell culture medium and centrifuge to remove any cellular debris.

    • Prepare a standard curve of formaldehyde (0-100 µM).

    • In a 96-well plate, mix 100 µL of the collected medium or formaldehyde standard with 100 µL of the Nash reagent.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 412 nm using a microplate reader.

    • Calculate the formaldehyde concentration in the samples using the standard curve.

2. Measurement of Intracellular Glutathione (Monochlorobimane Assay)

  • Principle: Monochlorobimane (MCB) is a non-fluorescent probe that becomes fluorescent upon conjugation with GSH, a reaction catalyzed by glutathione S-transferase (GST).

  • Methodology:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Treat cells with the prodrug for the desired time.

    • Prepare a 100 µM working solution of MCB in a serum-free medium.

    • Remove the treatment medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add 100 µL of the MCB working solution to each well and incubate at 37°C for 30 minutes in the dark.

    • Wash the cells twice with PBS.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~470 nm.

3. Measurement of Intracellular Reactive Oxygen Species (DCFH-DA Assay)

  • Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Methodology:

    • Culture cells and treat with the prodrug as desired.

    • Prepare a 10 µM working solution of DCFH-DA in a serum-free medium.

    • Remove the treatment medium and wash the cells once with PBS.

    • Add the DCFH-DA working solution to the cells and incubate at 37°C for 30 minutes in the dark.

    • Wash the cells twice with PBS.

    • For plate reader analysis, measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

    • For flow cytometry, trypsinize and resuspend the cells in PBS for analysis.

Visualizations

formaldehyde_pathway Prodrug High Concentration Formaldehyde-Releasing Prodrug Formaldehyde Excess Formaldehyde Prodrug->Formaldehyde Biotransformation S_Formyl S-Formylglutathione Formaldehyde->S_Formyl Reacts with GSH Glutathione (GSH) GSH->S_Formyl GSH_Depletion GSH Depletion S_Formyl->GSH_Depletion Leads to ROS Reactive Oxygen Species (ROS) Surge GSH_Depletion->ROS Causes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Apoptosis Apoptosis / Cell Death Oxidative_Stress->Apoptosis Triggers NAC N-Acetylcysteine (NAC) NAC->GSH Replenishes NAC->ROS Scavenges

Caption: Signaling pathway of formaldehyde-induced oxidative stress.

troubleshooting_workflow Start Start: Unexpected Cytotoxicity at High Prodrug Concentration Exp1 Experiment: Co-treat with NAC or other formaldehyde scavenger Start->Exp1 Q1 Is toxicity due to formaldehyde release? A1_Yes Yes A1_No No Res1 Result: Is cytotoxicity reduced? Exp1->Res1 Conc1 Conclusion: Formaldehyde is a key contributor to toxicity. Res1->Conc1 Yes Conc2 Conclusion: Other toxicity mechanisms are at play. Res1->Conc2 No Q2 Is the prodrug depleting GSH and inducing ROS? Conc1->Q2 End End of Troubleshooting Conc2->End Exp2 Experiments: 1. Measure intracellular GSH (MCB assay) 2. Measure intracellular ROS (DCFH-DA assay) Q2->Exp2 Res2 Results: Decreased GSH and Increased ROS observed? Exp2->Res2 Conc3 Conclusion: Toxicity is mediated by GSH depletion and oxidative stress. Res2->Conc3 Yes Conc3->End

Caption: Experimental workflow for troubleshooting high-concentration cytotoxicity.

References

Technical Support Center: Optimizing ¹³C-Labeled Substrate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the concentration of ¹³C-labeled substrates in your cell culture experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid metabolic burden and cytotoxicity, ensuring the accuracy and reproducibility of your metabolic flux analysis (MFA) data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for ¹³C-labeled glucose in cell culture experiments?

A2: The optimal concentration of ¹³C-labeled glucose can vary significantly depending on the cell type, its metabolic rate, and the specific research question. A common starting point for in vitro cell culture experiments is to replace the normal glucose in the medium with ¹³C-labeled glucose at a similar concentration, typically ranging from 5 mM to 25 mM.[1] It is crucial to consult literature for similar cell lines or experimental systems to determine a more precise starting concentration. Pilot experiments are highly recommended to determine the optimal concentration for your specific model.[1]

Q2: Can high concentrations of ¹³C-labeled glucose be toxic to cells?

A2: Yes, high concentrations of glucose, whether labeled or not, can be detrimental to many cell types. This can manifest as reduced cell viability, altered proliferation rates, and changes in cellular signaling pathways.[2][3][4][5] Some studies have shown that high glucose can induce apoptosis and cell death in a time- and concentration-dependent manner.[3][6] Therefore, it is critical to determine the optimal concentration that provides sufficient labeling for detection without causing cytotoxic effects.

Q3: What is "metabolic burden," and how can it affect my experiment?

Q4: How long should I incubate my cells with the ¹³C-labeled substrate?

A4: The incubation time required to achieve sufficient labeling, known as isotopic steady state, depends on the metabolic pathway of interest. Glycolytic intermediates can reach isotopic steady state within minutes, while intermediates of the TCA cycle may take several hours.[1] For studies investigating the synthesis of macromolecules like lipids or proteins, longer incubation times (e.g., 24 hours or more) may be necessary. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific metabolites of interest.

Q5: Do I need to use dialyzed fetal bovine serum (FBS) in my labeling medium?

A5: Yes, it is highly recommended to use dialyzed FBS for ¹³C labeling experiments. Standard FBS contains endogenous glucose and amino acids that will dilute the isotopic enrichment of your labeled substrate, making it difficult to achieve high labeling percentages and complicating data analysis. Dialyzed FBS has had these small molecules removed, ensuring that the primary source of the nutrient you are tracing is the labeled substrate you provide.

Troubleshooting Guide

This section addresses specific issues you might encounter during your ¹³C labeling experiments and provides potential causes and solutions.

Symptom Possible Cause Troubleshooting Steps
Low ¹³C Enrichment in Metabolites 1. Sub-optimal tracer concentration: The concentration of the ¹³C-labeled substrate is too low for efficient incorporation. 2. Short incubation time: The cells have not had enough time to metabolize the labeled substrate and reach isotopic steady state. 3. Dilution from unlabeled sources: The labeling medium contains unlabeled sources of the metabolite (e.g., from non-dialyzed FBS). 4. Slow metabolic rate of the cell line: The cells have a naturally low rate of uptake and metabolism of the substrate.1. Increase tracer concentration: Gradually increase the concentration of the ¹³C-labeled substrate, monitoring for any signs of toxicity. 2. Increase incubation time: Perform a time-course experiment to identify the optimal labeling duration. 3. Use dialyzed FBS: Ensure that your medium is prepared with dialyzed FBS to minimize dilution effects. 4. Increase cell density: A higher cell number can sometimes lead to better overall labeling. Consider using a cell line with a higher metabolic rate if appropriate for your research question.[1]
Decreased Cell Viability or Proliferation 1. Toxicity of high tracer concentration: The concentration of the ¹³C-labeled substrate is in a cytotoxic range for your specific cell line.[1] 2. Nutrient depletion: The labeling medium may be lacking other essential nutrients required for cell survival.[1] 3. Metabolic overload: High substrate levels can lead to the production of harmful byproducts, such as reactive oxygen species (ROS).[8]1. Perform a dose-response curve: Test a range of concentrations to find the highest concentration that does not impact cell viability. 2. Ensure complete medium: Make sure the labeling medium is supplemented with all necessary amino acids and vitamins. 3. Reduce tracer concentration: Use the lowest concentration of the labeled substrate that still provides adequate enrichment for your analytical method.
Inconsistent or Irreproducible Results 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or growth phase can affect metabolic activity. 2. Incomplete removal of previous medium: Residual unlabeled medium can dilute the tracer at the start of the experiment.[1] 3. Variable incubation times: Inconsistent labeling times between replicates will lead to different levels of enrichment.1. Standardize cell culture protocols: Ensure that all replicates are seeded at the same density and harvested at the same growth phase. 2. Wash cells before labeling: Thoroughly wash the cells with phosphate-buffered saline (PBS) before adding the labeling medium.[1] 3. Maintain precise timing: Use a timer to ensure accurate and consistent incubation periods for all samples.
Unexpected Changes in Metabolic Pathways 1. High substrate concentration altering signaling: High levels of glucose can activate signaling pathways like the Protein Kinase C (PKC) and MAPK pathways, which can alter cellular metabolism and function.[9][10] 2. Metabolic reprogramming: Cells may adapt to high nutrient levels by shifting their metabolic pathways, which may not be representative of their normal state.1. Optimize tracer concentration: Use the lowest effective concentration to minimize off-target effects on cell signaling. 2. Consult literature: Research the known effects of high concentrations of your chosen substrate on your cell line to anticipate and interpret potential metabolic shifts.

Experimental Protocols

Protocol 1: Determining Optimal ¹³C-Glucose Concentration

This protocol outlines a dose-response experiment to identify the optimal concentration of ¹³C-glucose that maximizes isotopic enrichment while minimizing cytotoxicity.

Methodology:

  • Cell Seeding: Plate your cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and grow for 24 hours.

  • Medium Preparation: Prepare a glucose-free culture medium supplemented with dialyzed FBS and all other necessary components. Create a series of labeling media with varying concentrations of ¹³C-glucose (e.g., 1, 5, 10, 15, 20, 25 mM). Include a control with the standard unlabeled glucose concentration.

  • Labeling: Remove the existing medium from the cells and wash them once with sterile PBS. Add the prepared labeling media with different ¹³C-glucose concentrations to the respective wells.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours). This time should be sufficient to observe potential cytotoxic effects.

  • Cytotoxicity Assay: After incubation, perform a standard cell viability assay, such as the MTT or Trypan Blue exclusion assay, to determine the percentage of viable cells at each concentration.

  • Metabolite Extraction and Analysis: In a parallel plate, perform the same labeling experiment. After the incubation period, quench metabolism and extract intracellular metabolites. Analyze the isotopic enrichment of key metabolites (e.g., lactate, citrate) using mass spectrometry (MS) or nuclear magnetic resonance (NMR).

  • Data Analysis: Plot the cell viability and isotopic enrichment against the ¹³C-glucose concentration. The optimal concentration will be the highest concentration that provides sufficient enrichment without a significant decrease in cell viability.

Protocol 2: General Workflow for a ¹³C Labeling Experiment

This protocol provides a general workflow for conducting a ¹³C labeling experiment for metabolic flux analysis.

Methodology:

  • Cell Seeding and Growth: Plate cells at a density that will ensure they are in the mid-logarithmic growth phase at the time of the experiment.

  • Medium Exchange: On the day of the experiment, aspirate the growth medium, wash the cells with PBS, and add the pre-warmed labeling medium containing the optimized concentration of the ¹³C-labeled substrate.

  • Incubation: Incubate the cells for the predetermined optimal duration to achieve isotopic steady state for the metabolites of interest.

  • Quenching and Extraction: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) and place the plate on dry ice.

  • Sample Collection: Scrape the cells and collect the cell lysate. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Analysis: Analyze the extracted metabolites using LC-MS or GC-MS to determine the mass isotopomer distributions of your metabolites of interest.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells media_exchange Medium Exchange prep_media Prepare Labeling Media incubation Incubation media_exchange->incubation quench_extract Quench & Extract incubation->quench_extract ms_analysis MS Analysis quench_extract->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: A general workflow for a ¹³C labeling experiment.

signaling_pathway high_glucose High Glucose dag DAG Synthesis high_glucose->dag increases mapk MAPK Pathway high_glucose->mapk pkc PKC Activation dag->pkc altered_metabolism Altered Metabolism pkc->altered_metabolism mapk->altered_metabolism cell_dysfunction Cell Dysfunction altered_metabolism->cell_dysfunction

References

Technical Support Center: Interpreting Results with AMPKα2-null Cells and C13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMPKα2-null cells and the AMPK activator C13.

Frequently Asked Questions (FAQs)

Q1: We are using C13 to activate AMPK in our cell line, but we see a reduced effect in our AMPKα2-null cells compared to wild-type. Is this expected?

A1: A reduced, but not completely absent, effect of C13 in AMPKα2-null cells is plausible and points to the compound's complex mechanism of action. C13 is a cell-permeable prodrug that is converted into the active compound C2.[1][2][3][4][5] C2 is a potent, allosteric activator that is highly selective for the AMPKα1 catalytic subunit.[1] Therefore, in cells lacking the AMPKα2 subunit, the primary target of C2's direct activation, AMPKα1, is still present and should be activated.

However, a recent discovery has revealed a second mechanism of C13 action.[2][3][4][5] The metabolism of C13 releases formaldehyde, which can inhibit mitochondrial function.[2][3][4][5] This leads to an increase in the cellular AMP:ATP ratio, causing canonical activation of any available AMPK complexes, including those containing the α1 subunit.[2][3][4][5]

Therefore, in AMPKα2-null cells, you would expect to see:

  • Direct activation of AMPKα1 by the C2 metabolite.

  • Canonical activation of AMPKα1 due to increased AMP:ATP ratio from the formaldehyde by-product.

The overall effect might be slightly reduced compared to wild-type cells if AMPKα2 plays a significant, albeit lesser, role in the specific downstream pathway you are investigating in your cell type.

Q2: We observe no effect of C13 in our AMPKα1-null cells. Is this the expected outcome?

A2: Yes, observing a greatly diminished or absent effect of C13 in AMPKα1-null hepatocytes is the expected outcome, particularly for downstream effects like the inhibition of lipid synthesis.[1] This is because the primary and most potent mechanism of C13's active metabolite, C2, is the selective activation of the AMPKα1 subunit.[1]

While C13 does have a secondary, non-isoform-specific mechanism of activating AMPK via formaldehyde-induced mitochondrial stress and a subsequent increase in the AMP:ATP ratio, the direct and potent activation of α1 by C2 is the dominant effect for many cellular processes.[1][2] In the absence of the α1 subunit, the major target of the drug is absent. Any remaining AMPKα2 may be activated by the canonical pathway, but this may not be sufficient to elicit a strong downstream response depending on the cellular context and the specific endpoint being measured.

Q3: We are seeing some unexpected off-target effects with C13, even in our AMPKα2-null cells. What could be the cause?

A3: Off-target effects of C13 can arise from its dual mechanism of action. The release of formaldehyde as a metabolic by-product is a key consideration.[2][3][4][5] Formaldehyde is a reactive molecule that can inhibit mitochondrial function and potentially have other cytotoxic effects independent of AMPK activation.[2]

Therefore, it is crucial to include the following controls in your experiments:

  • AMPKα1/α2 double-knockout cells: These cells will help you distinguish between AMPK-dependent and AMPK-independent effects of C13.[1]

  • Formaldehyde treatment: Treating your cells with formaldehyde at concentrations comparable to those potentially released by C13 can help identify effects solely attributable to this by-product.[2]

  • AMP-insensitive AMPK mutants: Using cells expressing an AMP-insensitive mutant of AMPK (e.g., R531G in the γ2 subunit) can help confirm if the effects are mediated through the canonical AMP-binding sites.[2]

If you continue to observe unexpected effects, consider the possibility of compound degradation in your cell culture media or non-specific binding to labware.

Q4: What are the key differences in interpreting results with C13 in AMPKα1-null versus AMPKα2-null cells?

A4: The key difference lies in the selectivity of C13's primary active metabolite, C2.

  • In AMPKα1-null cells: You are essentially removing the primary, high-affinity target of C2.[1] Any observed effects are likely due to the weaker, canonical activation of the remaining AMPKα2 complexes via the formaldehyde-mediated increase in the AMP:ATP ratio.[2] Therefore, you would expect a significantly blunted or absent response for processes primarily driven by AMPKα1.

  • In AMPKα2-null cells: The primary target of C2, the AMPKα1 subunit, is still present and fully functional.[1] You would expect to see a robust activation of AMPK signaling, although the overall magnitude of the downstream effect might be slightly altered compared to wild-type cells, depending on the relative contribution of the α2 isoform to the specific pathway being studied in your cell model.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
No C13 effect in WT cells 1. Compound degradation.[6]2. Incorrect dosage.3. Low expression of AMPKα1 in your cell line.1. Prepare fresh C13 solutions for each experiment. Assess compound stability in your media using HPLC or LC-MS/MS.[6]2. Perform a dose-response curve to determine the optimal concentration.3. Confirm AMPKα1 expression levels by Western blot.
C13 is toxic to cells 1. High concentration of C13 leading to excessive formaldehyde production.[2]2. Solvent toxicity (e.g., DMSO).[6]1. Lower the concentration of C13. Perform a cell viability assay (e.g., MTT or trypan blue exclusion).2. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Include a vehicle-only control.[6]
Inconsistent results 1. Cell passage number and confluency.2. Variability in C13 stock solution.3. Contamination in cell culture.[]1. Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment.2. Prepare and aliquot a large batch of C13 stock solution to use across experiments.3. Regularly test for mycoplasma and other contaminants.[]
Effect of C13 is not blocked by AMPK inhibitors 1. Off-target effects of C13 (formaldehyde-mediated).[2]2. Incomplete inhibition by the AMPK inhibitor.1. Use AMPKα1/α2 double-knockout cells as a negative control.[1] Test the effect of formaldehyde alone.[2]2. Confirm the efficacy of your AMPK inhibitor with a known activator and by assessing the phosphorylation of a downstream target like ACC.

Quantitative Data Summary

Table 1: Effect of C13 on Lipid Synthesis in Primary Mouse Hepatocytes

Cell TypeC13 ConcentrationFatty Acid Synthesis (% of WT Vehicle)Sterol Synthesis (% of WT Vehicle)
Wild-Type (WT)1 µM~60%~60%
AMPKα1-KO1 µMNo significant effectNo significant effect
AMPKα2-KO1 µM~60%~60%

Data summarized from a study by Hunter et al.[1]

Table 2: Effect of C13 and Formaldehyde on Cellular Adenine Nucleotide Ratios

Cell LineTreatmentAMP:ATP Ratio (Fold Change vs. Control)ADP:ATP Ratio (Fold Change vs. Control)
U2OSC13 (30 µM - 1 mM)IncreasedIncreased
U2OSFormaldehyde (60 µM - 2 mM)IncreasedIncreased
HEK-293C13 (30 µM - 1 mM)IncreasedIncreased
HEK-293Formaldehyde (60 µM - 2 mM)IncreasedIncreased

Data indicates a dose-dependent increase, with statistical significance at higher concentrations.[2]

Experimental Protocols

Protocol 1: Western Blotting for Phospho-AMPKα (Thr172) and Phospho-ACC (Ser79)

This protocol is for assessing the activation of AMPK and its downstream target, ACC.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Plate cells and treat with desired concentrations of C13 or vehicle control for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Fatty Acid Synthesis Assay

This protocol measures the rate of de novo fatty acid synthesis.

Materials:

  • [1-¹⁴C]acetate

  • Cell culture medium

  • PBS

  • Saponification solution (e.g., 30% KOH)

  • Ethanol

  • Hexane

  • Scintillation fluid and counter

Methodology:

  • Cell Treatment: Treat hepatocytes with C13 for the desired time.

  • Radiolabeling: Add [1-¹⁴C]acetate to the culture medium and incubate for 3 hours.

  • Cell Harvest: Wash cells with PBS and harvest.

  • Saponification: Saponify the cell lipids by heating in the saponification solution.

  • Extraction: Extract the non-saponifiable lipids (sterols) with hexane. Extract the saponifiable lipids (fatty acids) after acidification.

  • Scintillation Counting: Measure the radioactivity in the fatty acid and sterol fractions using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Visualizations

C13_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ampk_alpha1 AMPKα1 Complex cluster_ampk_alpha2 AMPKα2 Complex C13 C13 (Prodrug) C13_in C13 C13->C13_in Cellular Uptake Esterases Cellular Esterases C13_in->Esterases C2 C2 (Active) Esterases->C2 Metabolism Formaldehyde Formaldehyde Esterases->Formaldehyde Metabolism AMPK_alpha1 AMPKα1 C2->AMPK_alpha1 Direct Allosteric Activation (α1-selective) Mitochondria Mitochondria Formaldehyde->Mitochondria Inhibition AMP_ATP_ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_ratio AMP_ATP_ratio->AMPK_alpha1 Canonical Activation AMPK_alpha2 AMPKα2 AMP_ATP_ratio->AMPK_alpha2 Canonical Activation p_AMPK_alpha1 p-AMPKα1 (Active) AMPK_alpha1->p_AMPK_alpha1 Phosphorylation Downstream Downstream Effects (e.g., ↓ Lipid Synthesis) p_AMPK_alpha1->Downstream p_AMPK_alpha2 p-AMPKα2 (Active) AMPK_alpha2->p_AMPK_alpha2 Phosphorylation p_AMPK_alpha2->Downstream

Caption: Dual mechanism of C13 action on AMPK activation.

experimental_workflow cluster_assays Downstream Assays start Start Experiment cell_culture Culture WT, AMPKα1-null, and AMPKα2-null cells start->cell_culture treatment Treat cells with C13 (dose-response) and controls cell_culture->treatment western_blot Western Blot (p-AMPK, p-ACC) treatment->western_blot lipid_synthesis Lipid Synthesis Assay treatment->lipid_synthesis viability Cell Viability Assay treatment->viability analysis Data Analysis and Interpretation western_blot->analysis lipid_synthesis->analysis viability->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for studying C13 effects.

troubleshooting_logic cluster_off_target Investigate Off-Target Effects start Unexpected Result with C13 check_controls Are controls (vehicle, positive) behaving as expected? start->check_controls check_controls->start No, troubleshoot controls check_compound Is C13 stock fresh? Is concentration correct? check_controls->check_compound Yes check_compound->start No, remake/re-verify check_cells Are cells healthy? Correct genotype? check_compound->check_cells Yes check_cells->start No, re-culture/verify formaldehyde_control Test formaldehyde effect alone check_cells->formaldehyde_control Yes double_ko Use AMPKα1/α2 double-KO cells formaldehyde_control->double_ko re_evaluate Re-evaluate hypothesis based on new data double_ko->re_evaluate

Caption: Logical troubleshooting flow for unexpected C13 results.

References

solubility of AMPK activator C2 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the AMPK activator C2. Below you will find guidance on solubility, solution preparation, and troubleshooting to ensure the successful use of this compound in your experiments.

Solubility of this compound

The solubility of this compound has been evaluated in common laboratory solvents. While specific quantitative data for C2 is limited in publicly available resources, information from suppliers and data for other structurally related AMPK activators can provide valuable guidance.

Data Presentation: Solubility of this compound and Related Compounds

CompoundSolventSolubilityNotes
This compound DMSOSoluble[1]Quantitative data not specified. Formulation in DMSO is recommended.[1]
EthanolData not available
WaterData not available
EX229 (related AMPK activator)DMSO12 mg/mL (27.79 mM)[2]Sonication and heating are recommended to aid dissolution.[2]
13 mg/mL (30.10 mM)Requires ultrasonic and warming. Use of newly opened, hygroscopic DMSO is important as moisture can reduce solubility.[3]
WaterInsoluble[4]
EthanolInsoluble[4]
PT1 (related AMPK activator)DMSO20.83 mg/mL (41.83 mM)Requires ultrasonic, warming, and heating to 60°C. Hygroscopic DMSO can impact solubility.[5]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound in DMSO

This protocol provides a general guideline for preparing a stock solution of this compound. Given the lack of specific quantitative solubility data, it is recommended to start with a common concentration (e.g., 10 mM) and adjust as needed.

Materials:

  • This compound (solid powder)

  • Anhydrous or high-purity dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Pre-weigh the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the calculated volume of DMSO to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution from 1 mg of C2 (Molecular Weight: 231.09 g/mol ), you would add 432.7 µL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[2]

    • Gentle warming in a water bath (e.g., 37-50°C) can also aid dissolution.[6] Avoid excessive heat to prevent degradation.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.

  • Storage:

    • For short-term storage (days to weeks), store the stock solution at 0-4°C.[1]

    • For long-term storage (months), aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

Troubleshooting Guide & FAQs

This section addresses common issues that may arise when handling and dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DMSO. What should I do?

A1: If you are having trouble dissolving C2 in DMSO, try the following:

  • Increase vortexing time: Ensure the solution is mixed thoroughly.

  • Apply gentle heat: Warm the solution in a water bath (37-50°C).

  • Use sonication: A brief period in a sonicator bath can help break up any clumps and facilitate dissolution.[2]

  • Use fresh, high-quality DMSO: DMSO is hygroscopic and absorbed water can reduce the solubility of some compounds.[3][4] Use a fresh, unopened bottle of anhydrous DMSO for best results.

Q2: Can I dissolve this compound in water or ethanol?

A2: Currently, there is no available data to confirm the solubility of this compound in water or ethanol. Based on the behavior of other similar small molecule kinase activators, it is likely to have poor solubility in aqueous solutions.[4][7] It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental media.

Q3: How should I store the solid this compound compound?

A3: The solid compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[1]

Q4: My stock solution of this compound looks cloudy after thawing. What should I do?

A4: Cloudiness upon thawing may indicate that the compound has precipitated out of solution. Before use, warm the solution to room temperature or slightly above and vortex thoroughly to ensure the compound is fully redissolved. To avoid this issue, it is recommended to prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[7]

Q5: What is the stability of the this compound stock solution?

A5: For stock solutions in DMSO, short-term storage at 0-4°C for days to weeks is acceptable. For long-term storage, it is recommended to keep aliquots at -20°C for several months.[1]

Visual Guides

Diagram 1: Troubleshooting Workflow for Solubility Issues

G start Start: Compound C2 Fails to Dissolve vortex Vortex Vigorously (2-5 minutes) start->vortex check1 Is the Solution Clear? vortex->check1 sonicate Sonicate (5-15 minutes) check1->sonicate No end_success Solution Ready for Use check1->end_success Yes check2 Is the Solution Clear? sonicate->check2 warm Warm Gently (37-50°C) check2->warm No check2->end_success Yes check3 Is the Solution Clear? warm->check3 dmso Use Fresh, Anhydrous DMSO and Repeat check3->dmso No check3->end_success Yes dmso->vortex end_fail Consult Technical Support/ Consider Lower Concentration dmso->end_fail

Caption: Troubleshooting workflow for dissolving this compound.

Diagram 2: AMPK Signaling Pathway

AMPK_Pathway cluster_activation AMPK Activation cluster_downstream Downstream Effects C2 This compound AMPK AMPK C2->AMPK Allosteric Activation AMP AMP AMP->AMPK Allosteric Activation LKB1 LKB1 LKB1->AMPK Phosphorylation Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism Promotes Anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolism Inhibits

Caption: Simplified AMPK signaling pathway activated by C2.

References

Technical Support Center: Stability of Compound C2 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and ensuring the stability of the hypothetical small molecule, Compound C2, in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of Compound C2 has changed color. What could be the cause?

A1: A color change in your solution of Compound C2 often indicates chemical degradation. The most common causes are oxidation and photolysis.[1][2][3] Oxidation can occur due to dissolved oxygen in the solvent, while photolysis is degradation caused by exposure to light, especially UV light.[1][4] It is also possible that the degradation product is colored, while the parent compound is not.

Q2: I've noticed a precipitate forming in my aqueous buffer containing Compound C2. Is this degradation?

A2: While precipitation can be a result of degradation into a less soluble product, it is more commonly due to the poor solubility of the compound in the aqueous buffer.[5] This can sometimes be misinterpreted as degradation. Factors such as high final concentration, insufficient co-solvent (like DMSO), or changes in temperature can lead to precipitation.[6]

Q3: What are the primary pathways through which a small molecule like Compound C2 might degrade in solution?

A3: The most common degradation pathways for small molecules are hydrolysis, oxidation, and photolysis.[3][7] Hydrolysis is the cleavage of chemical bonds by water and is often catalyzed by acidic or basic conditions.[1][3][5] Oxidation is the reaction with oxygen, which can be accelerated by light and heat.[1][2] Photolysis is degradation caused by exposure to light.[3][4]

Q4: How can I quickly determine if my Compound C2 is stable in a new experimental buffer?

A4: A preliminary stability assessment can be conducted by preparing a solution of Compound C2 at a known concentration in the buffer.[5] Aliquots of this solution can be incubated under various conditions (e.g., 4°C, room temperature, 37°C) and analyzed at different time points (e.g., 0, 2, 6, 24 hours) using an analytical technique like High-Performance Liquid Chromatography (HPLC).[5] A decrease in the peak area corresponding to Compound C2 and the appearance of new peaks would signify degradation.[5]

Q5: My biological assay results with Compound C2 are inconsistent. Could this be a stability issue?

A5: Yes, inconsistent results in biological assays can be a strong indicator of compound instability.[6] If Compound C2 degrades during the experiment, its effective concentration will decrease, leading to variable and unreliable data.[6] It is also possible that the degradation products have different biological activities, further confounding the results.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound C2 Potency in a Cell-Based Assay

  • Symptoms: The observed biological effect of Compound C2 diminishes over the course of the experiment, or the IC50 value increases in longer-term assays.

  • Troubleshooting Steps:

    • Assess Stability in Media: First, determine the stability of Compound C2 in the specific cell culture medium used. Incubate the compound in the medium at 37°C and analyze samples by HPLC or LC-MS at several time points.

    • Use Fresh Solutions: Always prepare fresh working solutions of Compound C2 immediately before each experiment.[5]

    • Consider Adsorption: The compound might be adsorbing to the plasticware. Using low-binding plates or adding a small amount of a non-ionic surfactant to the medium can mitigate this.[5]

Issue 2: Appearance of Unknown Peaks in HPLC Analysis of a Stored Solution

  • Symptoms: Chromatograms of your Compound C2 solution show new peaks that were not present when the solution was freshly prepared.

  • Troubleshooting Steps:

    • Protect from Light: Store solutions of Compound C2 in amber vials or wrap the container in aluminum foil to prevent photolytic degradation.[4][5]

    • Control Temperature: Degradation reactions are generally slower at lower temperatures. Store stock solutions at -20°C or -80°C.[5][6]

    • Optimize pH: If you suspect pH-dependent hydrolysis, adjust the pH of your buffer to a range where the compound is more stable.[5] Most drugs are stable in a pH range of 4 to 8.[1][8]

    • Inert Atmosphere: For compounds that are highly sensitive to oxidation, preparing and storing solutions under an inert atmosphere, such as nitrogen or argon, can be beneficial.[5]

Data Presentation

Table 1: Stability of Compound C2 (10 µM) in Different Buffers at 37°C over 24 Hours

Buffer (pH)% Remaining Compound C2 (HPLC)Observations
Phosphate-Buffered Saline (pH 7.4)
0 hours100%Clear solution
8 hours85%Slight yellowing
24 hours65%Noticeable yellowing
Citrate Buffer (pH 5.0)
0 hours100%Clear solution
8 hours98%No change
24 hours95%No change
Tris Buffer (pH 8.5)
0 hours100%Clear solution
8 hours70%Precipitate observed
24 hours40%Significant precipitate

Table 2: Effect of Temperature on the Stability of Compound C2 in Aqueous Solution (pH 7.0)

TemperatureHalf-life (hours)Degradation Rate Constant (k) (hours⁻¹)
4°C1680.0041
25°C (Room Temp)480.0144
37°C180.0385

Experimental Protocols

Protocol 1: Forced Degradation Study of Compound C2

A forced degradation study is designed to deliberately degrade the compound to identify potential degradation products and establish the stability-indicating nature of the analytical method.[7] The goal is to achieve 5-20% degradation.[9][10][11]

  • 1. Acid and Base Hydrolysis:

    • Prepare solutions of Compound C2 in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at 60°C.

    • Analyze samples by HPLC at 0, 2, 4, 8, and 24 hours.

  • 2. Oxidative Degradation:

    • Prepare a solution of Compound C2 in 3% hydrogen peroxide.[10]

    • Keep the solution at room temperature, protected from light.

    • Analyze samples by HPLC at 0, 1, 2, 4, and 8 hours.

  • 3. Thermal Degradation:

    • Store a solid sample of Compound C2 and a solution in a suitable solvent at 70°C.

    • Analyze samples at 1, 3, and 7 days.

  • 4. Photolytic Degradation:

    • Expose a solution of Compound C2 to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze samples at various time points and compare them to a control sample stored in the dark.

Protocol 2: Preliminary Stability Assessment in an Aqueous Buffer

This protocol provides a quick evaluation of the stability of Compound C2 in a specific buffer under experimental conditions.

  • 1. Solution Preparation:

    • Prepare a stock solution of Compound C2 in DMSO (e.g., 10 mM).

    • Dilute the stock solution into the desired aqueous buffer to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%).

  • 2. Incubation:

    • Aliquot the final solution into several vials.

    • Incubate the vials at the desired temperature(s) (e.g., room temperature, 37°C).

  • 3. Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each temperature.

    • Immediately analyze the sample by a validated stability-indicating HPLC method.

  • 4. Data Analysis:

    • Calculate the percentage of the remaining Compound C2 at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining compound versus time to determine the degradation kinetics.

Visualizations

G cluster_start Start cluster_investigation Investigation cluster_analysis Analysis & Decision cluster_solution Solution start Instability Suspected (e.g., color change, precipitation, inconsistent results) check_solubility Assess Solubility in Experimental Buffer start->check_solubility is_precipitate Precipitation Only? check_solubility->is_precipitate prelim_stability Perform Preliminary Stability Study (HPLC) is_degraded Degradation Confirmed? prelim_stability->is_degraded forced_degradation Conduct Forced Degradation Study mitigate_deg Implement Mitigation Strategies (e.g., control temp/light/pH, use fresh solutions) forced_degradation->mitigate_deg is_degraded->forced_degradation optimize_sol Optimize Formulation (e.g., add co-solvent, adjust concentration) is_degraded->optimize_sol No is_degraded->mitigate_deg Yes is_precipitate->prelim_stability No is_precipitate->optimize_sol Yes

Caption: Troubleshooting workflow for Compound C2 instability.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution in Buffer prep_stock->prep_working aliquot Aliquot into Vials for Each Time Point prep_working->aliquot incubate Incubate at Controlled Conditions (Temp, Light) aliquot->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc analyze_data Calculate % Remaining & Degradation Rate hplc->analyze_data

Caption: Experimental workflow for a stability study.

G C2_active Compound C2 (Active) C2_degraded Degradation Product (Inactive/Altered Activity) C2_active->C2_degraded Receptor Target Receptor C2_active->Receptor Binds C2_degraded->Receptor No/Weak Binding Pathway_Activation Signaling Pathway Activation Receptor->Pathway_Activation Activates Biological_Response Biological Response Pathway_Activation->Biological_Response Degradation Degradation (e.g., Hydrolysis, Oxidation)

Caption: Impact of Compound C2 degradation on a signaling pathway.

References

Technical Support Center: Troubleshooting AMPK Activation Assays in C2C12 Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with AMP-activated protein kinase (AMPK) activation assays in the C2C12 mouse myoblast cell line.

Frequently Asked Questions (FAQs)

FAQ 1: I am not observing the expected increase in phosphorylated AMPK (p-AMPK) after stimulating my C2C12 cells. What are the potential causes?

Several factors could contribute to a lack of AMPK activation. Consider the following troubleshooting steps:

  • Cell Culture Conditions:

    • Confluency: C2C12 cells should ideally be subcultured when they reach 70-80% confluency. Allowing them to become over-confluent can lead to spontaneous differentiation and altered signaling responses.[1][2]

    • Differentiation Status: The differentiation state of C2C12 cells (myoblasts vs. myotubes) can significantly impact their response to stimuli. Ensure you are using the appropriate state for your experimental question and that differentiation has been successful. Myotube formation is typically induced by switching to a low-serum medium (e.g., 2% horse serum).[1][2][3][4]

    • Passage Number: Use C2C12 cells at a low passage number, as high passage numbers can lead to altered phenotypes and reduced differentiation potential.[1]

  • Activator Treatment:

    • Activator Concentration and Purity: Verify the concentration and purity of your AMPK activator (e.g., AICAR, metformin). Prepare fresh solutions and consider performing a dose-response experiment to determine the optimal concentration for your specific cell conditions.[5][6][7]

    • Treatment Duration: The phosphorylation of AMPK can be transient.[8] Perform a time-course experiment to identify the optimal time point for sample collection after stimulation.[8] For example, AICAR has been shown to induce AMPK phosphorylation in C2C12 myoblasts for up to 24 hours.[5]

  • Serum Starvation: If using serum starvation to activate AMPK, ensure that cells are washed thoroughly with PBS before adding serum-free media to remove any residual serum components. A 3-hour serum starvation period has been shown to increase AMPK phosphorylation.[9]

  • Western Blotting Technique:

    • Sample Preparation: It is crucial to use lysis buffers containing both protease and phosphatase inhibitors to prevent the degradation of your target proteins and the removal of phosphate groups.[8][10]

    • Antibody Quality: Ensure your primary antibody is specific for phosphorylated AMPK (Thr172) and that you are using it at the recommended dilution. For detecting phosphorylated proteins, blocking with 5% BSA in TBST is often preferred over non-fat milk, as milk contains phosphoproteins that can increase background.[11]

    • Loading Controls: Always include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes. Also, normalize the phosphorylated AMPK signal to the total AMPK protein expression.[8]

    • Positive and Negative Controls: Include appropriate controls to validate your assay. C2C12 cells treated with a known AMPK activator like AICAR can serve as a positive control.[5] For a negative control, you can use untreated cells or cells treated with an AMPK inhibitor like Compound C.[5][6] Cell extracts from serum-starved C2C12 cells can also be used as a positive control for phosphorylated AMPK.[12]

FAQ 2: My Western blot for p-AMPK shows high background. How can I resolve this?

High background on a Western blot can obscure your results. Here are some common causes and solutions:

  • Blocking:

    • Insufficient Blocking: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[13] You can also try increasing the concentration of your blocking agent (e.g., from 3% to 5% BSA).

    • Inappropriate Blocking Agent: For phospho-protein detection, avoid using non-fat milk as it contains phosphoproteins that can lead to high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.

  • Antibody Concentrations:

    • Primary or Secondary Antibody Concentration Too High: Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background.[11]

  • Washing Steps:

    • Insufficient Washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies. Adding a detergent like Tween 20 to your wash buffer (e.g., 0.05% in TBS or PBS) can also help reduce background.[13][14]

  • Membrane Handling:

    • Contamination: Always handle the membrane with clean forceps and wear gloves to avoid contamination from proteins on your skin.[14]

FAQ 3: I see multiple bands on my p-AMPK Western blot. What does this mean?

The presence of multiple bands can be due to several reasons:

  • Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins in the lysate. Ensure your antibodies are specific and consider trying a different antibody clone. Running a control where the primary antibody is omitted can help determine if the secondary antibody is the source of non-specific bands.

  • Protein Degradation: If you did not use protease inhibitors in your lysis buffer, your target protein may have been degraded, leading to smaller, lower molecular weight bands. Always use fresh lysates and include protease inhibitors.[10]

  • Post-Translational Modifications: Proteins can undergo various post-translational modifications that can alter their molecular weight.

  • Splice Variants: Different splice variants of the target protein may exist.

Experimental Protocols

Protocol 1: C2C12 Myoblast Culture and Differentiation
  • Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1] Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Passaging: Subculture the cells when they reach 70-80% confluency to avoid spontaneous differentiation.[1][2]

  • Differentiation: To induce differentiation into myotubes, allow the cells to reach approximately 80-90% confluency.[1][15] Then, switch the growth medium to a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.[1][2][3] Change the differentiation medium every 24-48 hours.[3][15] Myotubes should be visible within 4-6 days.[15]

Protocol 2: AMPK Activation with AICAR
  • Culture and differentiate C2C12 cells into myotubes as described in Protocol 1.

  • Prepare a stock solution of AICAR (5-aminoimidazole-4-carboxamide ribonucleoside). A common concentration used is 1 mM.[5]

  • Treat the myotubes with the desired concentration of AICAR for a specified period. A treatment time of up to 24 hours has been shown to be effective.[5]

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Collect the cell lysates and determine the protein concentration using a BCA assay.[8]

  • Proceed with Western blot analysis.

Protocol 3: Western Blotting for Phospho-AMPK (Thr172)
  • Protein Separation: Load equal amounts of protein (typically 20-40 µg) from your cell lysates onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[8]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-AMPK (Thr172) overnight at 4°C. The antibody should be diluted in 5% BSA in TBST.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The secondary antibody should be diluted in 5% non-fat milk in TBST.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[11]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AMPK to normalize the phospho-signal.

Data Presentation

Table 1: Common AMPK Activators and Inhibitors for C2C12 Cells

CompoundTypeTypical Concentration RangeReference
AICARActivator0.25 mM - 2 mM[5][16][17]
MetforminActivatorVaries, can be up to 2 mM[6][18][19]
Serum StarvationActivator3 hours or more[5][9]
Compound CInhibitor20 µM[6][9]

Visualizations

AMPK_Activation_Pathway cluster_signaling Signaling Cascade AICAR AICAR AMPK AMPK AICAR->AMPK Metformin Metformin Metformin->AMPK SerumStarvation Serum Starvation SerumStarvation->AMPK pAMPK p-AMPK (Thr172) (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylates pACC p-ACC (Inactive) ACC->pACC

Caption: AMPK Signaling Pathway Activation.

Western_Blot_Workflow start Cell Lysate Preparation sds_page SDS-PAGE start->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody (anti-p-AMPK) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western Blot Workflow for p-AMPK Detection.

Troubleshooting_Logic start No/Weak p-AMPK Signal check_cells Check Cell Culture: - Confluency - Differentiation - Passage Number start->check_cells check_treatment Check Treatment: - Activator conc. - Treatment time - Serum starvation protocol start->check_treatment check_wb Check Western Blot: - Lysis buffer (inhibitors) - Antibody quality/conc. - Blocking/washing start->check_wb positive_control Run Positive Control (e.g., AICAR-treated cells) check_wb->positive_control

References

Technical Support Center: Optimizing Experiments with AMPK Activator C13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing the AMP-activated protein kinase (AMPK) activator C13.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action for C13, and how can this affect my experiments?

A1: C13 is a pro-drug that activates AMPK through a dual mechanism, which can be a source of experimental variability if not properly understood.[1][2][3][4]

  • Direct Activation (via C2): C13 is cell-permeable and is intracellularly converted by esterases into its active form, C2. C2 is an AMP analogue that allosterically activates AMPK, primarily the α1-containing complexes.[1][5] This mechanism is generally observed at lower concentrations of C13.

  • Indirect Activation (via Formaldehyde): The protective groups cleaved from C13 during its conversion to C2 are metabolized to formaldehyde.[1][2][3][4] Formaldehyde can inhibit mitochondrial function, leading to an increase in the cellular AMP:ATP ratio. This, in turn, activates AMPK through the canonical pathway. This indirect activation is more prominent at higher concentrations of C13 (e.g., >100 µM).[1]

Understanding this dual mechanism is critical for interpreting your results and designing your experiments. The observed effects of C13 can be a combination of direct allosteric activation and cellular stress response.

Q2: I am not observing AMPK activation (p-AMPK) after treating my cells with C13. What are the possible reasons?

A2: Several factors could contribute to a lack of AMPK activation. Consider the following troubleshooting steps:

  • C13 Concentration: The effective concentration of C13 is cell-type dependent. While concentrations as low as 5-10 µM have shown effects in some neuronal cells[6][7], other cell types like U2OS and L6 myoblasts may require higher concentrations (e.g., 30-300 µM) for robust activation.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Incubation Time: A typical incubation time for observing AMPK phosphorylation is 1-2 hours.[1][6] If you are using a shorter incubation time, you may not see a significant effect. Conversely, very long incubation times might lead to secondary effects or cellular toxicity, which could confound your results.

  • Cell Line Specifics: Different cell lines express varying levels of AMPK subunits (α1, α2, β1, β2, γ1, γ2, γ3). C13's active metabolite, C2, is selective for AMPK α1-containing complexes.[5][8] If your cell line predominantly expresses the α2 isoform, you may observe a weaker activation.

  • Antibody Quality: Ensure that your primary antibody for phosphorylated AMPK (p-AMPKα Thr172) is validated and working correctly. Include positive controls in your western blot, such as treating cells with a well-established AMPK activator like AICAR or metformin.

  • Experimental Protocol: Review your cell lysis and western blotting protocols. It is crucial to use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation state of AMPK.[9]

Q3: I am seeing significant cell death at higher concentrations of C13. Is this expected?

A3: At higher concentrations, the production of formaldehyde as a byproduct of C13 metabolism can lead to mitochondrial dysfunction and cellular stress, which may result in cytotoxicity.[1] If you observe significant cell death, consider the following:

  • Perform a dose-response and time-course experiment to find a concentration and incubation time that provides sufficient AMPK activation without causing excessive cell death.

  • Assess cell viability using methods like MTT or LDH assays in parallel with your AMPK activation experiments.

  • Consider if the observed phenotype is due to AMPK activation or an off-target effect of formaldehyde-induced stress.

Q4: How can I confirm that the effects I am observing are specifically due to AMPK activation by C13?

A4: To ensure the observed effects are AMPK-dependent, you can use the following controls:

  • AMPK Knockout/Knockdown Cells: The most definitive control is to use cells where the catalytic α subunits of AMPK (α1 and α2) have been knocked out or knocked down.[1][8] In these cells, C13 should not elicit the biological effect you are studying.

  • AMPK Inhibitors: While less specific than genetic approaches, you can pre-treat your cells with an AMPK inhibitor, such as Compound C, before adding C13. However, be aware that Compound C has off-target effects.

Data Presentation

Table 1: Recommended Concentration Ranges for C13

Cell TypeConcentration RangeNotesReference
SH-SY5Y Neuronal Cells5-25 µMDose-dependent increase in p-AMPKα1.[6][7]
Primary Murine Hippocampal Neurons10 µMNeuroprotective effects observed.[6][7]
Human Osteosarcoma (U2OS) Cells30-300 µMProgressive increase in p-AMPK and p-ACC.[1]
Rat Myoblast (L6) Cells30-300 µMProgressive increase in p-AMPK and p-ACC.[1]
Primary Mouse Hepatocytes3-100 µMPreferential activation of α1 complexes.[5][10]
Melanoma Cell Lines (A375, OCM-1, B16)Not specified, but effectiveInhibited cell proliferation.[8]

Table 2: Summary of C13's Dual Mechanism of Action

MechanismActive MoleculeMode of ActionConcentration DependenceKey Characteristics
DirectC2 (AMP analogue)Allosteric activation of AMPK (α1-selective)More prominent at lower concentrations (<100 µM)Rapid activation, independent of cellular energy status.
IndirectFormaldehydeInhibition of mitochondrial respiration, leading to increased AMP:ATP ratioMore prominent at higher concentrations (>100 µM)Slower onset, dependent on cellular metabolic changes.

Experimental Protocols

Protocol 1: Western Blot Analysis of AMPK Activation by C13

  • Cell Culture and Treatment:

    • Plate your cells of interest at an appropriate density to reach 70-80% confluency on the day of the experiment.

    • Treat the cells with the desired concentrations of C13 for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Western Transfer:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total AMPKα.

Mandatory Visualizations

C13_AMPK_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular C13_ext C13 (Pro-drug) C13_int C13 C13_ext->C13_int Cellular Uptake Esterases Esterases C13_int->Esterases C2 C2 (AMP Analogue) Esterases->C2 Cleavage Formaldehyde Formaldehyde Esterases->Formaldehyde Cleavage AMPK AMPK C2->AMPK Direct Allosteric Activation (α1-selective) Mitochondria Mitochondria Formaldehyde->Mitochondria Inhibition AMP_ATP_ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_ratio ↓ ATP Production AMP_ATP_ratio->AMPK Canonical Activation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) Downstream Downstream Effects pAMPK->Downstream

Caption: Dual mechanism of AMPK activation by the pro-drug C13.

troubleshooting_workflow Start No/Low AMPK Activation with C13 Check_Concentration Is C13 concentration optimized for cell line? Start->Check_Concentration Dose_Response Perform Dose-Response (e.g., 10-300 µM) Check_Concentration->Dose_Response No Check_Time Is incubation time sufficient (e.g., 1-2h)? Check_Concentration->Check_Time Yes Dose_Response->Check_Time Time_Course Perform Time-Course Check_Time->Time_Course No Check_Antibody Is p-AMPK antibody validated? Check_Time->Check_Antibody Yes Time_Course->Check_Antibody Positive_Control Use Positive Control (e.g., AICAR) Check_Antibody->Positive_Control No Check_Protocol Is lysis buffer appropriate? (contains phosphatase inhibitors) Check_Antibody->Check_Protocol Yes Positive_Control->Check_Protocol Modify_Protocol Modify Lysis Protocol Check_Protocol->Modify_Protocol No Consider_Cell_Line Consider Cell Line: Low AMPKα1 expression? Check_Protocol->Consider_Cell_Line Yes Modify_Protocol->Consider_Cell_Line

Caption: Troubleshooting workflow for experiments with C13.

References

Validation & Comparative

A Head-to-Head Battle of AMPK Activators: C2 vs. AICAR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic research, the activation of AMP-activated protein kinase (AMPK) remains a pivotal strategy for investigating and potentially treating metabolic disorders. Among the myriad of compounds known to modulate this critical cellular energy sensor, the experimental compounds C2 and AICAR (Acadesine) are prominent tools. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.

At a Glance: Key Differences in Mechanism

While both C2 and AICAR lead to the activation of AMPK, their paths to achieving this are fundamentally different. AICAR acts as a prodrug, requiring intracellular conversion to an AMP analog, whereas C2 is a direct, allosteric activator with notable isoform selectivity.

FeatureAMPK Activator C2AICAR (Acadesine)
Mechanism of Action Direct, allosteric activation of AMPK.[1]Indirect activation; prodrug converted intracellularly to ZMP, an AMP analog.[2][3][4][5]
Active Form C2 (5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid).[6][7]ZMP (5-aminoimidazole-4-carboxamide ribonucleotide monophosphate).[2][5][8]
Potency High potency, reported to be 2-3 orders of magnitude more potent than AMP and 4 orders of magnitude more potent than ZMP.[9]Lower potency; ZMP is 40- to 50-fold less potent than AMP in activating AMPK.[3]
Isoform Selectivity Preferentially activates AMPKα1-containing complexes.[1]Generally considered a pan-activator of AMPK isoforms.
AMPK-Independent Effects Reported to not affect other AMP-regulated enzymes.[6]Known to have several AMPK-independent effects.[3][4][10][11]
Upstream Kinase Dependency Activation is dependent on upstream kinases like LKB1.[12]Activation is dependent on upstream kinases like LKB1 for full effect.[3]
Cellular Entry The cell-permeable prodrug C13 is used for cellular studies.[1][12]Enters cells via adenosine transporters.[3][5]

Delving Deeper: The Signaling Pathways

The distinct mechanisms of C2 and AICAR are best visualized through their signaling pathways.

C2 Signaling Pathway

The prodrug C13 readily crosses the cell membrane and is intracellularly converted to the active compound C2 by esterases. C2 then directly binds to the AMPK heterotrimer, inducing a conformational change that allosterically activates the kinase. This activation is more pronounced for AMPK complexes containing the α1 subunit.[1] Like AMP, C2 also protects the threonine 172 residue on the AMPKα subunit from dephosphorylation, thus sustaining its active state.[1]

C2_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular C13_ext C13 (Prodrug) C13_int C13 C13_ext->C13_int Cell Membrane Transport C2 C2 (Active) C13_int->C2 Conversion Esterases Esterases Esterases->C13_int AMPK AMPK (α1βγ) C2->AMPK Direct Allosteric Activation & Protection from Dephosphorylation pAMPK pAMPK (Active) AMPK->pAMPK Activation Downstream Downstream Targets pAMPK->Downstream Phosphorylation

Caption: C2 directly activates AMPKα1 isoforms after intracellular conversion from its prodrug C13.

AICAR Signaling Pathway

AICAR enters the cell via adenosine transporters and is subsequently phosphorylated by adenosine kinase to its active form, ZMP.[3][5] ZMP, being an analog of AMP, binds to the gamma subunit of AMPK, mimicking the effects of AMP.[2][3] This leads to allosteric activation and protection against dephosphorylation of Thr172, resulting in increased AMPK activity.[3]

AICAR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AICAR_ext AICAR AICAR_int AICAR AICAR_ext->AICAR_int Adenosine Transporter ZMP ZMP (Active) AICAR_int->ZMP Phosphorylation AdenosineKinase Adenosine Kinase AdenosineKinase->AICAR_int AMPK AMPK ZMP->AMPK AMP Mimetic: Allosteric Activation & Protection from Dephosphorylation pAMPK pAMPK (Active) AMPK->pAMPK Activation Downstream Downstream Targets pAMPK->Downstream Phosphorylation

Caption: AICAR indirectly activates AMPK after being converted to the AMP analog ZMP.

Experimental Protocols

Reproducibility is paramount in research. Below are detailed methodologies for key experiments used to characterize and compare C2 and AICAR.

In Vitro AMPK Activity Assay

This assay directly measures the kinase activity of purified AMPK in the presence of the activator.

Objective: To determine the direct effect of C2 and ZMP (the active form of AICAR) on the catalytic activity of purified AMPK isoforms.

Materials:

  • Purified recombinant human AMPK heterotrimers (e.g., α1β1γ1, α2β1γ1)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 100 µM EGTA)

  • Substrate peptide (e.g., AMARA peptide)

  • [γ-³²P]ATP

  • C2 and ZMP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, purified AMPK enzyme, and the substrate peptide.

  • Add varying concentrations of C2 or ZMP to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of the enzyme and plot the dose-response curves to determine EC50 values.

Cellular AMPK Activation Assay (Western Blot)

This experiment assesses the ability of the cell-permeable compounds C13 and AICAR to activate AMPK within a cellular context.

Objective: To measure the phosphorylation of AMPK and its downstream target ACC in cultured cells treated with C13 or AICAR.

Materials:

  • Cultured cells (e.g., primary hepatocytes, C2C12 myotubes)

  • Cell culture medium

  • C13 (prodrug of C2) and AICAR

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate cells and allow them to adhere and grow to the desired confluency.

  • Treat the cells with various concentrations of C13 or AICAR for a specified duration (e.g., 1 hour). Include a vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against phospho-AMPKα, total AMPKα, phospho-ACC, and total ACC.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Purified_AMPK Purified AMPK + Substrate Activator_Incubation Incubate with C2 or ZMP Purified_AMPK->Activator_Incubation Kinase_Reaction Add [γ-³²P]ATP Activator_Incubation->Kinase_Reaction Quantification Quantify Radioactivity Kinase_Reaction->Quantification EC50 Determine EC50 Quantification->EC50 Cell_Culture Culture Cells Treatment Treat with C13 or AICAR Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot for p-AMPK & p-ACC Lysis->Western_Blot Analysis Quantify Phosphorylation Western_Blot->Analysis

Caption: Workflow for in vitro and cellular characterization of AMPK activators.

Conclusion

Both C2 and AICAR are valuable pharmacological tools for activating AMPK. The choice between them should be guided by the specific experimental question. C2, via its prodrug C13, offers a more potent and direct mechanism of activation with a preference for α1-containing AMPK isoforms, making it a suitable choice for studies requiring isoform-specific activation and minimizing off-target effects.[1][6] In contrast, AICAR provides a well-established, albeit less potent and potentially less specific, method for pan-AMPK activation.[2][3] Researchers should be mindful of the known AMPK-independent effects of AICAR and consider appropriate controls in their experimental design.[3][4][10][11] The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the informed selection and effective use of these important research compounds.

References

Synergistic Activation of AMP-Activated Protein Kinase (AMPK) with C2 and A-769662: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.[1][2][3][4] AMPK activation switches cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) pathways to restore energy balance.[3][5] This guide provides a detailed comparison of two direct allosteric activators, C2 and A-769662, with a focus on their synergistic activation of AMPK, supported by experimental data and protocols.

Mechanisms of Action: Two Activators, One Synergistic Goal

Both C2 and A-769662 are direct AMPK activators, but they function through distinct mechanisms, which is the basis for their powerful synergy.

A-769662: This thienopyridone compound activates AMPK through a dual mechanism: allosteric activation and inhibition of dephosphorylation at the critical Threonine-172 (Thr172) residue on the α-subunit.[1][6][7][8] Its binding site, known as the Allosteric Drug and Metabolite (ADaM) site, is located in a cleft between the catalytic α-subunit and the scaffolding β-subunit.[1][3] A-769662's activity is highly dependent on the presence of the β1-subunit isoform and requires the phosphorylation of Serine-108 on this subunit.[1][9][10]

C2: C2, the active form of the pro-drug C13, functions as an AMP mimetic.[1][5] It binds to the regulatory γ-subunit at the adenine nucleotide-binding sites, mimicking the effects of AMP.[1][5] This binding induces a conformational change that leads to allosteric activation and protects the α-subunit's Thr172 from dephosphorylation by protein phosphatases.[5] Notably, C2 shows a preference for AMPK complexes containing the α1 catalytic subunit.[1][5]

Synergistic Activation: The distinct binding sites and mechanisms of C2 and A-769662 allow them to activate AMPK simultaneously and synergistically.[11][12] A remarkable finding is that while neither compound alone can significantly stimulate dephosphorylated (naive) AMPK, their combined application results in a massive, over 1000-fold activation.[2][12] This suggests that the binding of both molecules induces a conformational change that bypasses the normal requirement for upstream kinase-mediated phosphorylation at Thr172, activating the enzyme entirely through an allosteric mechanism.[2][12]

Quantitative Data for Comparison

The following tables summarize the potency and efficacy of C2 and A-769662, individually and in combination.

Table 1: Potency of Individual AMPK Activators

CompoundAssay TypeTarget/Cell TypeEC50 / IC50Reference
C2 Cell-free allosteric activationPurified AMPK complexes10–30 nM[1]
A-769662 Cell-free allosteric activationPartially purified rat liver AMPK0.8 µM[6][13]
A-769662 Cell-free allosteric activationPurified rat liver AMPK116 ± 25 nM[7]
A-769662 Inhibition of fatty acid synthesisPrimary rat hepatocytesIC50 = 3.2 µM[6][9][13]
A-769662 Inhibition of fatty acid synthesisMouse hepatocytesIC50 = 3.6 µM[6]

Table 2: Synergistic Activation of Dephosphorylated AMPK

Activator(s)ConditionFold ActivationReference
A-769662 aloneDephosphorylated AMPKNo significant activation[2][12]
AMP/C2 aloneDephosphorylated AMPKNo significant activation[2][12]
A-769662 + AMP/C2Dephosphorylated AMPK> 1,000-fold[2][12]

Visualizing the Pathways and Protocols

AMPK_Signaling_Pathway cluster_AMPK AMPK Heterotrimer cluster_activators Allosteric Activators cluster_kinases Upstream Kinases Alpha α (Catalytic) Beta β (Scaffolding) Thr172 p-Thr172 Alpha->Thr172 Gamma γ (Regulatory) A769662 A-769662 A769662->Beta Binds at α/β interface Downstream Downstream Targets (e.g., ACC phosphorylation) A769662->Downstream Leads to Activation C2 C2 / AMP C2->Gamma Binds C2->Downstream Leads to Activation LKB1 LKB1 LKB1->Alpha Phosphorylates CaMKKb CaMKKβ CaMKKb->Alpha Phosphorylates Thr172->Downstream Leads to Activation

Synergistic_Activation cluster_inputs cluster_sites AMPK Complex C2 C2 (AMP Mimetic) Gamma Binds to γ-subunit C2->Gamma A769662 A-769662 AlphaBeta Binds to α/β interface A769662->AlphaBeta Conformation Major Conformational Change Gamma->Conformation Dual Binding AlphaBeta->Conformation Dual Binding Activation Synergistic (>1000x) AMPK Activation Conformation->Activation

Experimental_Workflow start Start: Prepare Reagents reagents Recombinant AMPK SAMS Peptide (Substrate) ATP, Kinase Buffer C2 / A-769662 start->reagents reaction 1. Combine AMPK, substrate, & activators in buffer start->reaction initiate 2. Initiate reaction by adding ATP reaction->initiate incubate 3. Incubate at 30°C (e.g., 30-60 min) initiate->incubate stop 4. Stop reaction (e.g., add ADP-Glo Reagent) incubate->stop detect 5. Detect Signal (e.g., Luminescence for ADP) stop->detect end End: Analyze Data (EC50) detect->end

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings.

This protocol assesses the direct effect of C2 and A-769662 on purified AMPK activity.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, and 50 µM DTT.

    • Enzyme: Dilute recombinant human AMPK heterotrimer (e.g., α1β1γ1) to the desired concentration in Kinase Buffer.

    • Substrate: Prepare a solution of a synthetic AMPK substrate, such as SAMS peptide (HMRSAMSGLHLVKRR), at a final concentration of 100-200 µM.[6][14]

    • Activators: Prepare serial dilutions of C2, A-769662, and a combination of both in Kinase Buffer or DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • ATP: Prepare an ATP solution at the desired final concentration (e.g., 50-250 µM).[14][15]

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the diluted active AMPK enzyme, substrate solution, and activator solution (or vehicle control).[15]

    • Pre-incubate the mixture for 10-30 minutes at room temperature or on ice to allow the activators to bind to the enzyme.[6][14]

    • Initiate the kinase reaction by adding the ATP solution.[16]

    • Incubate the plate at 30°C for 30 to 60 minutes.[15][16]

  • Detection and Analysis:

    • Terminate the reaction and quantify the amount of ADP produced using a commercial kit like ADP-Glo™ Kinase Assay (Promega).[15] This involves a two-step process: first, stopping the kinase reaction and depleting remaining ATP, and second, converting the generated ADP back to ATP to produce a luminescent signal.

    • Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.[15]

    • Calculate the fold activation relative to the vehicle control and determine EC50 values by fitting the data to a dose-response curve.

This protocol measures AMPK activation within intact cells by detecting the phosphorylation of AMPK and its downstream targets.

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., PC-3, primary hepatocytes, or C2C12 myotubes) to an appropriate confluency.[9][17]

    • Starve the cells in a low-serum medium if necessary to reduce basal AMPK activity.

    • Treat cells with varying concentrations of C13 (the pro-drug for C2), A-769662, or a combination for a specified time (e.g., 1-4 hours).[6][9]

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα. To assess downstream activity, also probe for phospho-ACC (Acetyl-CoA Carboxylase) and total ACC.[7][9]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of AMPK activation.

References

Validating AMPK Activation by C2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular metabolism and drug discovery, accurately validating the activation of AMP-activated protein kinase (AMPK) is a critical step. This guide provides a comprehensive comparison of Compound 2 (C2), a potent allosteric AMPK activator, with other commonly used activators. We present supporting experimental data, detailed protocols for validation by Western blot, and clear visual workflows to empower your research.

AMPK is a crucial sensor of cellular energy status, and its activation can trigger a cascade of events beneficial for metabolic health. C2 has emerged as a highly potent direct activator of AMPK, offering advantages in specificity and efficacy. This guide will objectively compare its performance against other well-established AMPK activators.

Comparative Analysis of AMPK Activators

The selection of an appropriate AMPK activator is contingent on the specific research question, cell type, and desired mechanism of action. Here, we compare C2 with three other widely used AMPK activators: A-769662, AICAR, and Metformin.

FeatureC2A-769662AICARMetformin
Mechanism of Action Direct, allosteric activatorDirect, allosteric activatorIndirect, AMP mimetic precursorIndirect, inhibits mitochondrial complex I
Binding Site γ-subunitβ1-subunitγ-subunit (as ZMP)N/A (acts upstream)
Potency (EC50) 10-30 nM (in vitro)[1][2]~0.8 µM (rat liver AMPK)[3][4][5][6]~500 µM (in cells, for ZMP effect)~2 mM (in cells)
Isoform Specificity Preferentially activates α1-containing complexes[1][7]Preferentially activates β1-containing complexesBroadBroad
Key Advantages High potency, direct mechanismWell-characterized, direct mechanismActivates endogenous AMPK through cellular metabolismClinically relevant, well-understood indirect mechanism
Considerations Cell permeability (prodrug C13 is used for intact cells)[1][7]Potential off-target effectsCan affect other AMP-sensitive enzymesIndirect mechanism can have broad cellular effects

Note: EC50 values can vary depending on the specific AMPK isoform, assay conditions, and cell type used.

Validating AMPK Activation by C2 using Western Blot

Western blotting is the gold-standard method to confirm AMPK activation by assessing the phosphorylation status of AMPK and its key downstream target, Acetyl-CoA Carboxylase (ACC). Activation of AMPK leads to the phosphorylation of its catalytic α-subunit at Threonine 172 (p-AMPKα Thr172) and subsequent phosphorylation of ACC at Serine 79 (p-ACC Ser79).

Detailed Experimental Protocol

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293, C2C12 myotubes, or other relevant cell lines) in 6-well plates and grow to 70-80% confluency.

  • For cellular studies, treat cells with the cell-permeable prodrug of C2, Compound 13 (C13), at various concentrations (e.g., 1-100 µM) for a specified time (e.g., 1-4 hours). C13 is intracellularly converted to the active compound C2.[1][7]

  • Include appropriate controls: a vehicle control (e.g., DMSO), a positive control with a known AMPK activator (e.g., A-769662), and an untreated control.

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly in the well with 100-200 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. This is crucial to preserve the phosphorylation state of the proteins.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the protein lysate and transfer it to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.

  • Load equal amounts of protein (typically 20-30 µg) into the wells of a 10% SDS-polyacrylamide gel.

  • Include a pre-stained protein ladder to monitor the electrophoresis and estimate protein size.

  • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

5. Western Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. A common condition for wet transfer is 100V for 1-2 hours at 4°C.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies diluted in 5% BSA in TBST.

    • Rabbit anti-phospho-AMPKα (Thr172) (e.g., 1:1000 dilution)

    • Rabbit anti-AMPKα (Total) (e.g., 1:1000 dilution)

    • Rabbit anti-phospho-ACC (Ser79) (e.g., 1:1000 dilution)

    • Rabbit anti-ACC (Total) (e.g., 1:1000 dilution)

    • An antibody against a housekeeping protein like β-actin or GAPDH (e.g., 1:2000 dilution) should be used as a loading control.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat milk in TBST for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

7. Signal Detection and Data Analysis:

  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phospho-protein bands to their respective total protein bands to determine the relative phosphorylation levels.

Visualizing the Pathways and Workflows

To further clarify the mechanisms and procedures involved, the following diagrams illustrate the AMPK signaling pathway and the experimental workflow for its validation.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_intracellular Intracellular Events cluster_ampk AMPK Complex cluster_downstream Downstream Effects Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito inhibits AICAR AICAR ZMP ZMP AICAR->ZMP converted to C13 C13 (Prodrug) C2 C2 C13->C2 converted to AMP_ATP ↑ AMP/ATP Ratio Mito->AMP_ATP AMPK AMPK AMP_ATP->AMPK ZMP->AMPK activates C2->AMPK activates pAMPK p-AMPKα (Thr172) (Active) AMPK->pAMPK phosphorylation ACC ACC pAMPK->ACC phosphorylates pACC p-ACC (Ser79) (Inactive) ACC->pACC Metabolic_Outcomes Metabolic Outcomes (e.g., ↑ Fatty Acid Oxidation) pACC->Metabolic_Outcomes A769662 A-769662 A769662->AMPK activates

Caption: The AMPK signaling pathway illustrating direct and indirect activation mechanisms.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment (C2/C13, Controls) Cell_Lysis 2. Cell Lysis (with Phosphatase Inhibitors) Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-AMPK, p-ACC, Total, Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection (ECL) Secondary_Ab->Detection Densitometry 10. Densitometry Detection->Densitometry Normalization 11. Normalization (Phospho/Total) Densitometry->Normalization Results 12. Results Interpretation Normalization->Results

Caption: A streamlined workflow for validating AMPK activation using Western blot.

Alternative Methods for Validating AMPK Activation

While Western blot is a robust method, other techniques can provide complementary data on AMPK activation:

  • In Vitro Kinase Assay: This method directly measures the enzymatic activity of purified AMPK in the presence of an activator. It often involves the use of a synthetic peptide substrate (like the SAMS peptide) and measures the incorporation of radiolabeled phosphate from ATP or uses non-radioactive methods like ADP-Glo™ which quantifies ADP production. This assay is ideal for determining the direct effect of a compound on AMPK's catalytic activity.

  • In-Cell Western™ Assay: This is a higher-throughput alternative to traditional Western blotting that quantifies protein levels directly in fixed and permeabilized cells in a microplate format. It can be used to measure the ratio of phosphorylated AMPK to total AMPK in a more quantitative and less labor-intensive manner.

By employing the detailed protocols and comparative data in this guide, researchers can confidently and accurately validate the activation of AMPK by C2 and other compounds, paving the way for new discoveries in metabolic research and drug development.

References

Comparative Analysis of Compound C2's Effects on AMPK α1 vs. α2 Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases. AMPK exists as a heterotrimeric complex composed of a catalytic α subunit (with α1 and α2 isoforms) and regulatory β and γ subunits. Understanding the isoform-specific effects of pharmacological activators is paramount for developing targeted therapies with improved efficacy and reduced off-target effects. This guide provides a detailed comparison of the differential effects of Compound C2, a potent AMPK activator, on the α1 and α2 isoforms, supported by experimental data and methodologies.

Mechanism of Action: An Overview

Compound C2, a furan-2-phosphonic acid derivative, is a direct allosteric activator of AMPK that functions as an AMP mimetic.[1][2] It binds to the γ-subunit of the AMPK complex, inducing a conformational change that leads to activation.[3][4] However, its effects are not uniform across the different α catalytic isoforms. C2 demonstrates a pronounced selectivity for AMPK complexes containing the α1 subunit over those with the α2 subunit.[1][5] This selectivity stems from its differential ability to both allosterically activate the kinase and protect it from dephosphorylation.[1]

For cellular studies, the cell-permeable prodrug, Compound C13, is utilized.[1][6] Once inside the cell, C13 is cleaved by cellular esterases to release the active compound C2.[2]

Quantitative Comparison of C2's Effects on AMPK α1 vs. α2

The following table summarizes the quantitative data from cell-free assays, highlighting the preferential activation of the α1 isoform by C2.

Parameter AMPK α1-containing complexes (e.g., α1β1γ1) AMPK α2-containing complexes (e.g., α2β1γ1) Reference
Allosteric Activation by C2 Potent, full agonist. EC₅₀ is in the range of 10-30 nM.Partial agonist. Exhibits only modest allosteric activation compared to AMP.[1]
Protection against Thr172 Dephosphorylation by C2 C2 provides partial protection against dephosphorylation by protein phosphatase 2Cα (PP2Cα).C2 fails to protect against dephosphorylation.[1]
Allosteric Activation by AMP Full agonist.Full agonist.[1]
Fold Activation by C2 (0.1 µM) Significant increase in activity.Minimal to no significant increase in activity.[3][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the AMPK activation pathway and a typical experimental workflow for assessing AMPK activation.

AMPK_Activation cluster_upstream Upstream Kinases cluster_ampk AMPK Complex cluster_downstream Downstream Effects cluster_activators Activators LKB1 LKB1 AMPK AMPK (αβγ) LKB1->AMPK P pAMPK p-AMPK (αβγ) (Active) pAMPK->AMPK Dephosphorylation Downstream Downstream Targets (e.g., ACC) pAMPK->Downstream P Metabolic_Response Metabolic Response (e.g., ↓ Lipogenesis) Downstream->Metabolic_Response AMP AMP AMP->pAMPK Allosteric Activation (α1 and α2) C2 Compound C2 C2->pAMPK Allosteric Activation (Primarily α1) PP2Ca PP2Cα C2->PP2Ca Inhibits (α1 only)

Fig. 1: AMPK Signaling Pathway and C2's Mechanism.

Experimental_Workflow start Start: Purified AMPK (α1 or α2 complexes) incubation Incubate with C2 (various concentrations) start->incubation reaction Add Reaction Mixture: - SAMS peptide (substrate) - MgCl₂ - [γ-³²P]-ATP incubation->reaction incubation_30c Incubate at 30°C for 10 min reaction->incubation_30c stop_reaction Stop Reaction incubation_30c->stop_reaction spotting Spot onto P81 paper stop_reaction->spotting washing Wash to remove unincorporated [γ-³²P]-ATP spotting->washing quantification Quantify radioactivity (Scintillation counting) washing->quantification end End: Determine AMPK Activity quantification->end

Fig. 2: AMPK Activity Assay Workflow.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature for assessing the effects of compounds on AMPK activity.

1. Recombinant AMPK Expression and Purification

  • Objective: To obtain purified AMPK heterotrimeric complexes containing either the α1 or α2 isoform.

  • Methodology:

    • Co-express the desired AMPK subunits (e.g., α1β1γ1 or α2β1γ1) in an expression system such as Sf9 insect cells or E. coli.

    • Lyse the cells and purify the recombinant AMPK complexes using affinity chromatography (e.g., nickel-NTA for His-tagged proteins) followed by size-exclusion chromatography.

    • Verify the purity and integrity of the complexes using SDS-PAGE and Western blotting.

2. In Vitro AMPK Activity Assay

  • Objective: To measure the kinase activity of purified AMPK complexes in the presence of C2.[3]

  • Methodology:

    • Prepare a reaction mixture containing the purified AMPK complex (α1 or α2 isoform).

    • Add varying concentrations of Compound C2 to the reaction mixture. Include a control with AMP as a positive control and a vehicle-only control.

    • Initiate the kinase reaction by adding a reaction buffer containing:

      • SAMS peptide (a synthetic substrate for AMPK) at a concentration of 100-200 µM.

      • MgCl₂ at a concentration of 5 mM.

      • [γ-³²P]-ATP at a concentration of 200 µM.

    • Incubate the reaction at 30°C for 10 minutes.

    • Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]-ATP.

    • Quantify the incorporated radioactivity on the P81 paper using a scintillation counter to determine AMPK activity. The results are often expressed as fold activation relative to the basal (vehicle-only) condition.[7]

3. Thr172 Dephosphorylation Protection Assay

  • Objective: To determine if C2 protects AMPK from dephosphorylation.[1]

  • Methodology:

    • Phosphorylate the purified AMPK complex (α1 or α2) using an upstream kinase like LKB1 in the presence of ATP.

    • Incubate the phosphorylated AMPK with a protein phosphatase (e.g., PP2Cα) in the presence or absence of C2 or AMP.

    • After a set incubation time, stop the dephosphorylation reaction.

    • Assess the phosphorylation status of Thr172 on the AMPK α subunit using a phospho-specific antibody via Western blotting. A stronger band in the presence of C2 indicates protection from dephosphorylation.

Conclusion

The available data unequivocally demonstrate that Compound C2 is a selective activator of the AMPK α1 isoform. This selectivity is driven by its dual mechanism of potent allosteric activation and protection against dephosphorylation, both of which are significantly more pronounced for α1-containing complexes compared to α2-containing complexes. For researchers in drug development, this isoform selectivity presents an opportunity to design more targeted therapeutic agents for metabolic disorders where the specific roles of AMPK α1 and α2 are delineated. The experimental protocols outlined provide a robust framework for further investigation into the nuanced effects of C2 and other novel AMPK activators.

References

A Head-to-Head Comparison of C2 and 991 AMPK Activators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable AMP-activated protein kinase (AMPK) activator is critical for advancing metabolic disease research. This guide provides a detailed head-to-head comparison of two potent synthetic AMPK activators, C2 and 991, focusing on their mechanisms of action, isoform selectivity, and supporting experimental data.

Introduction to AMPK and its Activators

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1][2][3] It is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[1][2][4] Activation of AMPK restores cellular energy balance by stimulating ATP-producing catabolic pathways, such as fatty acid oxidation and glucose uptake, while inhibiting ATP-consuming anabolic processes, including lipid and protein synthesis.[2][4] Consequently, direct AMPK activators are promising therapeutic agents for metabolic disorders like type 2 diabetes and obesity.[2]

C2, and its cell-permeable prodrug C13, and 991 (also known as EX229) are two such direct allosteric activators of AMPK. While both potently activate AMPK, they do so through distinct mechanisms and exhibit different isoform selectivities, which has significant implications for their research and therapeutic applications.

Mechanism of Action: A Tale of Two Binding Sites

The primary difference between C2 and 991 lies in their binding sites on the AMPK complex, leading to different modes of activation.

C2: An AMP Mimetic Targeting the γ Subunit

C2 is an AMP mimetic, meaning it structurally resembles adenosine monophosphate (AMP), the natural activator of AMPK.[5][6][7] It exerts its effect by competing with AMP for binding to the γ subunit of the AMPK complex.[6][7] This binding induces a conformational change that allosterically activates the kinase and protects the activating phosphorylation of Threonine 172 on the α subunit from dephosphorylation.[5]

cluster_C2 C2 Mechanism of Action C2 C2 (AMP Mimetic) AMPK_gamma AMPK γ Subunit C2->AMPK_gamma Binds to Conformational_Change Conformational Change AMPK_gamma->Conformational_Change AMPK_inactive Inactive AMPK AMPK_active Active AMPK AMPK_inactive->AMPK_active Conformational_Change->AMPK_active Allosteric Activation Protection Protection of pThr172 Conformational_Change->Protection

C2 binds to the γ subunit, mimicking AMP to allosterically activate AMPK.

991: An Allosteric Modulator at the α/β Subunit Interface

In contrast to C2, 991 is a thienopyridone derivative that binds to a distinct allosteric site known as the ADaM (Allosteric Drug and Metabolite) site.[6][8] This site is located at the interface between the catalytic α subunit and the scaffolding β subunit.[6] Binding of 991 to the ADaM site induces a conformational change that allosterically activates the kinase and protects it from dephosphorylation.[6][9] Notably, 991's mechanism is similar to that of another well-known AMPK activator, A-769662, though 991 is significantly more potent.[6][9]

cluster_991 991 Mechanism of Action p991 991 ADaM_site ADaM Site (α/β interface) p991->ADaM_site Binds to Conformational_Change Conformational Change ADaM_site->Conformational_Change AMPK_inactive Inactive AMPK AMPK_active Active AMPK AMPK_inactive->AMPK_active Conformational_Change->AMPK_active Allosteric Activation Protection Protection of pThr172 Conformational_Change->Protection

991 binds to the ADaM site at the α/β subunit interface to activate AMPK.

Quantitative Comparison of C2 and 991

The following tables summarize the key quantitative parameters for C2 and 991 based on available experimental data.

Table 1: Potency and Binding Affinity

ParameterC2991 (EX229)Reference(s)
EC50 (Cell-free) 10-30 nM~90 nM[6][10]
Kd (α1β1γ1) Not explicitly stated0.06 µM[10][11]
Kd (α2β1γ1) Not explicitly stated0.06 µM[11]
Kd (α1β2γ1) Not explicitly stated0.51 µM[11]
Relative Potency >20-fold more potent than A-7696625-10 fold more potent than A-769662[6][7][9]

Table 2: Isoform Selectivity

Isoform SubunitC2991Reference(s)
α (alpha) Selective for α1-containing complexesActivates both α1 and α2[5][12]
β (beta) Not the primary determinant of selectivityActivates both β1 and β2, with a preference for β1[8][13][14]
γ (gamma) Preference for γ1/2 over γ3Activates complexes with γ1, γ2, and γ3[14]

Experimental Data and Protocols

The efficacy of these activators has been demonstrated in various cellular and in vitro assays.

C2 (and its prodrug C13) Experimental Data

In a study using recombinant AMPK complexes, C2 was shown to be a potent allosteric activator of α1-complexes, similar to AMP, and also protected against Thr172 dephosphorylation.[5] However, it only partially activated α2-complexes and did not protect them from dephosphorylation.[5] The cell-permeable prodrug of C2, C13, effectively activated AMPK in primary mouse hepatocytes and inhibited lipid synthesis in an AMPK-dependent and α1-selective manner.[5]

Experimental Protocol: AMPK Activity Assay in Primary Hepatocytes

  • Cell Culture: Isolate primary hepatocytes from mice and culture them in appropriate media.

  • Treatment: Incubate hepatocytes with varying concentrations of C13 for 1 hour. Include a vehicle control and a positive control such as AICAR (0.5 mM).[15]

  • Cell Lysis: Lyse the cells and prepare extracts.

  • Immunoprecipitation: Immunoprecipitate AMPKα1 or AMPKα2 complexes from the cell extracts.[15]

  • Kinase Assay: Perform an in vitro kinase assay using a substrate peptide like AMARA (0.2 mM) and ATP (0.1 mM).[15]

  • Quantification: Measure the incorporation of phosphate into the substrate to determine kinase activity. Express results as picomoles of phosphate incorporated per minute per milligram of protein.[15]

(EX229) Experimental Data

Compound 991 has been shown to be a potent AMPK activator in various cell types. In rat skeletal muscle, 991 increased glucose uptake in a PI3K/PKB-independent but AMPK-dependent manner.[9] It also enhanced fatty acid oxidation and glucose uptake in L6 myotubes.[9] In primary human and rat adipocytes, 991 robustly activated AMPK, as evidenced by increased phosphorylation of AMPK at Thr172 and its downstream target Raptor at Ser792.[13] Furthermore, 991 can act synergistically with other AMPK activators like AICAR to further enhance AMPK activation and glucose transport in mouse skeletal muscle.[8]

Experimental Protocol: Glucose Uptake Assay in L6 Myotubes

  • Cell Culture: Culture L6 myoblasts and differentiate them into myotubes.

  • Treatment: Treat the myotubes with varying concentrations of 991 for a specified duration (e.g., 60 minutes).[9]

  • Glucose Uptake: Measure glucose uptake using a radiolabeled glucose analog, such as 2-deoxy-[3H]glucose.

  • Quantification: After incubation, lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the glucose uptake data to the total protein content of each sample.

AMPK Signaling Pathway

To better understand the context in which C2 and 991 operate, the following diagram illustrates the core AMPK signaling pathway.

cluster_AMPK_Pathway AMPK Signaling Pathway cluster_downstream Downstream Effects Stress Metabolic Stress (e.g., low glucose, hypoxia) AMP_ATP_ratio Increased AMP/ATP Ratio Stress->AMP_ATP_ratio LKB1 LKB1 AMP_ATP_ratio->LKB1 AMPK AMPK (α, β, γ) LKB1->AMPK phosphorylates Thr172 CaMKKb CaMKKβ CaMKKb->AMPK phosphorylates Thr172 pAMPK pAMPK (Active) AMPK->pAMPK ACC ACC (Lipid Synthesis) pAMPK->ACC Inhibits mTORC1 mTORC1 (Protein Synthesis, Growth) pAMPK->mTORC1 Inhibits GLUT4 GLUT4 Translocation (Glucose Uptake) pAMPK->GLUT4 Promotes PFK2 PFK2 (Glycolysis) pAMPK->PFK2 Promotes FattyAcidOx Fatty Acid Oxidation pAMPK->FattyAcidOx Promotes

Overview of the AMPK signaling pathway and its key downstream targets.

Conclusion

Both C2 and 991 are potent direct activators of AMPK, but their distinct mechanisms of action and isoform selectivities make them suitable for different research applications. C2, as an AMP mimetic with α1-selectivity, is a valuable tool for studying the specific roles of α1-containing AMPK complexes in metabolic regulation, particularly in tissues like the liver. In contrast, 991, with its broader isoform activation profile (β1 and β2), may be more suitable for studies where a more general activation of AMPK is desired, such as in skeletal muscle. The choice between these two activators will ultimately depend on the specific research question and the cellular context being investigated. This guide provides the necessary data and experimental context to aid researchers in making an informed decision.

References

Safety Operating Guide

Proper Disposal of AMPK Activator C2: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat AMPK activator C2 as a hazardous chemical waste. Do not dispose of it down the sink or in regular trash. Store in a designated, sealed, and properly labeled container away from incompatible materials. This guide provides detailed procedures for the safe handling and disposal of this compound, a potent allosteric AMP-activated protein kinase (AMPK) activator used in metabolic disease and epilepsy research. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection.

Understanding the Compound: Safety and Hazard Data

While a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS 1428422-55-2) is not readily found in general searches, its chemical structure as 5-(5-Hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid indicates the presence of a phosphonic acid group and a furan ring. This information, combined with general laboratory chemical safety principles, dictates a cautious approach to its handling and disposal.

Key Chemical Identifiers and Properties:

PropertyValue
Chemical Name 5-(5-Hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid
CAS Number 1428422-55-2
Molecular Formula C7H6NO6P
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Storage Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the proper disposal of this compound, including unused product, contaminated materials, and empty containers.

Experimental Protocol: Chemical Waste Segregation and Collection
  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Collection:

    • Solid Waste: Collect unadulterated or expired solid this compound powder in its original container or a clearly labeled, sealed, and chemically compatible waste container.

    • Solutions: Collect solutions containing this compound in a designated, leak-proof, and sealed hazardous waste container. Do not mix with other incompatible waste streams.[2][3]

    • Contaminated Labware: Dispose of items such as pipette tips, tubes, and gloves that have come into contact with the compound in a designated solid chemical waste container.[2]

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from drains and incompatible chemicals.[4][5] This area should be well-ventilated.

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3]

Experimental Protocol: Decontamination of Empty Containers

Empty containers of this compound must be properly decontaminated before being discarded as regular trash.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., DMSO, followed by a rinse with a less hazardous solvent like ethanol or water if appropriate).

    • Collect all rinsate as hazardous chemical waste and add it to your designated liquid waste container.[4]

  • Label Defacement: Completely remove or deface the original product label to prevent misidentification.[3][4]

  • Final Disposal: Once triple-rinsed and with the label removed, the container can be disposed of with regular laboratory glass or plastic waste, as appropriate.

Disposal Workflow and Signaling Pathway Visualization

The following diagrams illustrate the proper disposal workflow for this compound and a simplified representation of its known signaling pathway.

cluster_disposal This compound Disposal Workflow start Identify AMPK Activator C2 Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste (Solid, Liquid, Contaminated) ppe->segregate empty_container Empty Container? ppe->empty_container solid_waste Collect in Labeled Solid Waste Container segregate->solid_waste Solid or Contaminated liquid_waste Collect in Labeled Liquid Waste Container segregate->liquid_waste Liquid container Store Sealed Container in Designated Area solid_waste->container liquid_waste->container ehs Contact EHS for Waste Pickup container->ehs empty_container->segregate No (contains waste) triple_rinse Triple Rinse Container empty_container->triple_rinse Yes deface_label Deface Label triple_rinse->deface_label trash Dispose of Container in Regular Trash deface_label->trash

Caption: Disposal workflow for this compound.

cluster_pathway Simplified AMPK Activation Pathway C2 This compound AMPK AMPK C2->AMPK Allosteric Activation Metabolic_Pathways Downstream Metabolic Pathways AMPK->Metabolic_Pathways Phosphorylation & Regulation Energy_Homeostasis Cellular Energy Homeostasis Metabolic_Pathways->Energy_Homeostasis

Caption: Simplified AMPK signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.